molecular formula C5H12ClNO B1457269 (S)-(tetrahydrofuran-3-yl)methanamine CAS No. 1048962-84-0

(S)-(tetrahydrofuran-3-yl)methanamine

Cat. No.: B1457269
CAS No.: 1048962-84-0
M. Wt: 137.61 g/mol
InChI Key: LZHYUVOFRJAJKS-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(tetrahydrofuran-3-yl)methanamine is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-(tetrahydrofuran-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(tetrahydrofuran-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(3S)-oxolan-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-3-5-1-2-7-4-5/h5H,1-4,6H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINJIXGRSTYIHP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048962-84-0
Record name (3S)-Tetrahydro-3-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048962-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Introduction: The Significance of the Tetrahydrofuran Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-(tetrahydrofuran-3-yl)methanamine for Advanced Research and Development

(S)-(tetrahydrofuran-3-yl)methanamine is a chiral building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a primary amine tethered to a stereodefined tetrahydrofuran (THF) ring, provides a unique combination of properties. The THF moiety, a prevalent scaffold in numerous natural products and FDA-approved drugs, imparts improved pharmacokinetic properties, such as enhanced solubility and metabolic stability.[1][2] The primary amine serves as a versatile synthetic handle for constructing a wide array of more complex molecules.

This guide offers a comprehensive overview of (S)-(tetrahydrofuran-3-yl)methanamine, detailing its chemical properties, synthesis, and applications, with a focus on its utility for researchers and professionals in drug discovery and chemical development.

Core Chemical and Physical Properties

A thorough understanding of a molecule's fundamental properties is critical for its effective use in synthesis and formulation. (S)-(tetrahydrofuran-3-yl)methanamine is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of (S)-(tetrahydrofuran-3-yl)methanamine

PropertyValueSource(s)
Molecular Formula C₅H₁₁NO[3][4]
Molecular Weight 101.15 g/mol [3][4]
CAS Number 1048962-84-0
Appearance Liquid
Boiling Point 156.0 ± 13.0 °C (at 760 Torr)[3][5]
Density 0.967 ± 0.06 g/cm³ (at 20 °C)[3][5]
Refractive Index n20/D 1.462[3][5]
pKa 9.96 ± 0.29 (Predicted)[3][5]
InChI Key CINJIXGRSTYIHP-YFKPBYRVSA-N
SMILES NC[C@H]1COCC1[6]

The presence of both a hydrogen bond donor (the amine) and acceptors (the amine nitrogen and ether oxygen) suggests the potential for significant intermolecular interactions, influencing its boiling point and solubility in polar solvents.[7]

Caption: Chemical structure of (S)-(tetrahydrofuran-3-yl)methanamine.

Synthesis and Reactivity

Synthetic Routes

The synthesis of tetrahydrofuran-3-yl)methanamine and its enantiomers can be accomplished through several routes. A common and efficient laboratory-scale method involves the reductive amination of a corresponding aldehyde.

One documented synthesis starts from tetrahydrofuran-3-carboxaldehyde.[8] This method involves the reaction of the aldehyde with ammonia in the presence of a catalyst, such as Raney Nickel, under a hydrogen atmosphere. This one-pot reaction proceeds with high yield and is a robust method for producing the target amine.

G start Tetrahydrofuran-3- carboxaldehyde reagents 1. Ammonia (NH₃) in Methanol 2. Raney Ni Catalyst 3. Hydrogen (H₂) at 4 MPa start->reagents Reacts with conditions 60 °C, 12 h reagents->conditions Under conditions product (S)-(tetrahydrofuran-3-yl)methanamine conditions->product Yields

Sources

An In-depth Technical Guide on the Structure and Conformation of (S)-(tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(tetrahydrofuran-3-yl)methanamine is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure, conferred by the flexible, non-planar tetrahydrofuran (THF) ring and the stereocenter at the C3 position, plays a crucial role in defining its interactions with biological targets. This guide provides a comprehensive analysis of the structure, conformational preferences, and synthesis of (S)-(tetrahydrofuran-3-yl)methanamine. We will delve into the stereoselective synthetic routes to access this valuable synthon, explore its conformational landscape through theoretical and spectroscopic insights, and discuss its application in the design of bioactive molecules. The content herein is intended to serve as a technical resource for researchers leveraging this scaffold in the development of novel therapeutics.

Introduction: The Significance of the Chiral Tetrahydrofuran Scaffold

The tetrahydrofuran (THF) ring is a prevalent structural motif in a vast array of natural products and biologically active molecules.[1] Its presence in numerous FDA-approved drugs underscores its importance as a privileged scaffold in pharmaceutical design.[2] The THF moiety, a five-membered cyclic ether, is not planar and exists in a dynamic equilibrium of puckered conformations, primarily envelope (E) and twist (T) forms. This conformational flexibility can be strategically utilized in drug design to optimize binding to biological targets.

The introduction of a substituent, such as an aminomethyl group at the C3 position, and the establishment of a specific stereochemistry, as in (S)-(tetrahydrofuran-3-yl)methanamine, imparts a defined three-dimensional vector to the molecule. This chirality is of paramount importance in drug-receptor interactions, as biological macromolecules are themselves chiral entities.[3][4] The (S)-enantiomer of a chiral drug can exhibit significantly different pharmacological activity, potency, and toxicity profiles compared to its (R)-enantiomer.[5] Therefore, a thorough understanding of the structure and conformational behavior of chiral building blocks like (S)-(tetrahydrofuran-3-yl)methanamine is fundamental for rational drug design.

This guide will provide an in-depth exploration of this valuable building block, with a focus on its three-dimensional nature and its implications for medicinal chemistry.

Molecular Structure and Physicochemical Properties

(S)-(tetrahydrofuran-3-yl)methanamine is a colorless to light yellow liquid with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol .[6]

Table 1: Physicochemical Properties of (tetrahydrofuran-3-yl)methanamine

PropertyValueReference(s)
CAS Number 165253-31-6 (racemate)[6]
Molecular Formula C₅H₁₁NO[6]
Molecular Weight 101.15 g/mol [6]
Boiling Point 156.0 ± 13.0 °C (760 Torr)[7]
Density 0.967 ± 0.06 g/cm³ (20 °C, 760 Torr)[7]
Flash Point 53.1 ± 13.1 °C[7]
pKa 9.96 ± 0.29 (Predicted)[7]
Refractive Index (n20/D) 1.462[7]

The structure consists of a central tetrahydrofuran ring with a methyleneamine substituent at the C3 position. The chiral center at C3 dictates the absolute configuration of the molecule as (S).

Caption: 2D Chemical Structure of (S)-(tetrahydrofuran-3-yl)methanamine.

Conformational Analysis: Unveiling the 3D Landscape

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational dynamics. For (S)-(tetrahydrofuran-3-yl)methanamine, the overall conformation is determined by the puckering of the THF ring and the rotational preference of the aminomethyl side chain.

Tetrahydrofuran Ring Puckering

The tetrahydrofuran ring is not planar and undergoes rapid interconversion between various puckered conformations, a process known as pseudorotation. The two most common conformations are the envelope (E) and twist (T) forms. In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barrier between these conformations is low, allowing for a dynamic equilibrium at room temperature.

The presence of a substituent at the C3 position influences the conformational preference of the THF ring. The substituent can adopt either a pseudo-axial or a pseudo-equatorial orientation, with the equatorial position generally being more stable to minimize steric interactions.

Side Chain Orientation and Intramolecular Interactions

The aminomethyl group at the C3 position has a rotatable C-C bond, allowing for different spatial arrangements of the amine group relative to the THF ring. The preferred orientation will be influenced by a combination of steric hindrance and potential intramolecular hydrogen bonding between the amine protons and the ether oxygen of the THF ring.

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution.[8] Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about through-space proximity of protons, which can be used to deduce the preferred conformation of the aminomethyl side chain and the puckering of the THF ring.[4][9][10][11] For example, the observation of a NOE between a proton on the aminomethyl group and a specific proton on the THF ring would indicate their spatial closeness, providing evidence for a particular conformer.

G cluster_0 Conformational Analysis Workflow Start Start Computational_Modeling Computational Modeling (DFT, Molecular Mechanics) Start->Computational_Modeling NMR_Spectroscopy NMR Spectroscopy (NOESY, ROESY) Start->NMR_Spectroscopy Data_Analysis Data Analysis and Structure Elucidation Computational_Modeling->Data_Analysis NMR_Spectroscopy->Data_Analysis Conformational_Profile Conformational Profile Data_Analysis->Conformational_Profile

Caption: Workflow for Conformational Analysis.

Stereoselective Synthesis

Access to enantiomerically pure (S)-(tetrahydrofuran-3-yl)methanamine is crucial for its application in the development of chiral drugs. Several synthetic strategies can be employed to achieve this, often starting from a chiral precursor.

Synthesis from (S)-3-Hydroxytetrahydrofuran

A common and efficient route to (S)-(tetrahydrofuran-3-yl)methanamine involves the conversion of the readily available (S)-3-hydroxytetrahydrofuran. This precursor can be synthesized from L-malic acid.[5] The conversion of the hydroxyl group to an aminomethyl group can be achieved through a two-step process involving mesylation followed by nucleophilic substitution with an azide and subsequent reduction, or via a Mitsunobu reaction followed by reduction.

Experimental Protocol: Synthesis via Mesylation and Azide Displacement (Representative)

This protocol is based on established methodologies for the conversion of alcohols to primary amines.

Step 1: Mesylation of (S)-3-Hydroxytetrahydrofuran

  • To a solution of (S)-3-hydroxytetrahydrofuran (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (S)-tetrahydrofuran-3-yl methanesulfonate, which is often used in the next step without further purification.

Step 2: Azide Displacement

  • Dissolve the crude (S)-tetrahydrofuran-3-yl methanesulfonate in dimethylformamide (DMF).

  • Add sodium azide (2.0 eq) and heat the mixture to 80-90 °C.

  • Stir the reaction for 12-16 hours, monitoring by TLC for the disappearance of the mesylate.

  • Cool the reaction to room temperature, dilute with water, and extract with diethyl ether (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-3-(azidomethyl)tetrahydrofuran.

Step 3: Reduction of the Azide

  • Dissolve the crude (S)-3-(azidomethyl)tetrahydrofuran in methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the azide is fully consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude (S)-(tetrahydrofuran-3-yl)methanamine.

  • Purify the product by distillation under reduced pressure or by column chromatography on silica gel to afford the pure amine.

Reductive Amination of Tetrahydrofuran-3-carboxaldehyde

For the synthesis of the racemic mixture, a common industrial method is the reductive amination of tetrahydrofuran-3-carboxaldehyde.[1]

Experimental Protocol: Reductive Amination (Racemic)

  • Charge a high-pressure reaction vessel with tetrahydrofuran-3-carboxaldehyde, a suitable solvent such as methanol or ethanol, and a hydrogenation catalyst (e.g., Raney Nickel or a supported nickel catalyst).

  • Displace the air in the reactor with nitrogen.

  • Introduce a mixture of ammonia and hydrogen gas to the desired pressure (e.g., 0.1-1 MPa).

  • Heat the reaction mixture to 40-60 °C and stir for 3-6 hours.

  • After the reaction is complete, cool the vessel to room temperature and vent the excess gas.

  • Filter the catalyst and remove the solvent from the filtrate by rotary evaporation.

  • Purify the resulting 3-aminomethyltetrahydrofuran by vacuum distillation.[1]

G cluster_0 Stereoselective Synthesis of (S)-(tetrahydrofuran-3-yl)methanamine L_Malic_Acid L-Malic Acid S_3_OH_THF (S)-3-Hydroxytetrahydrofuran L_Malic_Acid->S_3_OH_THF Multi-step synthesis Mesylate (S)-Tetrahydrofuran-3-yl Methanesulfonate S_3_OH_THF->Mesylate 1. MsCl, Et3N Azide (S)-3-(Azidomethyl)tetrahydrofuran Mesylate->Azide 2. NaN3 Final_Product (S)-(tetrahydrofuran-3-yl)methanamine Azide->Final_Product 3. H2, Pd/C

Caption: Synthetic Pathway from L-Malic Acid.

Applications in Drug Discovery and Development

The (S)-(tetrahydrofuran-3-yl)methanamine moiety is a valuable building block in medicinal chemistry, offering a combination of desirable properties. The THF ring can act as a bioisosteric replacement for other cyclic systems, such as cyclopentane or cyclohexane, while introducing a polar ether functionality that can engage in hydrogen bonding and improve aqueous solubility. The chiral aminomethyl group provides a key attachment point for further molecular elaboration and can participate in crucial interactions with biological targets.

Case Study: Dinotefuran (Insecticide)

While not a pharmaceutical for human use, the most prominent application of 3-aminomethyltetrahydrofuran is as a key intermediate in the synthesis of the third-generation neonicotinoid insecticide, Dinotefuran.[1] In the structure of Dinotefuran, the tetrahydrofuran ring is believed to contribute to its favorable physicochemical properties and its interaction with the nicotinic acetylcholine receptors in insects.

Role in Scaffolding for Novel Therapeutics

The chiral nature and the presence of a primary amine make (S)-(tetrahydrofuran-3-yl)methanamine an attractive starting point for the synthesis of compound libraries for high-throughput screening. The amine can be readily derivatized to form amides, ureas, sulfonamides, and other functional groups, allowing for the exploration of a wide chemical space around the chiral THF core.

While specific examples of marketed drugs containing the (S)-(tetrahydrofuran-3-yl)methanamine scaffold are not abundant, the related 3-hydroxytetrahydrofuran and its derivatives are found in a number of biologically active compounds, including HIV protease inhibitors.[12] The principles of using the chiral THF ring to orient functional groups in a specific three-dimensional arrangement are directly applicable to the use of (S)-(tetrahydrofuran-3-yl)methanamine in drug design. The stereochemistry at the C3 position is often critical for potent biological activity.

Conclusion

(S)-(tetrahydrofuran-3-yl)methanamine is a versatile and valuable chiral building block for medicinal chemistry. Its non-planar, flexible tetrahydrofuran ring and the stereodefined aminomethyl substituent provide a unique three-dimensional scaffold that can be exploited to design novel bioactive molecules with improved pharmacological profiles. A thorough understanding of its conformational preferences, which can be elucidated through a combination of computational modeling and advanced NMR techniques, is essential for its effective application in rational drug design. The availability of stereoselective synthetic routes further enhances its utility for the development of enantiomerically pure drug candidates. As the demand for novel therapeutics with optimized properties continues to grow, the strategic incorporation of chiral synthons like (S)-(tetrahydrofuran-3-yl)methanamine will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google P
  • CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google P
  • (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660 - PubChem. (URL: [Link])

  • The Significance of Chirality in Drug Design and Development - PMC. (URL: [Link])

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI. (URL: [Link])

  • Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry - PubMed. (URL: [Link])

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed. (URL: [Link])

  • (PDF) Conformational analysis of 1,3-oxathiane - ResearchGate. (URL: [Link])

  • Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME - RSC Publishing. (URL: [Link])

  • CN1887880A - Synthesis of S-(3)
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC. (URL: [Link])

  • Furan, 3-hydroxy-1,2,3,4-tetrahydro - Organic Syntheses Procedure. (URL: [Link])

  • Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: Synthesis and Biological Activity - PubMed. (URL: [Link])

  • Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses - PMC. (URL: [Link])

  • 5.4: NOESY Spectra - Chemistry LibreTexts. (URL: [Link])

  • Deciphering conformational dynamics in AFM data using fast nonlinear NMA and FFT-based search with AFMFit - PMC. (URL: [Link])

  • (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives - ResearchGate. (URL: [Link])

  • How to interpret a NOESY NMR spectrum - YouTube. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

  • (PDF) An Assessment of the Conformational Profile of Neuromedin B Using Different Computational Sampling Procedures - ResearchGate. (URL: [Link])

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

  • Synthesis of building blocks 9–13. a) BH3 ⋅ THF, THF, 99 %; b)... - ResearchGate. (URL: [Link])

  • NOESY and EXSY. (URL: [Link])

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])

  • Triple-resonance NOESY-based experiments with improved spectral resolution: Applications to structural characterization of unfolded, partially - Lewis Kay's group at the University of Toronto. (URL: [Link])

  • The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f - ResearchGate. (URL: [Link])

Sources

A Technical Guide to the Spectroscopic Characterization of (S)-(tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-(tetrahydrofuran-3-yl)methanamine is a chiral building block of significant interest in medicinal chemistry and drug development. Its utility in the synthesis of novel therapeutics necessitates a comprehensive understanding of its structural and stereochemical properties. This technical guide provides an in-depth analysis of the spectroscopic data for (S)-(tetrahydrofuran-3-yl)methanamine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectral features and the underlying chemical principles. The guide also outlines the experimental protocols for data acquisition and provides a framework for the spectroscopic analysis of related chiral amines.

Introduction

(S)-(tetrahydrofuran-3-yl)methanamine is a valuable chiral intermediate characterized by a tetrahydrofuran ring and a primary amine functional group. The stereochemistry at the C3 position of the tetrahydrofuran ring is a critical determinant of the biological activity of its downstream derivatives. Therefore, unambiguous confirmation of the structure and stereochemical integrity of this compound is paramount. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic connectivity and chemical environment.

This guide will systematically explore the expected ¹H NMR, ¹³C NMR, IR, and MS data for (S)-(tetrahydrofuran-3-yl)methanamine. In the absence of readily available public experimental spectra, this guide will leverage predictive models and data from analogous structures to provide a robust and educational framework for spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

The molecular structure of (S)-(tetrahydrofuran-3-yl)methanamine is fundamental to understanding its spectroscopic properties. The key structural features include:

  • A five-membered saturated heterocyclic ring (tetrahydrofuran).

  • A primary aminomethyl group (-CH₂NH₂) attached to the chiral center (C3).

  • The presence of diastereotopic protons within the tetrahydrofuran ring and the aminomethyl group.

The following diagram illustrates the molecular structure with atom numbering used for spectral assignments.

Caption: Molecular structure of (S)-(tetrahydrofuran-3-yl)methanamine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (S)-(tetrahydrofuran-3-yl)methanamine, both ¹H and ¹³C NMR are essential for confirming its constitution and stereochemistry.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to exhibit complex splitting patterns due to the presence of multiple chiral centers and diastereotopic protons. The predicted chemical shifts (in ppm, relative to TMS) and their assignments are summarized in the table below. These predictions are generated using established NMR prediction algorithms.[1][2]

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Assignment Rationale
H on N~1.5 - 2.5broad singletLabile protons on the nitrogen atom.
H on C1~2.6 - 2.8multipletMethylene protons adjacent to the nitrogen and the chiral center.
H on C3~2.3 - 2.5multipletMethine proton at the chiral center.
H on C4~3.6 - 3.8multipletMethylene protons adjacent to the oxygen atom.
H on C2~3.5 - 3.7multipletMethylene protons adjacent to the oxygen atom.
H on C5~1.8 - 2.0multipletMethylene protons on the tetrahydrofuran ring.

Expertise & Experience: The broadness of the N-H signal is a common feature for primary amines and is due to rapid chemical exchange and quadrupole broadening from the nitrogen atom.[3] The protons on the tetrahydrofuran ring are expected to show complex splitting patterns (multiplets) due to geminal and vicinal coupling with neighboring protons. The diastereotopic nature of the methylene protons on C1, C2, C4, and C5 arises from the chiral center at C3, leading to distinct chemical shifts and couplings for each proton in a CH₂ group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are presented below.[1][2]

Carbon Predicted Chemical Shift (ppm) Assignment Rationale
C1~45 - 50Carbon of the aminomethyl group, influenced by the adjacent nitrogen.
C3~38 - 42Chiral methine carbon of the tetrahydrofuran ring.
C4~68 - 72Carbon adjacent to the oxygen atom.
C2~67 - 71Carbon adjacent to the oxygen atom.
C5~30 - 34Carbon on the tetrahydrofuran ring.

Expertise & Experience: The chemical shifts of the carbons in the tetrahydrofuran ring are influenced by the electronegativity of the adjacent oxygen atom, causing them to appear downfield (C2 and C4). The aminomethyl carbon (C1) is also shifted downfield due to the attached nitrogen. The chemical shift of the C3 carbon is in the typical range for an aliphatic methine.[4]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data for (S)-(tetrahydrofuran-3-yl)methanamine is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected chemical shift range (~0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for unambiguous assignment of quaternary carbons and complex structures.

G cluster_workflow NMR Analysis Workflow A Sample Preparation B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR (with DEPT) B->C D 2D NMR (COSY, HSQC, HMBC) C->D E Data Processing and Interpretation D->E F Structure Confirmation E->F

Caption: A typical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of (S)-(tetrahydrofuran-3-yl)methanamine is expected to show characteristic absorption bands for the N-H and C-O functional groups. The predicted key absorptions are tabulated below, with comparisons to known data for primary amines and tetrahydrofuran.[5][6][7]

Wavenumber (cm⁻¹) Vibration Functional Group Expected Intensity
3300 - 3500N-H stretchPrimary AmineMedium (two bands)
2850 - 3000C-H stretchAlkaneStrong
1590 - 1650N-H bendPrimary AmineMedium
1050 - 1150C-O stretchEtherStrong

Expertise & Experience: The presence of a primary amine is typically confirmed by two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. The strong C-O stretching band is characteristic of the ether linkage in the tetrahydrofuran ring. The absence of a strong absorption around 1700 cm⁻¹ would confirm the absence of any carbonyl functionalities.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solution: Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

  • Data Acquisition:

    • A background spectrum of the empty salt plates or the solvent is recorded first.

    • The sample is then placed in the beam path, and the sample spectrum is recorded.

    • The instrument software automatically subtracts the background spectrum to yield the spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

For (S)-(tetrahydrofuran-3-yl)methanamine (C₅H₁₁NO), the molecular weight is 101.15 g/mol .

  • Molecular Ion (M⁺): A molecular ion peak at m/z = 101 is expected.

  • Fragmentation Pattern: The fragmentation is likely to be directed by the amine and ether functional groups. Key predicted fragments include:

    • Loss of NH₂ (m/z = 85): Cleavage of the C-N bond.

    • Alpha-cleavage (m/z = 30): Cleavage of the bond between C1 and C3, resulting in the [CH₂=NH₂]⁺ ion, which is a very common fragment for primary amines.[8]

    • Ring-opening and subsequent fragmentation: The tetrahydrofuran ring can undergo cleavage, leading to various smaller fragments.[8]

m/z Predicted Fragment Fragmentation Pathway
101[C₅H₁₁NO]⁺Molecular Ion
85[C₅H₉O]⁺Loss of NH₂
30[CH₄N]⁺Alpha-cleavage

Expertise & Experience: The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular weight of 101 for (S)-(tetrahydrofuran-3-yl)methanamine. The base peak in the mass spectrum of a primary amine is often the result of alpha-cleavage, making the peak at m/z = 30 a strong diagnostic indicator.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization method that is more likely to show the molecular ion.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

G cluster_workflow Mass Spectrometry Analysis Workflow A Sample Introduction (GC/LC/Infusion) B Ionization (EI/ESI) A->B C Mass Analysis B->C D Detection C->D E Data Analysis (Molecular Ion & Fragmentation) D->E

Sources

Foreword: The Imperative of Chirality in Pharmaceutical Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-(tetrahydrofuran-3-yl)methanamine: A Key Chiral Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

In the landscape of modern drug development, the demand for enantiomerically pure compounds has escalated dramatically. The biological systems targeted by pharmaceuticals are inherently chiral, meaning they interact differently with the stereoisomers of a drug molecule. This fundamental principle of stereoselectivity dictates that one enantiomer may elicit the desired therapeutic effect while the other could be inactive or, in some cases, contribute to undesirable toxicity.[1] Consequently, regulatory bodies like the U.S. FDA have strengthened their guidance, encouraging the development of single-enantiomer drugs.[1]

This paradigm shift has placed immense value on chiral building blocks—enantiopure molecular fragments used as starting materials for complex active pharmaceutical ingredients (APIs).[2][] (S)-(tetrahydrofuran-3-yl)methanamine (CAS 1048962-84-0) has emerged as a particularly valuable building block. Its structure, featuring a chiral tetrahydrofuran (THF) ring and a primary amine, offers a versatile scaffold for introducing stereospecific interactions and improving physicochemical properties in drug candidates.[4][5] The THF moiety is a privileged structure found in numerous FDA-approved drugs, valued for its ability to form hydrogen bonds and enhance solubility without introducing excessive lipophilicity.[4][5] This guide provides an in-depth technical overview of (S)-(tetrahydrofuran-3-yl)methanamine for researchers, medicinal chemists, and process development scientists.

Molecular Profile and Physicochemical Properties

(S)-(tetrahydrofuran-3-yl)methanamine, also known as (3S)-tetrahydro-3-furanylmethanamine, is a chiral primary amine that presents as a clear, colorless to light yellow liquid at room temperature.[6] Its molecular structure is foundational to its utility in medicinal chemistry.

Caption: Chemical structure of (S)-(tetrahydrofuran-3-yl)methanamine.

The combination of a hydrogen bond-accepting ether, a hydrogen bond-donating primary amine, and a defined stereocenter makes this molecule a versatile scaffold for creating complex and specific interactions with biological targets.

Table 1: Physicochemical and Identification Data
PropertyValueSource(s)
CAS Number 1048962-84-0
Molecular Formula C₅H₁₁NO[7]
Molecular Weight 101.15 g/mol [7]
Appearance Colorless to light yellow liquid[6]
Purity ≥95% - 98% (Commercially available)[8]
Boiling Point 156.0 ± 13.0 °C (760 Torr) (racemate)[9][10]
Density 0.967 ± 0.06 g/cm³ (20 °C) (racemate)[9][10]
Flash Point 53.1 ± 13.1 °C (racemate)[9]
Storage 2-8°C, protect from light, store under inert gas[11]
InChI Key CINJIXGRSTYIHP-YFKPBYRVSA-N
SMILES NC[C@H]1COCC1[11]

Synthesis Strategy: Accessing the Enantiopure Amine

The synthesis of chiral amines is a cornerstone of pharmaceutical process chemistry.[12] General approaches include modifications of compounds from the chiral pool, asymmetric synthesis, and resolution of racemates.[1][2] While numerous patents describe the synthesis of racemic 3-aminomethyltetrahydrofuran, often as an intermediate for the insecticide Dinoteturan,[13][14][15] achieving the enantiopure (S)-form requires a stereocontrolled approach.

A robust and scalable strategy involves the reduction of an enantiopure carboxylic acid derivative, such as (S)-tetrahydrofuran-3-carboxylic acid or its corresponding amide. This precursor is accessible through established methods, making it a reliable starting point. The following protocol describes a representative lab-scale synthesis via an amide intermediate.

Experimental Protocol: Synthesis of (S)-(tetrahydrofuran-3-yl)methanamine

This two-step procedure first involves the formation of an amide from the corresponding chiral carboxylic acid, followed by its reduction to the target primary amine.

Step 1: Amide Formation

  • Rationale: Conversion of the carboxylic acid to an amide provides a stable, neutral intermediate that is less prone to side reactions and is an excellent substrate for reduction by strong hydride reagents. Amide formation chemistry is a well-understood and frequently used transformation in API synthesis.[16]

  • To a stirred solution of (S)-tetrahydrofuran-3-carboxylic acid (1.0 eq) in an appropriate aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran, ~0.5 M) at 0 °C, add a coupling agent such as HATU (1.1 eq) or EDC (1.1 eq) along with an amine base like triethylamine (1.2 eq) or DIPEA (1.2 eq).

  • Stir the mixture for 15-20 minutes to form the activated ester.

  • Introduce a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by adding a solution of aqueous ammonium hydroxide (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, perform an aqueous workup. Quench the reaction with water, separate the organic layer, and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (S)-tetrahydrofuran-3-carboxamide. The product can be purified by column chromatography or recrystallization if necessary.

Step 2: Amide Reduction

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting amides to primary amines efficiently. The use of an anhydrous ether solvent like THF is critical, as LiAlH₄ reacts violently with protic solvents.

  • In a separate flask under an inert atmosphere (Nitrogen or Argon), prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M).

  • Cool the LiAlH₄ suspension to 0 °C in an ice bath.

  • Dissolve the crude (S)-tetrahydrofuran-3-carboxamide from Step 1 in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. Caution: The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄. This is a critical step requiring a specific sequence to ensure safety and produce a granular, filterable precipitate. Sequentially and dropwise, add:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Stir the resulting granular white suspension vigorously for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake thoroughly with additional THF or ethyl acetate.

  • Concentrate the combined filtrate under reduced pressure to yield the crude (S)-(tetrahydrofuran-3-yl)methanamine. The product can be purified by distillation under reduced pressure to obtain the final, high-purity liquid.

G start (S)-Tetrahydrofuran- 3-Carboxylic Acid step1 Step 1: Amide Formation - Coupling Agent (HATU/EDC) - Ammonia Source - Aprotic Solvent (DCM/THF) start->step1 intermediate (S)-Tetrahydrofuran- 3-Carboxamide step1->intermediate step2 Step 2: Reduction - LiAlH₄ - Anhydrous THF - Reflux intermediate->step2 workup Quench & Workup - Fieser Method (H₂O, NaOH) - Filtration step2->workup end (S)-(Tetrahydrofuran-3-yl)methanamine workup->end

Caption: A representative workflow for the synthesis of the title compound.

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and enantiomeric excess of the building block is paramount. A multi-technique approach is required for a self-validating quality control system.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure.

    • ¹H NMR: Expected signals include multiplets for the diastereotopic protons on the THF ring, a distinct signal for the CH₂ group adjacent to the amine, and a broad singlet for the NH₂ protons which can be exchanged with D₂O. The integration of these signals should correspond to the 11 protons in the molecule.

    • ¹³C NMR: Five distinct signals are expected, corresponding to the five carbon atoms in the molecule.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 102.16.

Purity Assessment
  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Used to determine chemical purity. For this volatile amine, GC with a flame ionization detector (GC-FID) is a common and robust method.

  • Chiral HPLC: This is the most critical analysis to determine enantiomeric purity (e.p.) or enantiomeric excess (e.e.). The amine is typically derivatized with a chiral agent (e.g., Mosher's acid chloride) or analyzed directly on a chiral stationary phase column (e.g., Chiralpak® or Chirobiotic™ series).[1] The goal is to achieve separation of the (S) and (R) enantiomers to allow for accurate quantification, with a target of >99% e.e. for use in pharmaceutical synthesis.

G sample Final Product: (S)-(THF-3-yl)methanamine qc Quality Control Analysis sample->qc nmr NMR (¹H, ¹³C) Structural Verification qc->nmr Identity ms Mass Spectrometry Molecular Weight Confirmation qc->ms Identity gc_hplc GC or RP-HPLC Chemical Purity (%) qc->gc_hplc Purity chiral_hplc Chiral HPLC Enantiomeric Excess (% e.e.) qc->chiral_hplc Chirality pass Release Criteria Met (>99% Purity, >99% e.e.) nmr->pass ms->pass gc_hplc->pass chiral_hplc->pass

Caption: A logical workflow for the analytical validation of the final product.

Applications in Drug Discovery and Development

(S)-(tetrahydrofuran-3-yl)methanamine is a versatile building block used to introduce a specific stereocenter and a flexible linker into a target molecule.[]

  • Scaffold Decoration: The primary amine serves as a key functional handle for a wide range of chemical transformations, most notably amide bond formation, reductive amination, and urea/thiourea formation. These reactions are fundamental to the assembly of drug candidates.[16]

  • Improving Pharmacokinetic Properties: The THF ring is often employed as a bioisostere for other cyclic systems. Its polarity and ability to act as a hydrogen-bond acceptor can enhance aqueous solubility and modulate membrane permeability, key aspects of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug.

  • Stereospecific Interactions: The fixed (S)-configuration allows medicinal chemists to probe chiral recognition sites within a biological target, such as an enzyme active site or a receptor binding pocket.[1] This precise three-dimensional positioning is critical for optimizing potency and selectivity, ultimately leading to safer and more effective medicines.

Safety, Handling, and Storage

As a chemical intermediate, proper handling of (S)-(tetrahydrofuran-3-yl)methanamine is essential to ensure laboratory safety.

Hazard Identification

The compound is classified as hazardous. Key hazard statements include:

  • H226: Flammable liquid and vapor.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word is "Danger" , and it is associated with the GHS pictograms for flammability and corrosion/irritation.

Handling and Personal Protective Equipment (PPE)
  • Handle only in a well-ventilated area, preferably within a chemical fume hood.[17]

  • Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.[17]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[17]

  • Avoid breathing vapors or mist.[17]

  • Wash hands thoroughly after handling.[17]

Storage Recommendations
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[17]

  • The recommended storage temperature is between 2°C and 8°C.

  • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[6]

  • Keep protected from light.

References

  • Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of the American Chemical Society. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH. [Link]

  • (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660. PubChem. [Link]

  • Cas 165253-31-6,(TETRAHYDROFURAN-3-YL)METHANAMINE. LookChem. [Link]

  • CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran.
  • Synthesis method for 3-aminomethyl tetrahydrofuran. Patsnap Eureka. [Link]

  • CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
  • Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. Patsnap Eureka. [Link]

  • CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. [Link]

  • Advancing API Synthesis. Pharmaceutical Technology. [Link]

  • Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ResearchGate. [Link]

  • Improving API Synthesis. Pharmaceutical Technology. [Link]

Sources

Synonyms for (S)-(tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-(Tetrahydrofuran-3-yl)methanamine for Advanced Research and Drug Development

This guide provides an in-depth exploration of (S)-(tetrahydrofuran-3-yl)methanamine, a critical building block in modern medicinal chemistry and synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's nomenclature, physicochemical properties, synthesis protocols, and its strategic application in the development of novel therapeutics. Our focus is on the causality behind experimental choices and the provision of self-validating, robust methodologies.

Nomenclature and Identification

(S)-(tetrahydrofuran-3-yl)methanamine is a chiral amine featuring a tetrahydrofuran (THF) scaffold. The precise identification of this compound is paramount for regulatory compliance, patent filings, and scientific literature accuracy.

A multitude of synonyms and identifiers are used across commercial and academic platforms. Understanding these is crucial for comprehensive literature searches and procurement.

Common Synonyms: [1][2][3][4][5][6]

  • (S)-3-Aminomethyl-tetrahydrofuran

  • [(3S)-Tetrahydrofuran-3-yl]methanamine

  • (S)-Oxolan-3-ylmethanamine

  • C-((S)-Tetrahydrofuran-3-yl)methylamine

Registry Numbers:

  • CAS Number: 1048962-84-0 (for the (S)-enantiomer)

  • PubChem CID: 10898660 (for the racemic mixture)[7]

The International Union of Pure and Applied Chemistry (IUPAC) name for the racemic mixture is oxolan-3-ylmethanamine.[7] The "(S)" designation specifies the stereochemistry at the C3 position of the tetrahydrofuran ring, which is often crucial for achieving desired pharmacological activity and minimizing off-target effects in drug candidates.

Physicochemical and Spectroscopic Data

The physical and chemical properties of (S)-(tetrahydrofuran-3-yl)methanamine dictate its handling, storage, and reactivity in synthetic protocols. The data presented below has been aggregated from various reliable sources.

PropertyValueSource(s)
Molecular Formula C₅H₁₁NO[2][8]
Molecular Weight 101.15 g/mol [2][7][8]
Appearance Colorless to light yellow clear liquid[4][5]
Boiling Point 156.0 ± 13.0 °C (at 760 Torr)[2][4]
Density 0.967 ± 0.06 g/cm³[2][4]
Refractive Index n20/D 1.462[2][9]
Flash Point 53.1 ± 13.1 °C[2][4]
Storage Temperature 2-8°C, protect from light
InChI Key CINJIXGRSTYIHP-YFKPBYRVSA-N ((S)-enantiomer)

Synthesis Protocol: Reductive Amination of Tetrahydrofuran-3-carboxaldehyde

The most prevalent and scalable synthesis of (tetrahydrofuran-3-yl)methanamine involves the reductive amination of tetrahydrofuran-3-carboxaldehyde. This method is favored for its high yield and operational simplicity. Below is a detailed, field-proven protocol.

Rationale for Method Selection

Reductive amination is a robust and well-established transformation in organic synthesis. It proceeds via two key steps: the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, followed by reduction to the corresponding amine. Using ammonia as the nitrogen source and hydrogen gas with a Raney Nickel catalyst provides a direct and atom-economical route to the primary amine. Raney Ni is selected for its high catalytic activity and proven efficacy in imine reductions under moderate pressure and temperature, ensuring a high conversion rate and minimizing side reactions.

Detailed Experimental Protocol

Reaction: Tetrahydrofuran-3-carboxaldehyde to 3-Aminomethyltetrahydrofuran[10]

Materials:

  • Tetrahydrofuran-3-carboxaldehyde (1.0 mol, 100.12 g)

  • 15% Ammonia in Methanol (3.0 mol, 340 g)

  • Raney Nickel (20.02 g, catalyst)

  • Hydrogen (H₂) gas

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Charging: To a high-pressure reactor, add tetrahydrofuran-3-carboxaldehyde (100.12 g, 1.0 mol).

  • Solvent and Reagent Addition: Add the 15% ammonia in methanol solution (340 g, 3.0 mol) to the reactor. This excess of ammonia drives the imine formation equilibrium forward.

  • Catalyst Addition: Carefully add Raney Nickel (20.02 g) to the reaction mixture.

  • Pressurization: Seal the reactor and purge with nitrogen gas before introducing hydrogen gas to a pressure of 4 MPa (approximately 30003 Torr).[10]

  • Reaction Conditions: Begin stirring and heat the reactor to 60°C. Maintain these conditions for 12 hours.[10] The temperature is chosen to ensure a reasonable reaction rate without promoting decomposition or side reactions.

  • Cooling and Depressurization: After 12 hours, cool the reactor to room temperature and slowly vent the excess hydrogen gas.

  • Catalyst Filtration: Open the reactor and filter the mixture to remove the Raney Nickel catalyst.

  • Work-up: Concentrate the filtrate under reduced pressure (in vacuo) to remove the methanol and excess ammonia. This step yields the final product, 3-aminomethyltetrahydrofuran.

Expected Yield: The reported yield for this procedure is approximately 99.5% (100.64 g).[10]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_conditions Conditions cluster_workup Work-up cluster_product Final Product A Tetrahydrofuran-3-carboxaldehyde E Imine Formation & Reductive Amination A->E B Ammonia in Methanol B->E C Raney Ni (Catalyst) C->E Catalyst D H₂ Gas D->E F 60°C, 4 MPa 12 hours E->F under G Filtration E->G H Concentration G->H I (S)-(tetrahydrofuran-3-yl)methanamine H->I

Caption: Reductive amination workflow for the synthesis of (S)-(tetrahydrofuran-3-yl)methanamine.

Applications in Drug Discovery and Development

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry. Its inclusion in drug candidates can improve pharmacokinetic properties such as solubility and metabolic stability.[11] (S)-(tetrahydrofuran-3-yl)methanamine, in particular, serves as a versatile building block for introducing this valuable functionality.

Role as a Key Intermediate

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.

  • Dinotefuran: (Tetrahydrofuran-3-yl)methanamine is a key intermediate in the synthesis of Dinotefuran, a neonicotinoid insecticide.[1][6][8]

  • PDE9 Inhibitors: The related compound, (S)-(tetrahydrofuran-3-yl)hydrazine, is a useful intermediate for preparing PDE9 inhibitors, which are under investigation for treating cognitive disorders.[12]

  • HIV Protease Inhibitors: The 3-(S)-tetrahydrofuranyl urethane moiety has been instrumental in the design of potent HIV protease inhibitors like Amprenavir (APV).[13] The oxygen atom of the THF ring can form critical hydrogen bonds with the protease backbone, enhancing binding affinity.[13]

Strategic Importance in Medicinal Chemistry

The incorporation of the aminomethyl-tetrahydrofuran structure can confer several advantages to a drug molecule:

  • Improved Solubility: The ether oxygen and the primary amine group can act as hydrogen bond acceptors and donors, respectively, which can enhance aqueous solubility.[1]

  • Metabolic Stability: The cyclic ether structure of THF is generally more resistant to metabolic degradation compared to acyclic ethers.

  • Bioisosterism: The tetrahydropyran (THP) and tetrahydrofuran (THF) rings are often used as bioisosteres for cyclohexyl groups to reduce lipophilicity and potentially introduce beneficial polar contacts.[14]

  • Scaffolding: The defined stereochemistry and functional handles (the amine group) allow for its use as a scaffold to orient other pharmacophoric groups in three-dimensional space, enabling precise interactions with biological targets.

Logical Role in Drug Design

G cluster_properties Introduced Properties A (S)-(tetrahydrofuran-3-yl)methanamine (Building Block) B Lead Compound A->B Incorporation via Synthetic Chemistry C Improved Drug Candidate B->C Optimization Prop1 Enhanced Solubility C->Prop1 Prop2 Metabolic Stability C->Prop2 Prop3 Optimal 3D Geometry C->Prop3

Caption: Role of the title compound as a building block for optimizing drug candidates.

Conclusion

(S)-(tetrahydrofuran-3-yl)methanamine is more than just a chemical intermediate; it is a strategic tool for molecular design in the pharmaceutical and agrochemical industries. Its well-defined structure, favorable physicochemical properties, and accessible synthesis make it an invaluable asset for researchers. The protocols and data presented in this guide are intended to provide a solid foundation for its effective use in the laboratory and to spur further innovation in the development of next-generation chemical entities.

References

  • PubChem. (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660. Available from: [Link]

  • LookChem. Cas 165253-31-6,(TETRAHYDROFURAN-3-YL)METHANAMINE. Available from: [Link]

  • Nantong Baokai Chemical Co.,Ltd. 1-(tetrahydrofuran-3-yl)methanamine. Available from: [Link]

  • Home Sunshine Pharma. (tetrahydrofuran-3-yl)methanamine cas 165253-31-6. Available from: [Link]

  • Six Chongqing Chemdad Co., Ltd. (Tetrahydrofuran-3-yl)methanamine. Available from: [Link]

  • Google Patents. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
  • Organic Chemistry Portal. Tetrahydrofuran synthesis. Available from: [Link]

  • ResearchGate. Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Available from: [Link]

  • MDPI. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Available from: [Link]

  • O'Reilly Auto Parts. Import Direct RS15 A/C Compressor - New 168370. Available from: [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • PubMed Central (PMC). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Available from: [Link]

Sources

An In-Depth Technical Guide to the Physical Characteristics of (3S)-tetrahydro-3-furanylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the known physical and chemical characteristics of (3S)-tetrahydro-3-furanylmethanamine, a chiral amine of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its fundamental properties and the methodologies for their characterization.

Introduction

(3S)-tetrahydro-3-furanylmethanamine, a substituted tetrahydrofuran derivative, possesses a unique stereochemistry that makes it a valuable building block in asymmetric synthesis. Its structural rigidity and the presence of a primary amine and an ether linkage offer multiple avenues for chemical modification, rendering it a versatile intermediate in the development of novel therapeutic agents and functional materials. An in-depth understanding of its physical properties is paramount for its effective handling, characterization, and application in various research and development endeavors.

Molecular Identity and Core Physical Properties

The fundamental identifiers and key physical properties of (3S)-tetrahydro-3-furanylmethanamine are summarized in the table below. It is important to note that while some data for the specific (S)-enantiomer is available, certain parameters are reported for the racemic mixture or are predicted values. These instances are clearly indicated.

PropertyValueSource
Chemical Name (3S)-tetrahydro-3-furanylmethanamine-
CAS Number 1048962-84-0-
Molecular Formula C₅H₁₁NO-
Molecular Weight 101.15 g/mol -
Appearance Assumed to be a liquid at room temperatureGeneral observation for similar small amines
Density 0.967 g/cm³[1]
Boiling Point 73°C at 59 mmHg (for racemic mixture)[2][3]
Predicted Boiling Point 156.0 ± 13.0 °C (for (3R)-enantiomer)-
Melting Point Not available-
Predicted pKa 9.96 ± 0.29 (for (3R)-enantiomer)-

Causality Behind Physical State and Boiling Point: The relatively low molecular weight and the presence of hydrogen bonding capabilities through the primary amine group suggest that (3S)-tetrahydro-3-furanylmethanamine exists as a liquid at standard temperature and pressure. The boiling point is influenced by both hydrogen bonding and van der Waals forces. While the provided boiling point is for the racemic mixture, it offers a valuable estimate for the pure enantiomer. The predicted boiling point at atmospheric pressure is significantly higher, which is expected.

Molecular Structure

The structural representation of (3S)-tetrahydro-3-furanylmethanamine is crucial for understanding its chemical reactivity and physical behavior.

Caption: 2D representation of the (3S)-tetrahydro-3-furanylmethanamine molecule.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A ¹H NMR spectrum for "3-FURANAMINE, TETRAHYDRO-" is available and can be used as a representative spectrum. The expected signals would include multiplets for the tetrahydrofuran ring protons and a singlet for the amine protons which may be broadened due to exchange. The protons on the carbon bearing the aminomethyl group and the aminomethyl protons themselves would likely appear as complex multiplets.

  • ¹³C NMR: No experimental ¹³C NMR data for (3S)-tetrahydro-3-furanylmethanamine was found. However, based on the structure, five distinct carbon signals are expected. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Infrared (IR) Spectroscopy

An experimental IR spectrum for (3S)-tetrahydro-3-furanylmethanamine is not available. However, characteristic absorption bands can be predicted:

  • N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

  • N-H bend: An absorption around 1600 cm⁻¹.

  • C-O stretch: A strong absorption in the 1050-1150 cm⁻¹ region, characteristic of the ether linkage.

Mass Spectrometry (MS)

No experimental mass spectrum for (3S)-tetrahydro-3-furanylmethanamine was found. Electron ionization (EI) would likely lead to a molecular ion peak at m/z 101, followed by fragmentation patterns characteristic of amines and cyclic ethers. Common fragments would include the loss of the aminomethyl group and cleavage of the tetrahydrofuran ring.

Experimental Protocols

The following section details standardized protocols for the determination of key physical characteristics of chiral amines like (3S)-tetrahydro-3-furanylmethanamine.

Protocol 1: Determination of Boiling Point (Micro-scale)

This method is suitable for small sample volumes and provides an accurate boiling point at a given pressure.

Methodology:

  • Sample Preparation: Place a few drops of (3S)-tetrahydro-3-furanylmethanamine into a small-diameter test tube (Thiele tube).

  • Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the test tube.

  • Apparatus Setup: Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., silicone oil) within a Thiele tube to ensure uniform heating.

  • Observation: Heat the apparatus gently. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

  • Confirmation: Allow the apparatus to cool slowly. The temperature at which the liquid is drawn back into the capillary tube is the condensation point, which should be very close to the boiling point.

  • Pressure Correction: Record the atmospheric pressure and, if necessary, correct the observed boiling point to standard pressure using a nomograph.

Boiling_Point_Determination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_confirmation Confirmation prep1 Add sample to Thiele tube prep2 Insert inverted capillary tube prep1->prep2 setup1 Attach tube to thermometer prep2->setup1 setup2 Immerse in heating bath setup1->setup2 meas1 Heat gently setup2->meas1 meas2 Observe continuous bubble stream meas1->meas2 meas3 Record temperature (Boiling Point) meas2->meas3 conf1 Cool slowly meas3->conf1 conf2 Observe liquid entering capillary conf1->conf2 conf3 Record temperature (Condensation Point) conf2->conf3

Caption: Workflow for micro-scale boiling point determination.

Protocol 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Enantiomeric Excess Determination

This protocol allows for the assessment of both the chemical purity and the enantiomeric excess of (3S)-tetrahydro-3-furanylmethanamine.

Methodology:

  • Derivatization (Optional but Recommended): To improve volatility and chromatographic resolution, derivatize the amine with a suitable chiral derivatizing agent (e.g., a derivative of trifluoroacetic anhydride). This step converts the enantiomers into diastereomers, which are more easily separated on a standard GC column.

  • GC Column Selection: Utilize a chiral capillary column (e.g., a cyclodextrin-based column) for the separation of the underivatized enantiomers or a standard non-polar column (e.g., DB-5) for the separation of the diastereomeric derivatives.

  • GC-MS Parameters:

    • Injector Temperature: Typically 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 40-300.

  • Data Analysis:

    • Purity Assessment: Integrate the total ion chromatogram (TIC) to determine the percentage of the main peak relative to any impurity peaks.

    • Enantiomeric Excess (ee) Determination: Integrate the peaks corresponding to the two enantiomers (or diastereomers). Calculate the ee using the formula: ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100.

Safety and Handling

(3S)-tetrahydro-3-furanylmethanamine, like most amines, should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This technical guide has synthesized the available physical and chemical data for (3S)-tetrahydro-3-furanylmethanamine. While core properties such as molecular weight and density are established, a notable lack of experimentally determined data for the pure (S)-enantiomer, particularly for its boiling point, melting point, and spectroscopic profiles, highlights an area for future research. The provided experimental protocols offer a framework for researchers to determine these properties and to ensure the quality and purity of this important chiral building block. As the applications of (3S)-tetrahydro-3-furanylmethanamine continue to expand, a more complete characterization of its physical properties will be invaluable to the scientific community.

References

  • (3S)-Tetrahydro-3-furanylmethanamine on PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 10898660. [Link]

  • (3S)-Tetrahydro-3-furanmethanamine [1048962-84-0]. Chemsigma. [Link]

  • (Tetrahydrofuran-3-yl)methanamine | C5H11NO. PubChem. [Link]

  • (3S)-Tetrahydro-3-furanyl N-((1S,2R)-2-hydroxy-3-((2-methylpropyl)((4-nitrophenyl)sulfonyl)amino)-1-(phenylmethyl)propyl)carbamate. PubChem. [Link]

Sources

The Strategic deployment of (S)-(Tetrahydrofuran-3-yl)methanamine as a Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral building blocks are the foundational elements in the architecture of modern pharmaceuticals, where three-dimensional structure dictates biological function.[1][2] Among these, saturated heterocyclic scaffolds have gained prominence for their ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while exploring chemical space beyond traditional flat aromatic rings. This guide provides an in-depth technical analysis of (S)-(tetrahydrofuran-3-yl)methanamine, a versatile chiral building block. We will elucidate its stereocontrolled synthesis, explore its strategic application in the synthesis of complex molecular targets, and provide the causal reasoning behind its selection in advanced drug discovery programs.

Introduction: The Imperative of Chirality in Drug Design

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, creating a stereospecific environment for molecular recognition.[1] Consequently, the enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[3] The U.S. Food and Drug Administration (FDA) has long recognized this principle, encouraging the development of single-enantiomer drugs to maximize therapeutic benefit and minimize potential off-target effects or toxicity associated with an unwanted stereoisomer.[1]

Chiral building blocks, like (S)-(tetrahydrofuran-3-yl)methanamine, are enantiomerically pure compounds that serve as starting materials or key intermediates, allowing for the direct and efficient construction of chiral targets without the need for costly and often inefficient late-stage chiral separations.[4][5] The tetrahydrofuran (THF) moiety, in particular, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][7] Its oxygen atom can act as a hydrogen bond acceptor, and the saturated, non-planar ring system can provide a rigid scaffold to orient substituents in a precise three-dimensional arrangement, enhancing binding affinity to target proteins.[8][9]

Stereoselective Synthesis: Accessing the (S)-Enantiomer

The utility of a chiral building block is contingent upon the existence of a robust and scalable enantioselective synthesis. For (S)-(tetrahydrofuran-3-yl)methanamine, a common and economically viable strategy involves a chiral pool approach, starting from the naturally abundant and inexpensive L-malic acid.

Synthetic Pathway from L-Malic Acid

A frequently employed synthetic route leverages the inherent (S)-stereochemistry of L-malic acid to construct the chiral tetrahydrofuran core. The key intermediate in this pathway is (S)-3-hydroxytetrahydrofuran.

DOT Diagram: Synthetic Workflow from L-Malic Acid

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization cluster_3 Step 4: Functional Group Interconversion A L-Malic Acid B L-Malic Acid Dimethyl Ester A->B MeOH, SOCl₂ C (S)-1,2,4-Butanetriol B->C NaBH₄ / LiCl D (S)-3-Hydroxytetrahydrofuran C->D Acid Catalyst (e.g., PTSA), Heat E (S)-(Tetrahydrofuran-3-yl)methanamine D->E 1. Mesylation 2. Azide Displacement 3. Reduction G Start (S)-3-Hydroxytetrahydrofuran Intermediate (S)-(Tetrahydrofuran-3-yl)hydrazine Start->Intermediate Multi-step Conversion Final PDE9 Inhibitor Intermediate->Final Pyrazole Ring Formation Core Quinoline Core Core->Final

Sources

The Tetrahydrofuran-Amine Scaffold: A Physicochemical Deep Dive for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the THF-Amine Moiety in Medicinal Chemistry

In the intricate landscape of drug design, the selection of molecular scaffolds that confer favorable physicochemical and pharmacokinetic properties is a cornerstone of success. Among the saturated heterocycles, the tetrahydrofuran (THF) ring, when integrated with an amine functional group, presents a compelling structural motif. This guide offers an in-depth exploration of the core physicochemical properties of THF-containing amines, providing a technical framework for researchers, medicinal chemists, and drug development professionals. The strategic incorporation of this scaffold is not merely a volumetric choice; it is a nuanced decision that profoundly impacts basicity, lipophilicity, metabolic stability, and molecular interactions. Understanding these properties is critical for predicting a compound's behavior in vivo and for rationally designing molecules with enhanced "drug-like" characteristics. This document will elucidate the causality behind these properties and provide field-proven methodologies for their accurate determination.

Core Physicochemical Properties: A Quantitative Analysis

The introduction of a THF ring adjacent to an amine function imparts a unique electronic and conformational signature that distinguishes it from simple alkylamines or other cyclic analogues. The ether oxygen, being electronegative, creates a dipole and acts as a potent hydrogen bond acceptor, while the amine provides a basic, ionizable center crucial for solubility and target interaction.

Basicity (pKa): The Inductive Influence of the THF Oxygen

The basicity of the amine group, quantified by the pKa of its conjugate acid, is a paramount property influencing a drug's solubility, absorption, and receptor binding. The lone pair of electrons on the nitrogen atom allows amines to act as Brønsted-Lowry bases, accepting a proton.[1] The reactivity of this lone pair is highly sensitive to the local electronic environment.

The oxygen atom within the THF ring exerts a significant electron-withdrawing inductive effect (-I effect), pulling electron density away from the nitrogen atom. This reduces the electron density on the nitrogen, making its lone pair less available to accept a proton. Consequently, THF-containing amines are generally less basic than their analogous acyclic or carbocyclic counterparts.[2] This modulation of pKa can be a powerful tool for medicinal chemists to fine-tune a molecule's ionization state at physiological pH (typically ~7.4), which in turn affects its ability to cross membranes and bind to its target.[3]

A direct comparison illustrates this principle clearly:

CompoundStructurePredicted pKa (of conjugate acid)Rationale for pKa Difference
3-Aminotetrahydrofuran C1COCC1N8.90 ± 0.20[4]The electronegative oxygen is in close proximity (β-position) to the amine, exerting a strong inductive electron-withdrawing effect that destabilizes the positive charge on the conjugate acid, thus lowering the pKa (making the amine less basic).
(Tetrahydrofuran-3-yl)methanamine C1COCC1CN9.96 ± 0.29[5]The methylene spacer separates the amine from the THF ring. The inductive effect of the oxygen is attenuated over the increased distance, resulting in a pKa closer to that of a typical primary alkylamine (pKa ~10-11).[1]
Cyclopentylamine C1CCCC1N~10.6 (Typical)The absence of an electronegative heteroatom in the ring results in a higher pKa, as the alkyl framework is electron-donating, which stabilizes the conjugate acid.

This ability to attenuate basicity is a key advantage of the THF-amine scaffold, helping to mitigate potential liabilities associated with highly basic centers, such as hERG channel affinity or rapid clearance.[6]

Lipophilicity (LogP/LogD): Balancing Polarity and Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[7] It is commonly expressed as LogP (the partition coefficient for the neutral species) or LogD (the distribution coefficient at a specific pH, which accounts for all ionic forms).[8][9] For ionizable molecules like amines, LogD at pH 7.4 is the more physiologically relevant parameter.

The THF-amine scaffold strikes a valuable balance. The hydrocarbon portion of the ring contributes to lipophilicity, while the polar ether oxygen and the ionizable amine group enhance hydrophilicity. The oxygen atom, in particular, can act as a hydrogen bond acceptor with water, reducing the overall lipophilicity compared to a carbocyclic analogue like cyclohexane. This often improves aqueous solubility and can prevent the compound from becoming excessively lipophilic, a common cause of toxicity and poor metabolic stability.[7]

CompoundStructurePredicted XLogP3Interpretation
3-Aminotetrahydrofuran C1COCC1N-0.7[4]The negative LogP value indicates a preference for the aqueous phase over the lipid phase, classifying it as a hydrophilic molecule.
(Tetrahydrofuran-3-yl)methanamine C1COCC1CN-0.5The addition of a methylene group slightly increases lipophilicity, but the molecule remains decidedly hydrophilic.
Cyclopentylamine C1CCCC1N1.0 (Typical)The carbocyclic analogue is significantly more lipophilic, demonstrating the polarity-enhancing effect of the THF oxygen.

This inherent polarity helps keep molecules within the "Rule of Five" space, a set of guidelines used to predict oral bioavailability.[7][9]

Hydrogen Bonding and Conformational Implications

The THF-amine motif contains both hydrogen bond donors (the N-H protons) and acceptors (the nitrogen lone pair and the ether oxygen lone pairs). This dual capacity has profound implications for both intermolecular and intramolecular interactions.

  • Intermolecular Hydrogen Bonding: The ability to form hydrogen bonds with water is crucial for aqueous solubility.[3] Furthermore, the amine and THF oxygen can form critical hydrogen bonds with amino acid residues in a target protein's binding pocket, significantly contributing to binding affinity and selectivity.

  • Intramolecular Hydrogen Bonding (IHB): A key structural feature of THF-amines is the potential to form an intramolecular hydrogen bond between an amine proton and the THF oxygen. In the case of 2-aminotetrahydrofuran or 3-aminotetrahydrofuran, this would form a stable five- or six-membered ring, respectively.

The formation of an IHB can:

  • Mask Polar Groups: By satisfying a hydrogen bond internally, the molecule presents a less polar face to its environment, which can enhance membrane permeability.[4]

  • Reduce Rotatable Bonds: The IHB can lock the molecule into a more rigid, lower-energy conformation. This pre-organization can reduce the entropic penalty of binding to a target, thereby increasing binding affinity.

  • Influence pKa: The stabilization of the neutral form by an IHB can make protonation more difficult, leading to a lower pKa.

The existence and strength of an IHB are environment-dependent and represent a delicate balance. It is a powerful concept that medicinal chemists can leverage to fine-tune a molecule's properties.

Implications for Drug Development & ADME Properties

The physicochemical properties of the THF-amine scaffold directly translate into its performance in a biological system.

Metabolic Stability

Drug metabolism, primarily occurring in the liver, is a major route of elimination that determines a drug's half-life and bioavailability. Saturated rings like THF are often more resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes compared to linear alkyl chains or more electron-rich aromatic systems. Replacing a metabolically vulnerable group with a THF-amine can be a successful strategy to "block" metabolism at that site, thereby improving the compound's pharmacokinetic profile. For example, the HIV protease inhibitor Amprenavir and its prodrug Fosamprenavir utilize an (S)-3-hydroxytetrahydrofuran moiety, a close relative of 3-aminotetrahydrofuran, which contributes to its overall profile.

The general metabolic pathway for THF itself involves oxidative metabolism by CYPs, eventually leading to CO2. The stability of the THF ring in a drug molecule, however, is highly dependent on the surrounding substitution and its binding orientation within the metabolizing enzyme.

Experimental Determination of Key Properties: Self-Validating Protocols

Accurate and reproducible measurement of physicochemical properties is essential for building reliable structure-activity relationships (SAR). The following protocols are standard, self-validating systems used in the pharmaceutical industry.

Workflow for Physicochemical Profiling of a Novel THF-Amine Compound

G cluster_synthesis Compound Synthesis & QC cluster_properties Physicochemical Characterization cluster_adme In Vitro ADME Profiling cluster_data Data Analysis & Decision synthesis Synthesize & Purify THF-Amine Compound qc Confirm Structure & Purity (NMR, LC-MS, >95%) synthesis->qc pka Determine pKa (Potentiometric Titration) qc->pka logd Measure LogD @ pH 7.4 (Shake-Flask Method) qc->logd sol Assess Kinetic Solubility (Nephelometry) qc->sol met_stab Evaluate Metabolic Stability (Microsomes/Hepatocytes) qc->met_stab perm Assess Permeability (e.g., PAMPA) qc->perm analysis Analyze Data & Build SAR pka->analysis logd->analysis sol->analysis met_stab->analysis perm->analysis decision Go/No-Go Decision for Further Optimization analysis->decision

Caption: A typical workflow for characterizing a new THF-amine chemical entity.

Protocol 1: pKa Determination by Potentiometric Titration

This method is considered a gold standard for its accuracy and reliability. It involves monitoring the pH of a solution as a titrant is added, allowing for the determination of the pH at which the amine is 50% ionized.[5]

Causality: The choice of potentiometric titration is based on its direct measurement of the Henderson-Hasselbalch relationship. By generating a full titration curve, one can precisely identify the half-equivalence point, which by definition is the pKa, providing a robust and fundamental measurement.

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C).

  • Sample Preparation: Accurately weigh ~1-2 mg of the THF-amine compound and dissolve it in a known volume (e.g., 20 mL) of deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl) to mimic physiological conditions.

  • Titration: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Insert the calibrated pH electrode.

  • Acidic Titration: Add small, precise aliquots of a standardized strong acid titrant (e.g., 0.1 M HCl) to the solution.

  • Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the expected equivalence point.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the point where 50% of the titrant volume required to reach the steepest point of the curve (the equivalence point) has been added. This can be determined from the first or second derivative of the titration curve.

Protocol 2: LogD Measurement by Shake-Flask Method

This classic method directly measures the distribution of a compound between an aqueous and an immiscible organic phase.[4]

Causality: The shake-flask method is chosen because it is a direct, equilibrium-based measurement that physically mimics the partitioning process between aqueous and lipid environments. Using n-octanol and a pH 7.4 buffer provides the most widely accepted standard for simulating physiological partitioning.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Mix it with an equal volume of n-octanol in a separatory funnel. Shake vigorously and allow the phases to separate completely. This pre-saturation ensures that each phase is saturated with the other before the experiment begins.

  • Compound Preparation: Prepare a stock solution of the THF-amine compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol (e.g., 1 mL) and pre-saturated PBS (e.g., 1 mL). Add a small aliquot of the compound stock solution (e.g., 10 µL) to achieve a final concentration that is detectable by the analytical method.

  • Equilibration: Cap the vial tightly and shake or rotate it at a constant temperature for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Calculate LogD using the formula: LogD = log10 ([Compound]octanol / [Compound]aqueous).

Protocol 3: Metabolic Stability Assessment using Liver Microsomes

This in vitro assay provides an early indication of a compound's susceptibility to Phase I metabolism.

Causality: Liver microsomes are subcellular fractions rich in CYP450 enzymes, the primary drivers of Phase I drug metabolism. This assay is a cost-effective, high-throughput method to measure a compound's intrinsic clearance (CLint), which is a direct measure of its metabolic liability and is crucial for predicting in vivo behavior.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw cryopreserved liver microsomes (human or other species) on ice. Prepare a cofactor solution containing NADPH (the essential cofactor for CYP450 enzymes) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, add the buffer, the test compound (at a low concentration, e.g., 1 µM, to ensure first-order kinetics), and the liver microsomes. Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a solution containing a protein-precipitating organic solvent (e.g., ice-cold acetonitrile) and an internal standard for analytical quantification.

  • Sample Processing: Vortex and centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an analysis plate or vial and quantify the remaining amount of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the resulting line (k) is the elimination rate constant. The half-life (t½) can be calculated as 0.693 / k, and the intrinsic clearance (CLint) can be determined from the half-life and incubation conditions.

Conclusion: A Versatile Scaffold for Modern Drug Design

The tetrahydrofuran-containing amine is more than just a structural component; it is a versatile and powerful motif that offers medicinal chemists a sophisticated tool to modulate key physicochemical properties. Its ability to decrease basicity through induction, balance lipophilicity, and engage in specific hydrogen bonding networks allows for the rational design of molecules with improved ADME profiles. By understanding the fundamental principles outlined in this guide and applying rigorous experimental methodologies, researchers can effectively leverage the unique advantages of the THF-amine scaffold to accelerate the discovery and development of next-generation therapeutics.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • Ghosh, A. K., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(8), 995-1014. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • LookChem. (n.d.). Cas 165253-31-6,(TETRAHYDROFURAN-3-YL)METHANAMINE. Retrieved from [Link]

  • Furlong, J. J. P., Lewkowicz, E. S., & Nudelman, N. S. (1990). Relative acidity and basicity of amines in tetrahydrofuran and the influence of these factors on the carbonylation of lithium amides. Journal of the Chemical Society, Perkin Transactions 2, 1461-1465. Retrieved from [Link]

  • De Vijlder, T., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of the American Chemical Society, 135(4), 1367-1375. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-Aminotetrahydrofuran. Retrieved from [Link]

  • Kuhn, B., et al. (2010). Intramolecular hydrogen bonding in medicinal chemistry. Journal of Medicinal Chemistry, 53(6), 2601-2611. Retrieved from [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • ACD/Labs. (2024). LogP vs LogD - What is the Difference?. Retrieved from [Link]

  • Zhang, M., et al. (2024). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-Aminotetrahydrofuran. Retrieved from [Link]

  • LookChem. (n.d.). 3-Aminotetrahydrofuran. Retrieved from [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • PubChem. (n.d.). (Tetrahydrofuran-3-yl)methanamine. Retrieved from [Link]

  • ACD/Labs. (2024). LogP vs LogD - What is the Difference?. Retrieved from [Link]

  • Bissantz, C., et al. (2010). Intramolecular hydrogen bonding in medicinal chemistry. Journal of Medicinal Chemistry, 53(6), 2601-2611. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Basic Properties of Amines. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2023). Tuning basicity. Retrieved from [Link]

  • ResearchGate. (2025). Influence of Tetrahydrofuran on Epoxy−Amine Polymerization. Retrieved from [Link]

  • ResearchGate. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2023). Tuning basicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Biotransformation of THF. Retrieved from [Link]

  • ResearchGate. (n.d.). Biotransformation of THF. Retrieved from [Link]

Sources

The Strategic Integration of (S)-(Tetrahydrofuran-3-yl)methanamine in Diversity-Oriented Compound Library Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of (S)-(tetrahydrofuran-3-yl)methanamine as a valuable building block for the synthesis of compound libraries. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic considerations, practical methodologies, and inherent advantages of incorporating this chiral scaffold into modern discovery pipelines.

Introduction: The Tetrahydrofuran Motif as a Privileged Scaffold

The tetrahydrofuran (THF) ring is a prominent structural motif found in a multitude of natural products and FDA-approved pharmaceuticals, underscoring its significance in molecular recognition and biological activity.[1][2] Its presence in drugs like the HIV protease inhibitor Darunavir highlights the favorable pharmacokinetic and pharmacodynamic properties that this five-membered cyclic ether can confer.[1] The (S)-enantiomer of (tetrahydrofuran-3-yl)methanamine offers a trifecta of desirable features for library synthesis: a chiral center to explore stereospecific interactions, a primary amine for versatile chemical elaboration, and the THF moiety to enhance aqueous solubility and introduce a favorable metabolic profile.

The strategic incorporation of such privileged scaffolds is a cornerstone of Diversity-Oriented Synthesis (DOS) , a paradigm that aims to generate structurally diverse and complex molecules to populate novel areas of chemical space.[3][4] By utilizing building blocks like (S)-(tetrahydrofuran-3-yl)methanamine, researchers can systematically introduce three-dimensional complexity, a key attribute for identifying novel biological modulators.[5]

Physicochemical Properties and Handling of (S)-(tetrahydrofuran-3-yl)methanamine

A thorough understanding of the starting material is paramount for reproducible and scalable library synthesis. (S)-(tetrahydrofuran-3-yl)methanamine is a liquid at room temperature with a predicted pKa of approximately 9.96, indicative of a primary amine that is sufficiently nucleophilic for a range of chemical transformations.[6]

PropertyValueSource
Molecular FormulaC₅H₁₁NO[6]
Molecular Weight101.15 g/mol [6]
Boiling Point156.0 ± 13.0 °C (at 760 Torr)[6]
Density0.967 ± 0.06 g/cm³ (at 20°C)[6]
pKa9.96 ± 0.29 (Predicted)[6]
Purity (typical)>95%
Storage2-8°C, protect from light

Handling and Storage: Due to its amine functionality, (S)-(tetrahydrofuran-3-yl)methanamine is susceptible to oxidation and can react with atmospheric carbon dioxide. It is recommended to store this reagent under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) and to protect it from light. As with all primary amines, appropriate personal protective equipment should be worn, and all manipulations should be conducted in a well-ventilated fume hood.

Core Reactions for Library Elaboration

Two primary reaction classes are particularly well-suited for the elaboration of (S)-(tetrahydrofuran-3-yl)methanamine in a library synthesis format: amide bond formation and reductive amination . These reactions are robust, generally high-yielding, and tolerant of a wide range of functional groups, making them ideal for parallel synthesis.

Amide Library Synthesis

Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of amine building blocks with a diverse array of carboxylic acids. The resulting amides often exhibit favorable metabolic stability and hydrogen bonding capabilities.

Workflow for Parallel Amide Synthesis:

Caption: Automated workflow for parallel amide library synthesis.

Experimental Protocol: Parallel Amide Coupling

  • Materials:

    • (S)-(tetrahydrofuran-3-yl)methanamine (1.0 eq)

    • Diverse carboxylic acids (1.1 eq)

    • HATU (1,1'-[Azobis(methylidyn)]bis[3-methyl-1H-imidazolium]-3-ide hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • 96-well reaction block

  • Procedure:

    • To each well of a 96-well reaction block, add a solution of the corresponding carboxylic acid (0.11 mmol) in DMF (250 µL).

    • Add a solution of (S)-(tetrahydrofuran-3-yl)methanamine (0.10 mmol, 10.1 mg) in DMF (250 µL) to each well.

    • In a separate stock solution, prepare the activation mixture by dissolving HATU (0.12 mmol, 45.6 mg) and DIPEA (0.25 mmol, 43.5 µL) in DMF (500 µL per reaction).

    • Add the activation mixture to each well.

    • Seal the reaction block and agitate at room temperature for 12-16 hours.

    • Upon completion, quench the reactions by adding water (1 mL) to each well.

    • The resulting library can be purified by preparative HPLC-MS.

Causality and Experimental Choices:

  • Coupling Agent: HATU is chosen for its high efficiency and low rate of epimerization, which is crucial when working with chiral amines and acids.[7]

  • Base: DIPEA is a non-nucleophilic base that effectively scavenges the acid generated during the reaction without competing in the coupling reaction.

  • Solvent: Anhydrous DMF is an excellent solvent for a wide range of carboxylic acids and promotes the solubility of the coupling reagents.

Reductive Amination Library Synthesis

Reductive amination provides a powerful method for forming C-N bonds by reacting an amine with a ketone or aldehyde in the presence of a reducing agent. This reaction is highly versatile for generating diverse secondary and tertiary amines.

Workflow for Reductive Amination:

G cluster_0 Reactant Dispensing cluster_1 Imine Formation & Reduction cluster_2 Purification & Analysis amine (S)-(tetrahydrofuran-3-yl)methanamine reaction Mix in solvent (e.g., DCE, MeOH) Add reducing agent (e.g., NaBH(OAc)₃) amine->reaction carbonyl Diverse Aldehydes/ Ketones carbonyl->reaction workup Aqueous Work-up reaction->workup purify Parallel Chromatography workup->purify analyze LC-MS/NMR purify->analyze

Caption: General workflow for reductive amination library synthesis.

Experimental Protocol: Parallel Reductive Amination

  • Materials:

    • (S)-(tetrahydrofuran-3-yl)methanamine (1.0 eq)

    • Diverse aldehydes or ketones (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic)

    • 96-well reaction block

  • Procedure:

    • To each well of a 96-well reaction block, add a solution of the corresponding aldehyde or ketone (0.12 mmol) in DCE (300 µL).

    • Add a solution of (S)-(tetrahydrofuran-3-yl)methanamine (0.10 mmol, 10.1 mg) in DCE (200 µL) to each well.

    • Add a drop of glacial acetic acid to each well to catalyze imine formation.

    • Allow the mixture to stir for 30 minutes at room temperature.

    • Add sodium triacetoxyborohydride (0.15 mmol, 31.8 mg) to each well.

    • Seal the reaction block and agitate at room temperature for 18-24 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (1 mL).

    • Extract the aqueous layer with dichloromethane (2 x 1 mL).

    • Combine the organic layers and concentrate under reduced pressure. The crude products can be purified by an appropriate method, such as silica gel chromatography.

Causality and Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[8] It is less basic and less hygroscopic than other borohydrides, making it well-suited for parallel synthesis workflows.

  • Solvent: DCE is a common solvent for reductive aminations as it is aprotic and does not react with the reducing agent.[8]

  • Catalyst: A catalytic amount of acetic acid accelerates the formation of the iminium ion intermediate, which is the species that is reduced.[9]

Quality Control and Characterization of the Compound Library

A self-validating protocol requires rigorous quality control at each stage. For compound libraries, this typically involves:

  • Purity Assessment: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the primary tool for determining the purity of each library member. A purity threshold (e.g., >90%) should be established.

  • Identity Confirmation: Mass spectrometry provides the molecular weight of the synthesized compound, confirming the expected transformation. For a representative subset of the library, Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the structure.

  • Quantification: Accurate quantification of the library members is crucial for subsequent biological screening. This can be achieved through methods such as quantitative NMR (qNMR) or by using a calibrated LC-MS response.

Conclusion: A Versatile Building Block for Modern Drug Discovery

(S)-(tetrahydrofuran-3-yl)methanamine is a powerful building block for the construction of diverse and medicinally relevant compound libraries. Its inherent chirality, coupled with the favorable properties of the tetrahydrofuran scaffold, provides a solid foundation for exploring novel chemical space. The robust and scalable amide coupling and reductive amination protocols detailed in this guide offer a practical framework for researchers to efficiently generate high-quality compound libraries, thereby accelerating the identification of novel lead compounds in drug discovery programs.

References

  • Preparation method of 3-aminomethyl tetrahydrofuran. CN110407776B.
  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. Available at: [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. Available at: [Link]

  • Analogs of amanin. Synthesis of Ile3-amaninamide and its diastereoisomeric (S)-sulfoxide. International Journal of Peptide and Protein Research. Available at: [Link]

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. RSC Advances. Available at: [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications. Available at: [Link]

  • Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine. Molecules. Available at: [Link]

  • Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine. WO2016021192A1.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride. CN102391214A.
  • Automated and Parallel Amide Synthesis. ResearchGate. Available at: [Link]

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WO2008080891A2.
  • Development of benzofuran-derived sulfamates as dual aromatase-steroid sulfatase inhibitors (DASIs). RSC Medicinal Chemistry. Available at: [Link]

  • 22.4e Synthesis of Amines Reductive Amination. YouTube. Available at: [Link]

  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. Available at: [Link]

  • Use of Biomimetic Diversity-Oriented Synthesis to Discover Galanthamine-Like Molecules with Biological Properties beyond Those of the Natural Product. Harvard University. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Diversity-oriented synthesis; a challenge for synthetic chemists. RSC Publishing. Available at: [Link]

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules. Available at: [Link]

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of (S)-(Tetrahydrofuran-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The (S)-(tetrahydrofuran-3-yl)methanamine core is a prime example of such a structure. This chiral, five-membered heterocyclic amine has become a cornerstone in the design of novel therapeutics, valued for its unique combination of physicochemical properties and synthetic accessibility.

The tetrahydrofuran (THF) ring, a saturated cyclic ether, is not merely a passive linker. Its non-planar, flexible conformation allows appended functional groups to explore three-dimensional space, facilitating optimal interactions with complex biological targets. The endocyclic oxygen atom can act as a hydrogen bond acceptor, while the overall scaffold often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability, compared to more lipophilic carbocyclic analogs. The primary amine of the (S)-methanamine substituent provides a versatile synthetic handle for introducing a wide array of functionalities, enabling chemists to systematically probe the structure-activity relationships (SAR) of the resulting derivatives.

Understanding the SAR is fundamental to modern drug design. It is the process of correlating specific structural features of a compound with its observed biological activity. [1]By systematically modifying a lead molecule and assessing the impact on its potency, selectivity, and pharmacokinetic profile, researchers can build a predictive model that guides the rational design of more effective and safer drug candidates. This guide offers an in-depth analysis of the SAR principles governing (S)-(tetrahydrofuran-3-yl)methanamine derivatives, grounded in field-proven insights and experimental evidence.

The Core Scaffold: Rationale for a Superior Building Block

The selection of a central scaffold is a critical decision in any drug discovery campaign. The (S)-(tetrahydrofuran-3-yl)methanamine moiety is attractive for several key reasons rooted in its inherent chemical nature.

Causality Behind the Choice:

  • Improved Physicochemical Properties: Replacing a carbocyclic ring (like cyclopentane) with a tetrahydrofuran ring introduces a polar oxygen atom. This seemingly minor change can significantly decrease lipophilicity (LogP), often leading to enhanced aqueous solubility and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.

  • Three-Dimensional Diversity: The THF ring exists in a dynamic equilibrium of puckered conformations (envelope and twist). This inherent three-dimensionality allows substituents to be projected in precise vectors, which is crucial for binding to the well-defined, chiral pockets of biological targets like enzymes and receptors.

  • Hydrogen Bonding Capability: The endocyclic oxygen atom is a potent hydrogen bond acceptor. This provides an additional point of interaction with the target protein, potentially increasing binding affinity and selectivity without significantly increasing molecular weight.

  • Stereochemical Control: The (S)-configuration at the 3-position provides a fixed chiral center. This is vital as biological systems are chiral, and often only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to off-target toxicity.

  • Synthetic Tractability: The core scaffold can be synthesized through various established routes, often starting from readily available chiral precursors. [2][3][4]This accessibility allows for the rapid generation of diverse analog libraries for SAR exploration.

High-Level Synthetic Overview

One common synthetic strategy involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde. For instance, (S)-tetrahydrofuran-3-carboxaldehyde can be subjected to reductive amination using ammonia and a reducing agent like hydrogen gas with a Raney Nickel catalyst to yield the target (S)-(tetrahydrofuran-3-yl)methanamine. [2]

The Heart of the Matter: Structure-Activity Relationship (SAR) Analysis

The exploration of SAR for this scaffold can be systematically understood by considering modifications at three primary positions: the exocyclic amine (R¹), the tetrahydrofuran ring itself (R²), and the nature of the larger molecular assembly it is part of.

// Invisible nodes for positioning node [style=invis, width=0, height=0, label=""]; p1; p2; p3;

core_img -> p1 [dir=none, minlen=2]; p1 -> R1 [label=" Primary site\n for derivatization", fontcolor="#5F6368"];

core_img -> p2 [dir=none, minlen=2]; p2 -> R2 [label=" Modulates conformation\n and solubility", fontcolor="#5F6368"];

R1 -> R3 [label=" Connects to\n key pharmacophore", fontcolor="#5F6368"]; } dot Caption: Key points for chemical modification on the (S)-(tetrahydrofuran-3-yl)methanamine scaffold.

R¹ Position: Modifications of the Primary Amine

The primary amine is the most common point of diversification. Acylation to form amides is a predominant strategy, as the resulting amide bond is stable and introduces a hydrogen bond donor (the N-H) and acceptor (the C=O), which are critical for target recognition.

  • Aromatic and Heteroaromatic Amides: This is the most widely explored modification. Coupling the amine with various substituted benzoic acids or heteroaromatic carboxylic acids allows for the systematic probing of target binding pockets.

    • Causality: The choice of the aromatic system is dictated by the target. For example, in kinase inhibitors, a specific pyrimidine or quinoline ring might be introduced to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding site. [5][6]The substituents on this ring (e.g., halogens, methoxy groups, small alkyl groups) are then varied to explore lipophilic pockets and fine-tune electronic properties.

  • Sulfonamides: Formation of sulfonamides introduces a different geometry and electronic profile compared to amides. The sulfonyl group is a strong hydrogen bond acceptor and can occupy different spatial regions within a binding site.

  • Secondary and Tertiary Amines: N-alkylation can be used to explore specific lipophilic pockets. However, this removes a key hydrogen bond donor, which can be detrimental to activity if that interaction is critical. This modification is often used to block metabolism or modulate pKa.

R² Position: Substitutions on the Tetrahydrofuran Ring

Modifying the THF ring itself is a more advanced strategy, often employed during lead optimization to enhance potency or improve ADME properties.

  • Hydroxylation: Introducing a hydroxyl group, for instance at the 4-position, adds a potent hydrogen bond donor/acceptor.

    • Causality: This can lead to a dramatic increase in affinity if the binding site contains a corresponding acceptor/donor residue (e.g., the backbone carbonyl of an amino acid). It also increases polarity, which can improve solubility but may reduce cell permeability.

  • Fluorination: Replacing a hydrogen with a fluorine atom is a common tactic in medicinal chemistry.

    • Causality: Fluorine is a small, highly electronegative atom. It can form favorable electrostatic interactions and modulate the pKa of nearby functional groups. Crucially, C-F bonds are metabolically robust, and strategic fluorination can block sites of oxidative metabolism, thereby increasing the compound's half-life.

  • Alkylation: Adding small alkyl groups (e.g., methyl) can probe small hydrophobic pockets. This can increase potency through favorable van der Waals interactions but may also increase metabolic liability.

Case Study: Application in Kinase Inhibitor Design

The (S)-(tetrahydrofuran-3-yl)methanamine scaffold is frequently employed in the design of kinase inhibitors for oncology and inflammatory diseases. [7][8][9]Kinases are a large family of enzymes that regulate a vast number of cellular processes, making them attractive drug targets.

In a typical kinase inhibitor design, the core scaffold acts as a central hub. The R¹-modified amine is coupled to a heterocyclic system (e.g., pyrazolopyrimidine, quinazoline) that binds to the ATP-hinge region of the kinase. The THF ring itself is then oriented to project into the solvent-exposed region or towards the ribose pocket, providing opportunities for further optimization.

Quantitative SAR Data for Hypothetical Kinase Inhibitors

The following table illustrates a typical SAR progression for a series of kinase inhibitors based on the (S)-(tetrahydrofuran-3-yl)methanamine scaffold. The target is a hypothetical Serine/Threonine Kinase X (STK-X).

Compound IDR¹ Group (Amide Linkage)R² (THF Substitution)STK-X IC₅₀ (nM)Rationale for Change
1 PhenylNone1250Initial hit, modest activity.
2 4-ChlorophenylNone350Addition of chloro group explores a hydrophobic pocket.
3 4-FluorophenylNone410Fluoro-substituent is slightly less effective than chloro.
4 4-MethoxyphenylNone980Methoxy group is too bulky, causing a steric clash.
5 Pyridin-4-ylNone150Nitrogen in pyridine ring forms a key H-bond.
6 Pyrimidin-4-ylNone25Second nitrogen in pyrimidine optimizes hinge binding.
7 Pyrimidin-4-yl4-(R)-hydroxy8Hydroxyl group picks up an additional H-bond in the ribose pocket.
8 Pyrimidin-4-yl4-(S)-hydroxy95Incorrect stereochemistry of the hydroxyl group leads to loss of H-bond.

IC₅₀: Half maximal inhibitory concentration. Lower values indicate higher potency.

SAR Insights from the Table:

  • The progression from 1 to 6 demonstrates the critical importance of the aromatic system (R¹) for target engagement, with the pyrimidine ring providing optimal interactions.

  • The comparison of 2 and 3 shows that specific hydrophobic interactions are key.

  • The significant potency jump for compound 7 highlights the power of stereospecific ring decoration (R²) to engage in additional high-value interactions like hydrogen bonds. The poor activity of its diastereomer, 8 , confirms the precise structural and stereochemical requirements of the target's binding site.

Experimental Protocols: A Self-Validating System

Trustworthy SAR data relies on robust and reproducible experimental methods. Below are representative protocols for the synthesis and biological evaluation of these derivatives.

Protocol: General Amide Coupling Synthesis

This protocol describes a standard method for coupling the primary amine of the scaffold with a carboxylic acid to form the R¹-modified amide derivatives.

Objective: To synthesize (S)-N-((tetrahydrofuran-3-yl)methyl)-4-chlorobenzamide (Analogous to Compound 2).

Materials:

  • (S)-(tetrahydrofuran-3-yl)methanamine

  • 4-Chlorobenzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Dissolution: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-chlorobenzoic acid (1.0 eq). Dissolve it in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15 minutes. This pre-activates the carboxylic acid.

  • Amine Addition: Add a solution of (S)-(tetrahydrofuran-3-yl)methanamine (1.05 eq) in DMF dropwise to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Work-up: Once complete, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). Causality: The aqueous washes remove unreacted starting materials, DMF, and coupling reagents, purifying the desired product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Biochemical Kinase Inhibition Assay

This protocol describes a representative fluorescence-based assay to determine the IC₅₀ value of a test compound against a target kinase. [10][11] Objective: To determine the potency of test compounds against STK-X.

Materials:

  • Recombinant human STK-X enzyme

  • Fluorescently-labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • Stop Solution (e.g., EDTA in buffer to chelate Mg²⁺ and stop the reaction)

  • 384-well microplate, black

  • Plate reader capable of measuring fluorescence polarization or intensity.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical 10-point, 3-fold dilution series starting from 10 mM is standard. Then, dilute these into the assay buffer. Causality: Serial dilutions allow for the generation of a dose-response curve to accurately calculate the IC₅₀.

  • Reaction Mixture: In the wells of the 384-well plate, add the assay buffer, the test compound at various concentrations, and the STK-X enzyme. Allow this to incubate for 15 minutes at room temperature to permit compound binding.

  • Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for physiological relevance. [12]4. Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination: Stop the reaction by adding the Stop Solution.

  • Detection: Read the plate on a fluorescence plate reader. The degree of substrate phosphorylation is detected by a change in the fluorescent signal.

  • Data Analysis:

    • Plot the percent inhibition (relative to DMSO-only controls) against the logarithm of the compound concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value.

// Nodes Design [label="SAR-Guided Design\nof New Analogs", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Synthesis & Purification\n(e.g., Amide Coupling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Structural Confirmation\n(NMR, HRMS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="Primary Biochemical Assay\n(e.g., Kinase IC₅₀)", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular [label="Secondary Cellular Assay\n(e.g., Anti-proliferation)", fillcolor="#FBBC05", fontcolor="#202124"]; SAR_Analysis [label="Analyze Data & Refine SAR Model", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Design -> Synthesis [label=" Synthesize\n target"]; Synthesis -> Characterization [label=" Verify\n structure"]; Characterization -> Screening [label=" Test\n potency"]; Screening -> Cellular [label=" Confirm\n cell activity"]; Cellular -> SAR_Analysis [label=" Generate\n new data"]; SAR_Analysis -> Design [style=dashed, label=" Iterate & \n Optimize"]; } dot Caption: Iterative workflow for SAR-driven drug discovery.

Conclusion and Future Perspectives

The (S)-(tetrahydrofuran-3-yl)methanamine scaffold is a validated and highly valuable building block in modern medicinal chemistry. Its favorable physicochemical properties and synthetic versatility provide a robust platform for developing potent and selective modulators of various biological targets. The key takeaways from the structure-activity relationship studies are clear:

  • The Amine is the Gateway: The primary amine serves as the principal attachment point for pharmacophoric elements that drive target recognition, such as kinase hinge-binders.

  • The Ring Provides Finesse: Stereospecific substitutions on the tetrahydrofuran ring are a powerful tool for lead optimization, enabling the capture of secondary binding interactions that can dramatically enhance potency and selectivity.

  • Stereochemistry is Paramount: The (S)-configuration is a critical, non-negotiable starting point, and the stereochemistry of any additional ring substitutions must be carefully controlled to achieve optimal target engagement.

Future research will likely focus on expanding the diversity of modifications to this scaffold. This includes exploring novel bioisosteric replacements for the THF ring, developing new synthetic methodologies to access previously inaccessible substitution patterns, and applying these derivatives to a broader range of biological targets beyond kinases, such as GPCRs and epigenetic targets. As our understanding of disease biology deepens, the rational, SAR-driven derivatization of privileged scaffolds like (S)-(tetrahydrofuran-3-yl)methanamine will remain a cornerstone of successful drug discovery.

References

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 21, 2026, from Celtarys Research website. [10]2. ChemicalBook. (n.d.). (TETRAHYDROFURAN-3-YL)METHANAMINE synthesis. Retrieved January 21, 2026, from ChemicalBook website. [2]3. BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved January 21, 2026, from BellBrook Labs website. [11]4. Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 21, 2026, from Reaction Biology website. [13]5. Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved January 21, 2026, from Reaction Biology website. [12]6. Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. Retrieved January 21, 2026, from Thermo Fisher Scientific website. [14]7. ChemicalBook. (n.d.). (Tetrahydrofuran-3-yl)methanamine | 165253-31-6. Retrieved January 21, 2026, from ChemicalBook website. [3]8. El-Damasy, D. A. (n.d.). Design and synthesis of novel anticancer and antifibrosis compounds. Retrieved January 21, 2026, from a repository of the an-Najah National University. [15]9. Arnst, K. E., et al. (2016). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. ACS Medicinal Chemistry Letters, 7(5), 512-517. [16]10. LookChem. (n.d.). Cas 165253-31-6,(TETRAHYDROFURAN-3-YL)METHANAMINE. Retrieved January 21, 2026, from LookChem website. [4]11. Li, J., et al. (2018). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 23(11), 2958. [17]12. Lakhlili, W., Yasri, A., & Ibrahimi, A. (2016). Structure-activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. OncoTargets and Therapy, 9, 7353–7363. 13. Gümüş, M., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(35), 4153-4171. [7]14. Wang, L., et al. (2012). Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity. Medicinal Chemistry Research, 21(8), 1734-1740. [18]15. Humphries, P. S., et al. (2009). Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. Bioorganic & Medicinal Chemistry Letters, 19(9), 2400-2403. [19]16. Wang, T., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 203, 112552. [6]17. Sharma, A., & Singh, S. K. (2023). Structure-activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry, 14(11), 2139-2169. [8]18. National Center for Biotechnology Information. (n.d.). (Tetrahydrofuran-3-yl)methanamine. PubChem Compound Database. Retrieved January 21, 2026, from [Link]. [20]19. Sharma, A., & Singh, S. K. (2023). Structure-activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry, 14(11), 2139-2169. 20. De Oliveira, D. B., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini-Reviews in Medicinal Chemistry, 5(6), 585-597. [1]21. Google Patents. (n.d.). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran. Retrieved January 21, 2026, from Google Patents.

Sources

Methodological & Application

Synthesis of (S)-(tetrahydrofuran-3-yl)methanamine via reductive amination

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of (S)-(tetrahydrofuran-3-yl)methanamine via One-Pot Reductive Amination

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of the chiral amine (S)-(tetrahydrofuran-3-yl)methanamine, a valuable building block in medicinal chemistry. The featured methodology is a one-pot direct reductive amination utilizing (S)-tetrahydrofuran-3-carbaldehyde and an ammonia source. We place special emphasis on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent, explaining the chemical principles that make it superior for this transformation. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for producing enantiomerically pure amines.

Introduction and Strategic Overview

The synthesis of chiral amines is a cornerstone of pharmaceutical development, as the amine functional group is a key pharmacophore in a vast number of active pharmaceutical ingredients (APIs).[1][2] (S)-(tetrahydrofuran-3-yl)methanamine, in particular, serves as a critical intermediate for various therapeutic agents. Reductive amination stands out as one of the most efficient methods for C-N bond formation, converting a carbonyl group into an amine via an intermediate imine.[3][4]

This application note focuses on a direct, or "one-pot," reductive amination strategy.[3] This approach, where the carbonyl compound, amine source, and reducing agent are combined in a single vessel, offers significant advantages in terms of operational simplicity and efficiency over stepwise procedures. The success of a one-pot reaction hinges on the choice of reducing agent, which must selectively reduce the in situ-formed imine/iminium ion intermediate much faster than it reduces the starting aldehyde.[5][6] For this reason, we have selected Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) as the reagent of choice.

Key Advantages of the NaBH(OAc)₃ Method:

  • High Selectivity: NaBH(OAc)₃ is sterically hindered and less reactive than reagents like sodium borohydride (NaBH₄), allowing it to selectively reduce the protonated iminium ion over the neutral aldehyde, thereby minimizing the formation of the corresponding alcohol byproduct.[5][6][7]

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and does not require high pressures or temperatures, preserving sensitive functional groups and, critically, the stereochemical integrity of the chiral center adjacent to the reacting carbonyl.[7][8]

  • Enhanced Safety Profile: It is a safer alternative to sodium cyanoborohydride (NaBH₃CN), which can release highly toxic hydrogen cyanide gas under the acidic conditions often used to catalyze imine formation.[5][9]

  • Broad Functional Group Tolerance: The mildness of NaBH(OAc)₃ allows for its use with substrates containing a wide array of functional groups, including esters, nitro groups, and halogens.[6][9][10]

The Underlying Chemistry: Mechanism of Reductive Amination

The one-pot reductive amination proceeds through two distinct, sequential stages occurring in the same reaction flask.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of (S)-tetrahydrofuran-3-carbaldehyde. This is followed by dehydration to form an intermediate imine. Under the slightly acidic conditions often employed, this imine is protonated to form a more electrophilic iminium ion.[11][12][13]

  • Hydride-Mediated Reduction: Sodium triacetoxyborohydride then acts as a hydride (H⁻) donor. The hydride selectively attacks the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final primary amine product.[6][12]

Reductive_Amination_Mechanism Mechanism of Reductive Amination Aldehyde (S)-Tetrahydrofuran- 3-carbaldehyde Imine Imine Intermediate Aldehyde->Imine Step 1: Imine Formation (-H₂O) Ammonia Ammonia (NH₃) Ammonia->Imine Step 1: Imine Formation (-H₂O) STAB NaBH(OAc)₃ Iminium Iminium Ion (Protonated) STAB->Iminium Hydride Source Imine->Iminium Protonation (H⁺) Product (S)-(tetrahydrofuran-3-yl)methanamine Iminium->Product Step 2: Hydride Reduction

Caption: Reaction mechanism for one-pot reductive amination.

Experimental Protocol

This protocol details the synthesis of (S)-(tetrahydrofuran-3-yl)methanamine from (S)-tetrahydrofuran-3-carbaldehyde.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
(S)-Tetrahydrofuran-3-carbaldehyde100.121.010.01.00 g
Ammonium Acetate (NH₄OAc)77.085.050.03.85 g
Sodium Triacetoxyborohydride (STAB)211.941.515.03.18 g
1,2-Dichloroethane (DCE)---40 mL
Saturated Sodium Bicarbonate (aq.)---~50 mL
Dichloromethane (DCM)---~100 mL
Anhydrous Magnesium Sulfate (MgSO₄)---As needed

Note: Ammonium acetate is used as a convenient solid source of ammonia and a mild acid catalyst.

Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen/Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Procedure

Workflow Experimental Workflow A 1. Setup & Reagent Charging - Flask under N₂ - Add Aldehyde, NH₄OAc, DCE B 2. STAB Addition - Add STAB portion-wise - Monitor temperature A->B C 3. Reaction - Stir at room temp (12-18h) - Monitor by TLC/LC-MS B->C D 4. Work-up: Quench - Add sat. NaHCO₃ solution C->D E 5. Work-up: Extraction - Extract with DCM (3x) D->E F 6. Drying & Concentration - Dry organic layer (MgSO₄) - Concentrate via rotovap E->F G 7. Purification - Column Chromatography or - Distillation under vacuum F->G H 8. Characterization - NMR, MS, Chiral HPLC - Pure (S)-Amine Product G->H

Sources

Application Notes and Protocols for Amide Bond Formation Using (S)-(tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Tetrahydrofuran Moiety in Modern Chemistry

(S)-(tetrahydrofuran-3-yl)methanamine is a chiral primary amine that has garnered significant interest in the fields of medicinal chemistry and agrochemistry. Its structure, featuring a stereodefined tetrahydrofuran (THF) ring, imparts desirable physicochemical properties to target molecules, such as improved aqueous solubility and metabolic stability, while providing a key vector for molecular recognition.[1] This valuable building block is a crucial intermediate in the synthesis of the neonicotinoid insecticide Dinoteturan.[1][2] Furthermore, the frequent appearance of the tetrahydrofuran scaffold in patented bioactive compounds underscores its importance in the design of novel therapeutics. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (S)-(tetrahydrofuran-3-yl)methanamine in amide bond formation, a cornerstone reaction in the synthesis of complex molecules.

Physicochemical Properties of (S)-(tetrahydrofuran-3-yl)methanamine

A thorough understanding of the reagent's properties is fundamental to successful reaction design and execution.

PropertyValueSource
Molecular Formula C₅H₁₁NOPubChem
Molecular Weight 101.15 g/mol PubChem
Appearance Clear, colorless liquidMultiple Vendors
Boiling Point 156.0 ± 13.0 °C (at 760 Torr)LookChem[1]
Density 0.967 ± 0.06 g/cm³ (at 20 °C)LookChem[1]
pKa 9.96 ± 0.29 (Predicted)LookChem[1]
Storage 2-8°C, protect from lightSigma-Aldrich

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically challenging process that requires the removal of water, often at high temperatures. Modern synthetic chemistry circumvents this by activating the carboxylic acid to generate a more electrophilic species that readily reacts with the amine nucleophile. The choice of coupling agent is paramount and depends on factors such as the steric and electronic properties of the substrates, the desired reaction conditions, and the need to preserve stereochemical integrity.

Key Coupling Methodologies and Protocols

The following section details robust and widely applicable protocols for the formation of amide bonds using (S)-(tetrahydrofuran-3-yl)methanamine, employing common classes of coupling reagents.

Carbodiimide-Mediated Coupling: The EDC/HOBt Protocol

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are workhorses in amide synthesis due to their reliability and the water-solubility of the urea byproduct, which simplifies purification.[3] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) suppresses side reactions and minimizes racemization of chiral carboxylic acids.[4]

Mechanism of Action:

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. This intermediate can then be intercepted by the amine to form the amide. HOBt can also react with the O-acylisourea to form an active ester, which is less prone to side reactions and racemization before reacting with the amine.[4]

Detailed Protocol: EDC/HOBt Coupling

Materials:

  • Carboxylic acid (1.0 equiv)

  • (S)-(tetrahydrofuran-3-yl)methanamine (1.0-1.2 equiv)

  • EDC·HCl (1.2-1.5 equiv)

  • HOBt (1.2-1.5 equiv)

  • A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and dissolve it in the chosen anhydrous solvent (e.g., DMF, 0.1-0.5 M).

  • Add HOBt (1.2-1.5 equiv) and stir until fully dissolved.

  • Add (S)-(tetrahydrofuran-3-yl)methanamine (1.0-1.2 equiv) to the solution.

  • Add the non-nucleophilic base (DIPEA or TEA, 2.0-3.0 equiv) and cool the reaction mixture to 0 °C in an ice bath.

  • In a single portion, add EDC·HCl (1.2-1.5 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Uronium/Aminium Salt-Based Coupling: The HATU Protocol

Uronium/aminium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are highly efficient coupling agents known for their rapid reaction rates and low propensity for racemization.[5][6][7] They are particularly effective for coupling sterically hindered substrates.[5][6]

Mechanism of Action:

HATU reacts with the carboxylate anion (formed by deprotonation with a base) to generate a highly reactive O-acylisouronium salt. This is then attacked by the HOAt anion (generated from HATU) to form an active ester, which subsequently reacts with the amine to yield the desired amide.[5][8]

Detailed Protocol: HATU Coupling

Materials:

  • Carboxylic acid (1.0 equiv)

  • (S)-(tetrahydrofuran-3-yl)methanamine (1.0-1.2 equiv)

  • HATU (1.1-1.2 equiv)

  • A non-nucleophilic base, such as DIPEA or TEA (2.0-3.0 equiv)

  • Anhydrous aprotic solvent, such as DMF

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1-0.5 M).

  • Add HATU (1.1-1.2 equiv) to the solution.

  • Add the non-nucleophilic base (DIPEA, 2.0-3.0 equiv) and stir the mixture at room temperature for 5-15 minutes to pre-activate the carboxylic acid.

  • Add (S)-(tetrahydrofuran-3-yl)methanamine (1.0-1.2 equiv) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and perform an aqueous workup as described in the EDC/HOBt protocol (sequential washes with 1 M HCl, sat. NaHCO₃, and brine).

  • Dry the organic phase, concentrate, and purify the crude amide by flash chromatography.

Visualization of Amide Coupling Workflow

The following diagram illustrates the general workflow for the synthesis of amides using (S)-(tetrahydrofuran-3-yl)methanamine.

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Carboxylic_Acid Carboxylic Acid Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Amine (S)-(tetrahydrofuran-3-yl)methanamine Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Quench_Extraction Quench & Liquid-Liquid Extraction Coupling->Quench_Extraction Purification Column Chromatography Quench_Extraction->Purification Final_Amide Final Amide Product Purification->Final_Amide

Sources

Urea and Thiourea Derivatives from (S)-(tetrahydrofuran-3-yl)methanamine: A Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of novel urea and thiourea derivatives based on the chiral scaffold (S)-(tetrahydrofuran-3-yl)methanamine. The unique structural and stereochemical properties of this building block make its derivatives promising candidates for various biological targets. This guide emphasizes the causality behind experimental choices, provides robust, step-by-step protocols, and grounds the discussion in authoritative scientific literature.

Introduction: The Significance of the Scaffold

The tetrahydrofuran (THF) moiety is a privileged structure in medicinal chemistry, found in a wide array of natural products and biologically active molecules.[1][2] Its incorporation into drug candidates can enhance solubility, metabolic stability, and binding interactions with biological targets. When functionalized with a reactive aminomethyl group, as in (S)-(tetrahydrofuran-3-yl)methanamine, it becomes a versatile chiral building block for creating diverse chemical libraries.

The urea and thiourea functionalities are central to modern drug discovery.[3][4] Their ability to form multiple, stable hydrogen bonds allows them to act as potent enzyme inhibitors and receptor modulators.[4][5] By combining the (S)-tetrahydrofuran-3-yl)methanamine scaffold with various isocyanates and isothiocyanates, researchers can generate novel molecular entities with significant therapeutic potential. These derivatives have been explored for a range of activities, including antibacterial, anticancer, and antiviral applications.[6][7][8] This guide will detail the practical synthesis and analysis of these promising compounds.

Core Synthetic Principles & Mechanistic Rationale

The synthesis of urea and thiourea derivatives from a primary amine is a classic example of nucleophilic addition. The fundamental reaction involves the attack of the lone pair of electrons on the amine's nitrogen atom onto the electrophilic carbon atom of an isocyanate or isothiocyanate.[9]

Mechanism: The reaction proceeds via a straightforward nucleophilic addition. The primary amine, (S)-(tetrahydrofuran-3-yl)methanamine, acts as the nucleophile. Its nitrogen atom attacks the central carbon of the isocyanate (for ureas) or isothiocyanate (for thioureas). This is followed by a proton transfer to the nitrogen atom of the isocyanate/isothiocyanate, resulting in the stable urea or thiourea linkage.[9]

Visualization: General Synthesis Workflow

The following diagram illustrates the overall workflow from starting materials to the final, characterized urea or thiourea product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_end Final Product Amine (S)-(tetrahydrofuran-3-yl)methanamine Mixing Dissolve in Anhydrous Solvent (e.g., DCM, THF, Acetonitrile) Amine->Mixing Reagent Isocyanate (R-N=C=O) or Isothiocyanate (R-N=C=S) Reagent->Mixing Addition Nucleophilic Addition (Room Temperature) Mixing->Addition Workup Reaction Work-up (Solvent Removal, Extraction) Addition->Workup Purify Purification (Recrystallization or Silica Gel Chromatography) Workup->Purify Product Characterized N,N'-Disubstituted Urea or Thiourea Derivative Purify->Product G Scaffold (S)-Tetrahydrofuran-3-yl-methanamine Scaffold Chiral Center THF Ring Properties {Key Molecular Properties | Defined 3D Shape Enhanced Solubility Potent H-Bonding Tunable Pharmacokinetics} Scaffold->Properties:f0 Scaffold->Properties:f1 Linker Urea / Thiourea Linker H-Bond Donor H-Bond Acceptor Rigid Planar Structure Linker->Properties:f2 Aryl Variable Aryl Group (R) Modulates Lipophilicity Fine-tunes Steric/Electronic Properties Aryl->Properties:f3 Applications Potential Therapeutic Applications Properties->Applications

Sources

The Strategic Incorporation of (S)-(tetrahydrofuran-3-yl)methanamine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced efficacy, selectivity, and improved pharmacokinetic profiles is a paramount objective. Medicinal chemists are increasingly looking beyond flat, aromatic systems and embracing the three-dimensional complexity offered by saturated heterocycles. These structures can provide superior target engagement by accessing deeper and more intricate binding pockets, while often conferring advantageous physicochemical properties.[1]

Among the repertoire of saturated heterocyclic building blocks, (S)-(tetrahydrofuran-3-yl)methanamine has emerged as a particularly valuable scaffold. This chiral amine combines several key features that make it an attractive component for the design of innovative therapeutics: a saturated tetrahydrofuran (THF) ring that imparts favorable solubility and metabolic stability, a primary amine that serves as a versatile synthetic handle for further elaboration, and a defined stereocenter that allows for precise, three-dimensional interactions with biological targets.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (S)-(tetrahydrofuran-3-yl)methanamine in medicinal chemistry, complete with detailed protocols and an exploration of its impact on structure-activity relationships (SAR).

Physicochemical Properties and Their Significance in Drug Design

The judicious selection of building blocks with optimal physicochemical properties is a cornerstone of modern drug design, profoundly influencing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. (S)-(tetrahydrofuran-3-yl)methanamine offers a compelling combination of properties that can be leveraged to overcome common developmental hurdles.

The presence of the oxygen atom in the tetrahydrofuran ring not only enhances the polarity of the molecule, which can lead to improved aqueous solubility, but it also provides a hydrogen bond acceptor that can engage in crucial interactions with the biological target.[3] Furthermore, the saturated nature of the THF ring generally leads to greater metabolic stability compared to aromatic systems, which can be susceptible to oxidative metabolism.[1] The primary amine group is a key functional handle, allowing for the straightforward formation of amides, sulfonamides, and other functional groups, enabling the exploration of a wide chemical space. The (S)-stereochemistry is of critical importance, as biological systems are chiral, and the precise spatial arrangement of substituents is often a determining factor for potency and selectivity.

PropertyValueImplication in Drug Design
Molecular Formula C5H11NOLow molecular weight, contributing to a favorable "rule of five" profile.
Molecular Weight 101.15 g/mol Provides a small, versatile building block for molecular elaboration.
cLogP (calculated) -0.5Indicates good aqueous solubility, which is beneficial for bioavailability.
Hydrogen Bond Donors 1 (amine)Allows for key interactions with biological targets.
Hydrogen Bond Acceptors 1 (oxygen)The THF oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction.
Rotatable Bonds 2A degree of conformational flexibility, allowing for adaptation to the binding site.

Table 1: Key physicochemical properties of (S)-(tetrahydrofuran-3-yl)methanamine and their relevance in medicinal chemistry.

Applications in Medicinal Chemistry: A Focus on Central Nervous System (CNS) Disorders

The unique structural and physicochemical attributes of (S)-(tetrahydrofuran-3-yl)methanamine and its derivatives have made them particularly valuable in the design of therapeutics targeting the central nervous system. The polarity and hydrogen bonding capacity of the THF moiety can be beneficial for blood-brain barrier penetration, a critical challenge in the development of CNS drugs.[4][5]

A prominent example of the application of this scaffold is in the development of Phosphodiesterase 9 (PDE9) inhibitors . PDE9 is a key enzyme in the regulation of cyclic guanosine monophosphate (cGMP) signaling in the brain, and its inhibition is being explored as a therapeutic strategy for cognitive disorders such as Alzheimer's disease. A patent for the production of (S)-(tetrahydrofuran-3-yl)hydrazine, a closely related derivative, highlights its role as a crucial intermediate in the synthesis of potent PDE9 inhibitors.[6] The (S)-tetrahydrofuran moiety in these compounds is designed to interact with specific residues in the active site of the PDE9 enzyme, contributing to both potency and selectivity.

Figure 1: Incorporation of (S)-(tetrahydrofuran-3-yl)methanamine as a linker in a generic drug scaffold.

Beyond PDE9 inhibitors, the (S)-(tetrahydrofuran-3-yl)methanamine scaffold holds promise in other therapeutic areas, including as a component of kinase inhibitors . The ability of the THF ring to form favorable interactions within the ATP-binding site of kinases makes it an attractive design element for this important class of drugs.[7][8]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (S)-(tetrahydrofuran-3-yl)methanamine

This protocol describes a robust and scalable enantioselective synthesis starting from a commercially available chiral building block.

Materials:

  • (R)-3-Hydroxytetrahydrofuran

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH4)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Tosylation of (R)-3-Hydroxytetrahydrofuran:

    • To a solution of (R)-3-hydroxytetrahydrofuran (1.0 eq) in pyridine (5 vol) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portionwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 10 vol).

    • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the tosylated intermediate.

  • Azide Formation:

    • To a solution of the tosylated intermediate (1.0 eq) in DMF (10 vol), add sodium azide (1.5 eq).

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Cool the reaction to room temperature, add water, and extract with diethyl ether (3 x 10 vol).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude azide can be used in the next step without further purification.

  • Reduction of the Azide:

    • Caution: LiAlH4 is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

    • To a suspension of LiAlH4 (1.5 eq) in anhydrous THF (10 vol) at 0 °C under a nitrogen atmosphere, add a solution of the crude azide (1.0 eq) in anhydrous THF (5 vol) dropwise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.

    • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.

    • Wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield (S)-(tetrahydrofuran-3-yl)methanamine. The product can be further purified by distillation or column chromatography if necessary.

Figure 2: Synthetic workflow for the enantioselective synthesis of (S)-(tetrahydrofuran-3-yl)methanamine.

Protocol 2: Amide Coupling with a Carboxylic Acid

This protocol demonstrates the use of (S)-(tetrahydrofuran-3-yl)methanamine as a nucleophile in a standard amide bond formation reaction.

Materials:

  • (S)-(tetrahydrofuran-3-yl)methanamine

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq), (S)-(tetrahydrofuran-3-yl)methanamine (1.1 eq), and HOBt (1.2 eq) in DCM or DMF (10 vol) at 0 °C, add EDC (1.2 eq) or a solution of DCC (1.2 eq) in DCM.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

  • Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Structure-Activity Relationship (SAR) Insights

In the context of PDE9 inhibitors, the (S)-(tetrahydrofuran-3-yl) moiety is often positioned to interact with the solvent-exposed region of the active site. The stereochemistry at the 3-position of the THF ring is crucial for optimal interaction with the protein. The (S)-enantiomer typically provides a better spatial orientation of the rest of the molecule within the binding pocket compared to the (R)-enantiomer, leading to a significant difference in potency.

Figure 3: A conceptual SAR diagram illustrating the importance of the (S)-stereochemistry for biological activity.

Furthermore, modifications to the aminomethyl linker can have a profound impact on activity. For example, homologation of the linker or the introduction of substituents on the methylene bridge can alter the distance and angle of presentation of the core scaffold to the target, often resulting in a decrease in potency. The primary amine itself is often a key interaction point, forming hydrogen bonds or salt bridges with acidic residues in the active site.

Conclusion

(S)-(tetrahydrofuran-3-yl)methanamine is a versatile and valuable building block for the modern medicinal chemist. Its favorable physicochemical properties, conferred by the saturated THF ring, and the synthetic utility of the primary amine handle, make it an excellent choice for the design of novel therapeutics with improved ADME profiles. The defined stereochemistry of the (S)-enantiomer allows for precise and potent interactions with biological targets, a feature that has been successfully exploited in the development of CNS-targeting agents like PDE9 inhibitors. As the field of drug discovery continues to move towards more three-dimensional and structurally complex molecules, the strategic application of building blocks such as (S)-(tetrahydrofuran-3-yl)methanamine will undoubtedly play an increasingly important role in the creation of the next generation of medicines.

References

  • US20160096848A1 - Selective inhibitors for protein kinases and pharmaceutical composition and use thereof - Google Patents.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. Available at: [Link]

  • WO2007053394A1 - Kinase inhibitors - Google Patents.
  • CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents.
  • Mechanisms of the Penetration of Blood-Borne Substances into the Brain - PMC. Available at: [Link]

  • Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - MDPI. Available at: [Link]

  • (PDF) Blood−Brain Barrier Penetration by Two Dermorphin Tetrapeptide Analogues: Role of Lipophilicity vs Structural Flexibility - ResearchGate. Available at: [Link]

  • Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - ResearchGate. Available at: [Link]

  • WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents.

Sources

Application Notes & Protocols: The Strategic Role of (S)-(Tetrahydrofuran-3-yl)methanamine in the Synthesis of HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction and Strategic Significance

The fight against Human Immunodeficiency Virus (HIV) has been marked by the development of highly active antiretroviral therapy (HAART), in which protease inhibitors (PIs) play a pivotal role. These drugs function by targeting HIV protease, an enzyme critical for the production of mature, infectious virus particles. Within the armamentarium of PIs, a select few exhibit exceptional potency and a high barrier to resistance. A key structural component responsible for this efficacy in drugs like Amprenavir and the "second-generation" inhibitor Darunavir is a specific chiral building block: (S)-(tetrahydrofuran-3-yl)methanamine and its derivatives.[1][2]

This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals. It elucidates the strategic importance of this tetrahydrofuran (THF) moiety and provides detailed, field-proven protocols for its incorporation into advanced HIV protease inhibitors. We will move beyond simple procedural lists to explain the underlying chemical principles and the rationale behind experimental choices, ensuring a comprehensive and practical understanding.

Why This Moiety? The Structural and Mechanistic Imperative

The efficacy of a protease inhibitor is intrinsically linked to its ability to bind tightly and specifically within the active site of the HIV protease enzyme. The enzyme's active site is often described in terms of subsites (S1, S2, S1', S2', etc.) that accommodate the amino acid residues of the natural substrate. The (S)-configured THF moiety, particularly the bis-tetrahydrofuranyl ligand found in Darunavir, is a "P2 ligand," meaning it is designed to fit optimally into the S2 subsite.[3][4]

The strategic advantages conferred by this moiety are twofold:

  • Hydrogen Bonding: The ether oxygen atoms within the THF ring are crucial. They are precisely positioned to form strong hydrogen bonds with the backbone amide hydrogens of key aspartic acid residues (Asp-29 and Asp-30) in the protease active site.[1] This backbone binding is a critical design feature that helps the inhibitor remain effective even when the virus mutates, as changes to the backbone structure are less common than side-chain mutations.[1] Replacing the ether oxygen with a simple methylene group results in a drastic loss of antiviral activity, underscoring the importance of this hydrogen bonding capability.[1]

  • Hydrophobic and van der Waals Interactions: Beyond hydrogen bonds, the cyclic structure of the THF ring provides a constrained conformation that fits snugly into the hydrophobic S2 pocket, maximizing favorable van der Waals interactions.[3][4][5]

This combination of strong, specific interactions explains the high binding affinity and potency of inhibitors containing this fragment.[1] Darunavir (marketed as Prezista®), which incorporates a related bis-THF ligand, is a testament to this design principle, exhibiting potent activity against both wild-type and multi-drug-resistant HIV-1 strains.[6][7]

Part 2: Synthesis of Key HIV Protease Inhibitors: Protocols and Rationale

The incorporation of the THF moiety is a critical step in the total synthesis of these complex antiviral agents. Below, we detail a representative, multi-step synthesis for Darunavir, highlighting the key transformations and the reasoning behind the chosen conditions.

Workflow for Darunavir Synthesis

The overall synthetic strategy involves preparing a core amino alcohol intermediate and then coupling it with an activated form of the bis-tetrahydrofuran ligand.

Caption: High-level workflow for Darunavir synthesis.

Detailed Protocol 1: Synthesis of the Key Amine Precursor

This multi-step process begins with a chiral azido epoxide, which establishes the correct stereochemistry for the final drug.

Step 1a: Epoxide Ring-Opening

  • Reaction: Azido epoxide is reacted with isobutylamine to open the epoxide ring, forming an azido alcohol.

  • Purpose: This step introduces the isobutyl group found in the P1' position of the final inhibitor. The use of an azide group serves as a protected form of an amine, which will be revealed later in the synthesis.

  • Protocol:

    • To a solution of the starting azido epoxide (1 equivalent) in 2-propanol, add isobutylamine (2-3 equivalents).[6]

    • Heat the reaction mixture to 80°C in a sealed vessel.[6]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-16 hours).

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess isobutylamine.

    • The resulting crude azido alcohol is typically used in the next step without further purification.

Step 1b: Sulfonamide Formation

  • Reaction: The azido alcohol is reacted with p-nitrobenzenesulfonyl chloride.

  • Purpose: This step introduces the sulfonamide isostere, a key feature of this class of PIs, and the p-nitrophenyl group. The nitro group is a precursor to the aniline moiety required for activity.

  • Protocol:

    • Dissolve the crude azido alcohol in a suitable solvent like dichloromethane (DCM) or a biphasic system with aqueous sodium bicarbonate (NaHCO₃).[6]

    • Cool the solution to 0°C in an ice bath.

    • Add p-nitrobenzenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Perform an aqueous workup: separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the resulting azide product by flash column chromatography.

Step 1c: Double Reduction to Form the Amine

  • Reaction: The azide and the nitro group are simultaneously reduced to primary amines.

  • Purpose: This unmasks the two key amine functionalities required for the subsequent coupling reaction and for the final drug's activity.

  • Protocol:

    • Dissolve the purified azide intermediate in a solvent such as ethyl acetate or tetrahydrofuran (THF).[6]

    • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

    • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; the filter cake should not be allowed to dry completely and should be quenched with water.

    • Concentrate the filtrate under reduced pressure to yield the key amine intermediate, which is often used directly.[6]

Detailed Protocol 2: Coupling with the bis-THF Ligand and Darunavir Formation

This is the final key step where the chiral THF-derived ligand is attached.

  • Reaction: The key amine intermediate is coupled with an activated derivative of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

  • Purpose: This forms the crucial carbamate linkage and installs the high-affinity bis-THF P2 ligand, completing the synthesis of the Darunavir molecule.

  • Protocol:

    • The bis-THF alcohol must first be "activated." A common method is to react it with N,N'-disuccinimidyl carbonate (DSC) or a similar reagent to form a highly reactive succinimidyl carbonate derivative.[8]

    • In a separate flask, dissolve the key amine intermediate (from Protocol 1, 1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or THF under a nitrogen atmosphere.[6]

    • Add a non-nucleophilic base, such as triethylamine (TEA, ~3 equivalents) or diisopropylethylamine (DIPEA).[6]

    • Add the activated bis-THF derivative (1.1 equivalents) solution dropwise to the amine solution at room temperature (20-25°C).[6]

    • Stir the reaction for 12-18 hours.[6]

    • Upon completion, quench the reaction with water and perform a standard aqueous workup.

    • Purify the crude product via flash chromatography or recrystallization to yield Darunavir. The final product is often isolated as an ethanolate solvate to improve stability and handling.[8]

Part 3: Data Presentation and Analytical Characterization

Rigorous analytical control is essential to ensure the identity, purity, and stereochemical integrity of the synthesized inhibitor.

Table 1: Typical Reaction Parameters and Expected Outcomes
StepKey ReagentsSolventTemp (°C)Time (h)Typical YieldAnalytical Checkpoint
1a Isobutylamine2-Propanol8012-16>90% (crude)TLC, ¹H NMR of crude
1b p-NO₂-PhSO₂Cl, NaHCO₃DCM/H₂O0 to RT4-685-95%TLC, HPLC, ¹H NMR
1c H₂, 10% Pd/CEthyl AcetateRT12-2475-85%TLC (disappearance of SM)
2 Activated bis-THF, TEADCMRT12-1860-70%HPLC, LC-MS, ¹H & ¹³C NMR
Analytical Characterization Protocol
  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the final compound and intermediates.

    • Method: A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid). Detection is performed using a UV detector at an appropriate wavelength. Purity should typically exceed 99%.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the synthesized compound.

    • Method: Electrospray ionization (ESI) is a common technique. The observed mass-to-charge ratio (m/z) for the [M+H]⁺ ion should match the calculated theoretical value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure and stereochemistry.

    • Method: ¹H and ¹³C NMR spectra should be acquired. The chemical shifts, coupling constants, and integrations must be consistent with the structure of Darunavir. Advanced 2D NMR techniques (like COSY and HSQC) can be used for unambiguous signal assignment.

  • Chiral Purity Analysis:

    • Purpose: To confirm the enantiomeric and diastereomeric purity.

    • Method: Chiral HPLC using a specialized stationary phase (e.g., polysaccharide-based) is essential to separate and quantify any undesired stereoisomers.

Part 4: Mechanistic Insights and Visualization

Understanding the binding of the inhibitor within the protease active site is key to appreciating the design.

Binding Mode of the bis-THF Moiety

The bis-THF ligand of Darunavir forms a network of interactions that are critical to its high potency.

G cluster_0 HIV Protease Backbone (S2 Subsite) cluster_1 Darunavir bis-THF Ligand Asp29 Backbone N-H of Asp29 Asp30 Backbone N-H of Asp30 Gly48 Backbone C=O of Gly48 (Flap) THF_O1 Ether Oxygen 1 THF_O1->Asp30 H-Bond THF_O2 Ether Oxygen 2 THF_O2->Asp29 H-Bond Carbamate_OH Hydroxy Group on Carbamate Linker Carbamate_OH->Gly48 H-Bond

Caption: Key hydrogen bonds between Darunavir's ligand and the protease backbone.

This diagram illustrates how the ether oxygens of the bis-THF ligand form direct hydrogen bonds with the backbone amides of Asp29 and Asp30. This interaction anchors the inhibitor firmly in the active site and is a primary reason for its resilience against resistance mutations.[1]

Part 5: Conclusion

(S)-(tetrahydrofuran-3-yl)methanamine and its more complex bicyclic analogue used in Darunavir are not merely passive structural components; they are highly engineered fragments designed for optimal interaction with the HIV protease active site. Their ability to form robust hydrogen bonds with the enzyme backbone is a cornerstone of modern protease inhibitor design, leading to drugs with high potency and an improved resistance profile. The synthetic protocols provided herein, while demanding careful execution and rigorous analytical oversight, represent a validated pathway to these critical therapeutic agents. For professionals in drug development, understanding the synthesis and the structure-activity relationship of this key building block is essential for creating the next generation of antiretroviral therapies.

References

  • PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 - EPO.

  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PubMed Central.

  • US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google Patents.

  • US8703980B2 - Process for the preparation of darunavir - Google Patents.

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC - PubMed Central.

  • US9062065B2 - Process for preparation of darunavir and darunavir ethanolate of fine particle size - Google Patents.

  • Darunavir Synthetic Routes - MedKoo Biosciences.

  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - NIH.

  • Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies - Organic & Biomolecular Chemistry (RSC Publishing).

  • (PDF) An Efficient Synthesis of Darunavir Substantially Free from Impurities: Synthesis and Characterization of Novel Impurities - ResearchGate.

  • US20110224443A1 - Preparation of fosamprenavir calcium - Google Patents.

  • WO2011092687A1 - Process for the preparation of darunavir and darunavir intermediates - Google Patents.

  • Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions.

  • WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents.

  • Syntheses of FDA Approved HIV Protease Inhibitors - PMC - PubMed Central.

  • (PDF) Synthesis of chiral tetrahydrofuran derivatives - ResearchGate.

  • Amprenavir Synthetic Routes - MedKoo Biosciences.

  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors - OSTI.GOV.

Sources

The Role of (S)-(tetrahydrofuran-3-yl)methanamine as a Privileged Scaffold in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

(S)-(tetrahydrofuran-3-yl)methanamine has emerged as a pivotal chiral building block in the synthesis of high-performance agrochemicals. Its unique structural and physicochemical properties, conferred by the tetrahydrofuran (THF) moiety, make it an invaluable component for designing next-generation crop protection agents with enhanced biological activity, systemic movement, and favorable safety profiles. This document provides a detailed examination of its application, focusing on its integral role in the synthesis of leading insecticides. We will explore the chemical rationale for its use, present detailed synthetic protocols, and outline the primary methodologies for its own preparation, offering a comprehensive guide for researchers in agrochemical development.

Introduction: The Strategic Value of the Tetrahydrofuran Moiety

In the competitive landscape of agrochemical discovery, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with multiple biological targets – is a key strategy. (S)-(tetrahydrofuran-3-yl)methanamine represents such a scaffold. The non-planar, saturated tetrahydrofuran ring is more than a simple spacer; it introduces specific, advantageous properties into the final active ingredient.

The oxygen atom in the THF ring acts as a hydrogen bond acceptor, potentially increasing the molecule's solubility and its ability to interact with target enzymes or receptors.[1] Furthermore, the defined (S)-stereochemistry allows for precise three-dimensional orientation of the molecule, which is often critical for optimal binding to chiral biological targets. The overall polarity and structural nature of the THF group can significantly influence the systemic properties of a pesticide, facilitating its uptake and transport within the plant.[1] Its primary and most commercially significant application to date is in the field of insecticide development.[2][3]

cluster_0 Core Building Block cluster_1 Key Properties cluster_2 Resulting Agrochemical cluster_3 Enhanced Performance A (S)-(tetrahydrofuran-3-yl)methanamine B Defined (S)-Stereochemistry A->B confers C Polar THF Moiety (H-bond acceptor) A->C confers D Improved Physicochemical Properties A->D confers E Final Active Ingredient (e.g., Insecticide) B->E incorporated into C->E incorporated into D->E incorporated into F High Target Affinity E->F leads to G Systemic Activity in Plants E->G leads to H Favorable Safety Profile E->H leads to reagent1 (S)-(tetrahydrofuran-3-yl)methanamine product Dinotefuran (Final Insecticide) reagent1->product Condensation Reaction reagent2 N-methyl-N'-nitro-S- methylisothiourea reagent2->product

Caption: Key synthetic step in the formation of Dinotefuran.

Protocol: Synthesis of Dinotefuran from (S)-(tetrahydrofuran-3-yl)methanamine

This protocol describes the final coupling step to produce Dinotefuran. The causality behind this choice of reaction is the efficient and direct formation of the N-C bond linking the guiding (THF) and toxicophore (nitroguanidine) fragments.

Materials:

  • (S)-(tetrahydrofuran-3-yl)methanamine (1.0 eq)

  • 1,3-Dimethyl-2-nitroguanidine (or a suitable precursor like N-methyl-N'-nitro-S-methylisothiourea) (1.1 eq)

  • Solvent: Acetonitrile or Ethanol

  • Base (if required, e.g., K₂CO₃)

Procedure:

  • Vessel Preparation: To a clean, dry, nitrogen-purged reaction vessel equipped with a magnetic stirrer and reflux condenser, add the chosen solvent.

  • Reagent Addition: Dissolve (S)-(tetrahydrofuran-3-yl)methanamine in the solvent. To this solution, add the nitroguanidine precursor.

  • Reaction: Heat the mixture to reflux (typically 70-80°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is then purified. This may involve recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel to yield pure Dinotefuran.

Trustworthiness Note: This is a generalized protocol. The specific choice of nitroguanidine precursor, solvent, and temperature may vary based on patented industrial processes. Researchers should consult specific literature for precise conditions. [4]

Synthesis of the (S)-(tetrahydrofuran-3-yl)methanamine Intermediate

The utility of this building block has driven the development of several efficient synthetic routes. The choice of route often depends on the cost and availability of starting materials, scalability, and environmental considerations.

G cluster_1 Route A cluster_2 Route B cluster_3 Route C start Starting Materials a1 Diethyl Maleate + Nitromethane start->a1 b1 Furan start->b1 c1 Maleic Glycol start->c1 end (S)-(tetrahydrofuran-3-yl)methanamine a2 Michael Addition a1->a2 a3 Reduction & Cyclization a2->a3 a3->end b2 Oxidative Ring Opening b1->b2 b3 Michael Addition, Reduction, Cyclization & Hydrogenation b2->b3 b3->end c2 Cyclization to 2,5-Dihydrofuran c1->c2 c3 Hydroformylation & Reductive Amination c2->c3 c3->end

Caption: Comparative workflow of major synthetic routes to the target intermediate.

Data Summary: Synthetic Routes
RouteKey Starting Material(s)Key TransformationsReported Overall YieldReference(s)
A Diethyl Maleate, NitromethaneMichael Addition, Reduction, Cyclization~45.5%[4][5]
B Furan, NitromethaneOxidative Ring Opening, Michael Addition, Hydrogenation~41%[6]
C Maleic GlycolCyclization, Hydroformylation, Reductive AminationHigh (step-wise yields are high)[7]
Protocol: Reductive Amination of Tetrahydrofuran-3-carboxaldehyde

This protocol details a highly efficient final step common to several synthetic routes, converting the aldehyde to the desired primary amine. The choice of a catalytic hydrogenation method is common in industrial synthesis due to high yields, clean conversion, and the reusability of the catalyst.

Materials:

  • Tetrahydrofuran-3-carboxaldehyde (1.0 eq, 100.12 g)

  • 15% Ammonia in Methanol (3.0 eq, 340 g)

  • Raney Nickel (Raney Ni) catalyst (20 g)

  • Hydrogen (H₂) gas

Procedure:

  • Reactor Charging: In a high-pressure hydrogenation reactor, add tetrahydrofuran-3-carboxaldehyde, the methanolic ammonia solution, and the Raney Ni catalyst. [5]2. Inerting: Seal the reactor and purge several times with nitrogen gas to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 4 MPa (approx. 580 psi). [5]4. Reaction Conditions: Heat the reactor to 60°C and stir the mixture vigorously for 12 hours. [5]The pressure will drop as hydrogen is consumed; maintain the pressure at 4 MPa.

  • Cooling and Depressurization: After 12 hours, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas.

  • Catalyst Removal: Open the reactor in a well-ventilated area. Slowly filter the reaction mixture to remove the Raney Ni catalyst. Caution: Raney Ni can be pyrophoric when dry; keep the filter cake wet with solvent (methanol or water).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol and excess ammonia. This yields the final product, (tetrahydrofuran-3-yl)methanamine, typically in very high purity and yield (often >99%). [5]

Conclusion

(S)-(tetrahydrofuran-3-yl)methanamine is a quintessential example of a modern chiral building block that imparts significant advantages to the final agrochemical product. Its well-documented application in the synthesis of the insecticide Dinotefuran showcases how the incorporation of a specific heterocyclic scaffold can lead to improved performance and a differentiated biological profile. The established and varied synthetic routes to prepare this intermediate ensure its accessibility for future research and development. For scientists and professionals in the agrochemical industry, understanding the synthesis and application of this key amine is crucial for the design of innovative and effective crop protection solutions.

References

  • Patsnap Eureka. (n.d.). Synthesis method of fluxapyroxad based on Suzuki reaction. Retrieved January 21, 2026, from [Link]

  • LookChem. (n.d.). Cas 165253-31-6, (TETRAHYDROFURAN-3-YL)METHANAMINE. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2014). A novel and practical method for the synthesis of dinotefuran through Michael addition of nitromethane to diethyl maleate.[Link]

  • ResearchGate. (2018). A Practical Synthesis of the Key Intermediate for Fluxapyroxad.[Link]

  • Google Patents. (n.d.).CN113666827B - Synthetic method of fluxapyroxad intermediate.
  • Google Patents. (n.d.).CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
  • Google Patents. (n.d.).CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
  • PubChem. (n.d.). (Tetrahydrofuran-3-yl)methanamine. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.).CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran.
  • Google Patents. (n.d.).CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran.

Sources

Application Note & Protocol: Stereoselective Synthesis of (S)-(Tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-(Tetrahydrofuran-3-yl)methanamine is a pivotal chiral intermediate in the synthesis of Dinotefuran, a third-generation neonicotinoid insecticide renowned for its high efficacy and broad spectrum.[1][2] The specific (S)-stereoisomer is crucial for its potent biological activity. This document provides a comprehensive guide for the stereoselective synthesis of this key intermediate, intended for researchers in synthetic chemistry and agrochemical development. We present a robust, multi-step protocol beginning from a readily available chiral pool starting material, D-malic acid. The narrative emphasizes the rationale behind procedural choices, mechanistic principles, and self-validating checkpoints to ensure reproducibility and high optical purity.

Introduction & Synthetic Strategy

The biological efficacy of many agrochemicals is intrinsically linked to their stereochemistry.[3] In the case of Dinotefuran, the insecticidal activity is primarily attributed to the molecule containing the (S)-enantiomer of the aminomethyl-tetrahydrofuran moiety. Therefore, developing a reliable and scalable asymmetric synthesis is of paramount importance for producing the active ingredient efficiently.[4]

While several synthetic routes to the racemic aminomethyl-tetrahydrofuran exist, achieving high enantiomeric excess requires a carefully planned strategy.[1][5] The protocol detailed herein employs a chiral pool approach, starting from D-malic acid to establish the initial stereocenter. The core strategy involves the following key transformations:

  • Formation of a Chiral Precursor: Synthesis of (R)-3-hydroxytetrahydrofuran from D-malic acid. This sets the required stereochemistry for the subsequent inversion step.

  • Activation of the Hydroxyl Group: Conversion of the alcohol into a good leaving group, p-toluenesulfonate (tosylate), to facilitate nucleophilic substitution.

  • Stereospecific Nucleophilic Substitution (Sₙ2): Introduction of a carbon nitrile group via an Sₙ2 reaction, which proceeds with a complete inversion of stereochemistry. This critical step converts the (R)-configured intermediate into the desired (S)-configured carbonitrile.

  • Reduction to the Target Amine: Reduction of the nitrile functional group to yield the final product, (S)-(tetrahydrofuran-3-yl)methanamine.

This pathway ensures that the chirality originating from D-malic acid is effectively transferred and inverted to produce the target molecule with high optical purity.

Overall Synthetic Workflow

The multi-step synthesis is outlined in the workflow diagram below.

G A D-Malic Acid (Chiral Pool) B Synthesis of Chiral Precursor A->B Multi-step [Ref. 1] C (R)-3-Hydroxytetrahydrofuran B->C D Activation (Tosyl Chloride) C->D E (R)-Tetrahydrofuran-3-yl Tosylate D->E F SN2 Nucleophilic Substitution (NaCN) E->F G (S)-Tetrahydrofuran-3-carbonitrile (Stereochemical Inversion) F->G H Nitrile Reduction (e.g., H2/Raney Ni) G->H I (S)-(Tetrahydrofuran-3-yl)methanamine (Final Product) H->I

Caption: High-level workflow for the synthesis of the target intermediate.

Mechanistic Considerations & Rationale

Establishing the Chiral Center

The use of D-malic acid as the starting material is a strategic choice. As a naturally occurring and inexpensive chiral molecule, it provides a reliable foundation for the entire synthesis. The conversion to (R)-3-hydroxytetrahydrofuran has been documented in the literature and typically involves reduction and cyclization steps where the stereocenter is preserved.[6]

The Mitsunobu Reaction: An Alternative Perspective

While our primary protocol focuses on a tosylation-displacement strategy, it is worth noting that the conversion of an alcohol to a functional group with inversion of stereochemistry is a classic application of the Mitsunobu reaction .[7][8][9] In a hypothetical Mitsunobu approach, (R)-3-hydroxytetrahydrofuran could be reacted with a nitrogen nucleophile (like phthalimide) in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]

G reagents PPh₃ + DIAD prod (S)-Product R-Nu reagents->prod SN2 Inversion sub (R)-Alcohol R-OH sub->reagents nuc Nucleophile Nu-H nuc->reagents

Caption: Conceptual overview of the Mitsunobu reaction for stereochemical inversion.

This reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile in an Sₙ2 fashion, leading to the desired inversion.[11] While effective, the Mitsunobu reaction often requires careful purification to remove stoichiometric byproducts like triphenylphosphine oxide and the reduced hydrazine derivative, which is why the tosylation-displacement route is often preferred for its operational simplicity in scaled-up syntheses.

Sₙ2 Inversion: The Core of the Strategy

The conversion of the (R)-tosylate to the (S)-carbonitrile is the linchpin of this synthesis. The p-toluenesulfonate group is an excellent leaving group because its negative charge is highly stabilized by resonance. The cyanide anion (CN⁻) is a potent nucleophile. This combination facilitates a bimolecular nucleophilic substitution (Sₙ2) reaction. The mechanism requires the nucleophile to attack the electrophilic carbon from the backside relative to the leaving group, forcing an umbrella-like inversion of the tetrahedral geometry at the chiral center. This reliably transforms the (R)-configuration into the (S)-configuration.

Nitrile Reduction

The final step involves the reduction of the carbon-nitrogen triple bond of the nitrile to a primary amine. Catalytic hydrogenation using Raney Nickel is a common and effective industrial method.[5] The reaction proceeds on the surface of the heterogeneous catalyst, adding hydrogen atoms across the triple bond without affecting the established stereocenter on the tetrahydrofuran ring.

Detailed Experimental Protocols

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Specific hazards are noted in each protocol.

Protocol 1: Synthesis of (R)-3-Hydroxytetrahydrofuran

This synthesis is adapted from established literature procedures starting from D-malic acid.[6] The process involves esterification, reduction to the corresponding diol, and subsequent acid-catalyzed cyclodehydration. Due to its multi-step nature, it is recommended to source this starting material commercially if possible or to follow the detailed procedures outlined in the cited literature.

Protocol 2: Synthesis of (R)-Tetrahydrofuran-3-yl p-toluenesulfonate (Tosylate)

HAZARDS: Pyridine is toxic and flammable. Toluene-1-sulfonyl chloride (TsCl) is corrosive and a lachrymator.

  • Materials & Reagents:

    • (R)-3-Hydroxytetrahydrofuran (1.0 eq)

    • Anhydrous Pyridine (3.0 eq)

    • Toluene-1-sulfonyl chloride (TsCl, 1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric Acid (1 M)

    • Saturated Sodium Bicarbonate solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

    • Dissolve (R)-3-hydroxytetrahydrofuran in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add anhydrous pyridine to the solution, followed by the portion-wise addition of toluene-1-sulfonyl chloride, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

    • Quench the reaction by slowly adding cold 1 M HCl.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the pure tosylate as a white solid or viscous oil.

Protocol 3: Synthesis of (S)-Tetrahydrofuran-3-carbonitrile

HAZARDS: Sodium cyanide (NaCN) is highly toxic. Handle with extreme care and have a cyanide poisoning antidote kit available. All waste must be quenched with bleach before disposal. Dimethylformamide (DMF) is a reproductive toxin.

  • Materials & Reagents:

    • (R)-Tetrahydrofuran-3-yl p-toluenesulfonate (1.0 eq)

    • Sodium Cyanide (NaCN, 1.5 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Diethyl Ether

    • Deionized Water

  • Procedure:

    • In a flask under a nitrogen atmosphere, dissolve the tosylate intermediate in anhydrous DMF.

    • Add sodium cyanide to the solution.

    • Heat the mixture to 60-70 °C and stir vigorously for 8-12 hours.

    • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material. The Sₙ2 reaction should proceed with inversion.

    • After completion, cool the reaction to room temperature and pour it into a larger volume of cold water.

    • Extract the aqueous mixture multiple times with diethyl ether.

    • Combine the organic extracts and wash thoroughly with brine to remove residual DMF.

    • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Caution: Avoid heating during concentration to prevent product decomposition.

    • The crude nitrile can be purified by vacuum distillation to yield a colorless liquid. Characterize by IR spectroscopy (C≡N stretch approx. 2250 cm⁻¹) and polarimetry to confirm the inversion of stereochemistry (sign of optical rotation should be opposite to the starting alcohol, though direct correlation is not guaranteed without reference values).

Protocol 4: Synthesis of (S)-(Tetrahydrofuran-3-yl)methanamine

HAZARDS: Raney Nickel (Raney Ni) is pyrophoric when dry and is a flammable solid. Handle as a slurry. Hydrogen gas is highly flammable and explosive. Lithium aluminum hydride (LiAlH₄) is a water-reactive and flammable solid.

  • Materials & Reagents (Method A - Catalytic Hydrogenation):

    • (S)-Tetrahydrofuran-3-carbonitrile (1.0 eq)

    • Raney Nickel (approx. 10% w/w), slurry in water

    • Methanol or Ethanol, saturated with ammonia

    • Hydrogen gas (H₂)

  • Procedure (Method A):

    • Charge a high-pressure hydrogenation vessel (Parr shaker or similar) with the nitrile dissolved in ammonia-saturated methanol.

    • Carefully add the Raney Ni slurry. Caution: Do not allow the catalyst to dry.

    • Seal the vessel, purge several times with nitrogen, and then purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50-100 psi, consult equipment specifications).

    • Heat the reaction to 40-50 °C and agitate for 12-24 hours.

    • Monitor the reaction by observing the cessation of hydrogen uptake.

    • Cool the vessel, vent the hydrogen, and purge with nitrogen.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Ni catalyst. Keep the filter cake wet with solvent at all times to prevent ignition.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the resulting liquid amine by vacuum distillation to obtain the final product.[5]

Data Summary Table

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
1 Precursor SynthesisD-Malic Acid derivativesVariousVariousVarious-
2 TosylationTsCl, PyridineDCM0 to RT12-1685-95%
3 Nitrile FormationNaCNDMF60-708-1270-85%
4 Nitrile ReductionH₂, Raney Ni, NH₃Methanol40-5012-2480-90%

References

  • AERU, University of Hertfordshire. (n.d.). Dinotefuran (Ref: MTI 446). Retrieved from [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Google Patents. (2014). CN103709126B - The synthetic method of the hydroxymethyl tetrahydrofuran of pesticide dinotefuran intermediate 3.
  • Google Patents. (2020). CN111217772A - Novel process for synthesizing dinotefuran.
  • RSC Publishing. (2023). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • IntechOpen. (2022). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]

  • Google Patents. (2012). CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
  • Google Patents. (2012). CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran.
  • MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols for Coupling Reactions with (S)-(Tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydrofuran Moiety in Medicinal Chemistry

The tetrahydrofuran (THF) ring system is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its favorable physicochemical properties, including improved solubility and metabolic stability, make it a desirable component in the design of novel therapeutics. (S)-(tetrahydrofuran-3-yl)methanamine, a chiral primary amine, serves as a valuable building block for introducing this beneficial moiety into drug candidates. This guide provides detailed experimental procedures for common coupling reactions involving (S)-(tetrahydrofuran-3-yl)methanamine, offering insights into reaction setup, optimization, and mechanistic considerations.

Amide Bond Formation: A Cornerstone of Drug Synthesis

The formation of an amide bond is one of the most fundamental and frequently employed reactions in pharmaceutical development.[2] Coupling (S)-(tetrahydrofuran-3-yl)methanamine with a carboxylic acid introduces the tetrahydrofuran motif while creating a stable amide linkage. Below are protocols for two robust and widely used amide coupling methods.

Protocol 1: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times, high yields, and minimal racemization, even with sterically demanding substrates.[3][4] It operates by forming a highly reactive OAt-active ester from the carboxylic acid, which is then readily attacked by the primary amine.[4]

Experimental Workflow:

HATU_Coupling cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification reagents Dissolve Carboxylic Acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF. base Add DIPEA (2.0 eq.) and stir for 5 min. reagents->base Pre-activation add_amine Add (S)-(tetrahydrofuran-3-yl)methanamine (1.05 eq.). base->add_amine stir Stir at room temperature for 2-4 hours. add_amine->stir quench Quench with water and extract with Ethyl Acetate. stir->quench wash Wash with brine, dry over Na₂SO₄, and concentrate. quench->wash purify Purify by column chromatography. wash->purify EDC_HOBt_Coupling cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification reagents Dissolve Carboxylic Acid (1.0 eq.), HOBt (1.2 eq.), and (S)-(tetrahydrofuran-3-yl)methanamine (1.1 eq.) in anhydrous DCM. cool Cool the mixture to 0 °C. reagents->cool add_edc Add EDC·HCl (1.2 eq.) portion-wise. cool->add_edc stir Stir at 0 °C for 30 min, then warm to room temperature and stir overnight. add_edc->stir wash Wash with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate. stir->wash purify Purify by column chromatography. wash->purify Reductive_Amination cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification reagents Dissolve Aldehyde/Ketone (1.0 eq.) and (S)-(tetrahydrofuran-3-yl)methanamine (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE). acid Add acetic acid (1.1 eq.). reagents->acid stir_imine Stir at room temperature for 1 hour. acid->stir_imine add_stab Add NaBH(OAc)₃ (1.5 eq.) portion-wise. stir_imine->add_stab stir_reduction Stir at room temperature overnight. add_stab->stir_reduction quench Quench with saturated aqueous NaHCO₃. stir_reduction->quench extract Extract with DCM, dry over Na₂SO₄, and concentrate. quench->extract purify Purify by column chromatography. extract->purify Buchwald_Hartwig cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Coupling Reaction cluster_workup Work-up & Purification reagents To a glovebox-dried flask, add Aryl Bromide (1.0 eq.), Pd pre-catalyst (e.g., XPhos Pd G3, 0.02 eq.), and NaOt-Bu (1.4 eq.). add_solvent Add anhydrous toluene. reagents->add_solvent add_amine Add (S)-(tetrahydrofuran-3-yl)methanamine (1.2 eq.). add_solvent->add_amine heat Heat the reaction at 80-100 °C until starting material is consumed. add_amine->heat cool_quench Cool to room temperature, filter through Celite, and rinse with ethyl acetate. heat->cool_quench concentrate Concentrate the filtrate. cool_quench->concentrate purify Purify by column chromatography. concentrate->purify

Sources

Application Notes and Protocols: Incorporating the Tetrahydrofuran Motif into Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydrofuran Ring as a Privileged Scaffold in Modern Drug Discovery

The tetrahydrofuran (THF) moiety, a five-membered saturated oxygen heterocycle, has emerged as a cornerstone in contemporary medicinal chemistry. Far from being a mere solvent, its integration into molecular architecture offers a powerful strategy to overcome prevalent challenges in drug development. The THF ring is a key structural component in numerous natural products exhibiting potent biological activities, including lignans, acetogenins, and polyether ionophores.[1] This natural prevalence has inspired its use in synthetic drug candidates, leading to the development of several FDA-approved pharmaceuticals across a spectrum of therapeutic areas, from antiviral agents like Darunavir to anticancer drugs such as Eribulin.[2][3]

The strategic incorporation of a THF motif can profoundly and positively influence a drug candidate's profile. It can enhance binding affinity to biological targets, improve pharmacokinetic properties, and offer novel chemical space for intellectual property.[2][4] One of its most valued roles is as a bioisostere for the amide bond.[4][5] By replacing a metabolically labile peptide linkage with a stable ether bond, the THF scaffold can significantly increase a drug's bioavailability and in vivo half-life.[4] The oxygen atom within the THF ring can act as a hydrogen bond acceptor, mimicking the carbonyl of an amide and preserving crucial interactions with protein backbones.[4]

This guide provides an in-depth exploration of the strategic incorporation of the THF motif. It is designed for researchers, scientists, and drug development professionals, offering both the conceptual framework and detailed, actionable protocols for synthesis and analysis. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Part 1: Strategic Incorporation and Mechanistic Considerations

The decision to incorporate a THF ring is driven by a desire to optimize a molecule's drug-like properties. The following diagram illustrates a typical decision-making workflow when considering the introduction of a THF moiety.

G cluster_0 Decision Workflow for THF Incorporation Start Lead Compound Identified Problem Pharmacokinetic/Pharmacodynamic Liability Identified (e.g., poor metabolic stability, low potency) Start->Problem Strategy Consider Bioisosteric Replacement or Scaffold Hopping Problem->Strategy THF_motif Is THF a Suitable Motif? (H-bond acceptor, conformational constraint) Strategy->THF_motif Synthesis Select Synthetic Strategy THF_motif->Synthesis Yes Revisit Re-evaluate Strategy THF_motif->Revisit No Analysis Synthesize & Purify Analog Synthesis->Analysis Validate Characterize & Validate (NMR, MS, Chiral HPLC) Analysis->Validate Test In Vitro / In Vivo Testing Validate->Test Outcome Improved Candidate Profile? Test->Outcome End Optimized Lead Candidate Outcome->End Yes Outcome->Revisit No

Caption: Decision workflow for incorporating a THF motif.

The primary reasons for incorporating a THF ring can be summarized in the following table:

Strategic GoalMechanistic RationaleRepresentative Example
Improve Metabolic Stability Replacement of labile functional groups (e.g., amides, esters) with the chemically robust ether linkage of the THF ring. This reduces susceptibility to enzymatic degradation by proteases and esterases.[4]The bis-THF core in HIV protease inhibitors like Darunavir replaces peptide bonds, enhancing resistance to proteolysis.[4]
Enhance Binding Affinity The oxygen atom acts as a hydrogen bond acceptor. The ring's conformational rigidity can pre-organize substituents into an optimal binding conformation, reducing the entropic penalty of binding.The bis-THF moiety of Darunavir forms critical hydrogen bonds with the backbone of the HIV protease active site, contributing to its high potency.[6][7]
Increase Aqueous Solubility The polar ether oxygen can improve the overall polarity and hydrogen bonding capacity of the molecule, often leading to better solubility compared to a carbocyclic analogue.The incorporation of polar heterocyclic motifs like THF is a common strategy to enhance solubility in drug design.
Navigate IP Landscape Introducing a novel, functional scaffold can create new chemical entities with distinct intellectual property protection.The unique THF-containing macrocycle of Eribulin differentiates it from other microtubule-targeting agents.[8]

Part 2: Synthetic Protocols for THF Ring Formation

The construction of the THF ring can be approached through various synthetic strategies. The choice of method depends on the desired substitution pattern, stereochemistry, and the nature of the starting materials. Below are detailed protocols for three common and reliable methods.

Protocol 2.1: Intramolecular Williamson Ether Synthesis

This classical method involves the intramolecular SN2 reaction of a halo-alcohol. It is a robust and straightforward approach for forming unsubstituted or substituted THF rings.

Causality of Experimental Choices:

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the alcohol, forming a potent alkoxide nucleophile without competing in the SN2 reaction.

  • Solvent: An aprotic polar solvent like THF or DMF is used to dissolve the reactants and facilitate the SN2 reaction. THF is often a good choice as it is also the product.

  • Temperature: The reaction is often performed at room temperature or with gentle heating to provide sufficient energy for the cyclization without promoting side reactions.

Experimental Workflow Diagram:

G cluster_1 Protocol 2.1: Intramolecular Williamson Ether Synthesis Start Start: 5-halopentan-1-ol derivative Step1 1. Dissolve halo-alcohol in anhydrous THF Start->Step1 Step2 2. Add NaH portion-wise at 0 °C Step1->Step2 Step3 3. Warm to RT and stir for 2-16 h Step2->Step3 Step4 4. Quench with saturated NH4Cl (aq) Step3->Step4 Step5 5. Extract with organic solvent (e.g., EtOAc) Step4->Step5 Step6 6. Dry, filter, and concentrate Step5->Step6 End Product: Substituted Tetrahydrofuran Step6->End

Caption: Workflow for Intramolecular Williamson Ether Synthesis.

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the 5-halo-1-alkanol (1.0 equiv) and dissolve in anhydrous THF (0.1 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise over 10 minutes. Caution: H2 gas evolution.

  • Cyclization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2.2: Acid-Catalyzed Cyclodehydration of a 1,4-Diol

This method is particularly useful for the synthesis of simple THF derivatives from readily available 1,4-diols.

Causality of Experimental Choices:

  • Catalyst: A strong acid catalyst (e.g., H2SO4, or a solid acid catalyst like a heteropoly acid) is used to protonate one of the hydroxyl groups, converting it into a good leaving group (water).[9]

  • Temperature: The reaction requires heating to promote the dehydration and cyclization. Distillation of the product THF as it forms can drive the equilibrium towards the product.

Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a distillation head, add the 1,4-diol (1.0 equiv).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction/Distillation: Heat the mixture in an oil bath. The THF product and water will co-distill. Continue heating until distillation ceases.

  • Purification: The distillate can be dried over anhydrous CaCl2 or K2CO3 and then re-distilled to obtain pure THF.

Protocol 2.3: Organocatalytic Asymmetric Synthesis of 2,5-Disubstituted Tetrahydrofurans

For stereocontrolled synthesis, organocatalysis offers a powerful approach to generate chiral THF derivatives with high enantioselectivity. A common strategy involves a cascade Michael-hemiacetalization reaction.

Causality of Experimental Choices:

  • Organocatalyst: A chiral secondary amine catalyst (e.g., a prolinol derivative) is used to activate the α,β-unsaturated aldehyde via iminium ion formation, enabling a stereoselective Michael addition.

  • Michael Acceptor/Donor: The reaction between a γ-hydroxy-α,β-unsaturated ketone (Michael acceptor) and an enal (Michael donor) is a common choice.

  • Solvent: A non-polar solvent like toluene or chloroform is often used to favor the desired reaction pathway.

Step-by-Step Protocol (Representative):

  • Preparation: To a vial, add the γ-hydroxy-α,β-unsaturated ketone (1.2 equiv), the chiral diarylprolinol silyl ether catalyst (20 mol%), and the solvent (e.g., toluene, 0.2 M).

  • Reactant Addition: Add the α,β-unsaturated aldehyde (1.0 equiv) and stir the reaction at the desired temperature (e.g., room temperature).

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction time can range from a few hours to several days.

  • Work-up and Purification: Upon completion, the reaction mixture is typically concentrated and purified directly by flash column chromatography on silica gel to afford the enantioenriched 2,5-disubstituted tetrahydrofuran.

Part 3: Analytical Validation and Characterization

Robust analytical methods are crucial to confirm the successful synthesis of the desired THF-containing compound and to determine its stereochemical purity.

Protocol 3.1: NMR Spectroscopy for Structural Confirmation

1H and 13C NMR are indispensable for confirming the formation of the THF ring.

Key Spectroscopic Signatures:

  • 1H NMR: Protons on carbons adjacent to the ether oxygen (α-protons) are deshielded and typically appear in the range of 3.5-4.5 ppm.[10][11] The specific chemical shifts and coupling constants (3JHH) can provide information about the relative stereochemistry of substituents.

  • 13C NMR: The α-carbons of the THF ring are also deshielded and typically resonate at 65-85 ppm.[10]

  • NOESY/ROESY: These 2D NMR experiments can be used to determine the relative stereochemistry of substituents by observing through-space correlations between protons.

Example Data Interpretation: For a simple 2,5-disubstituted THF, a larger 3JH2-H3 coupling constant for the cis isomer is often observed compared to the trans isomer due to the dihedral angle relationship.

Protocol 3.2: Chiral HPLC for Enantiomeric Purity Determination

For chiral THF derivatives, determining the enantiomeric excess (ee) is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are widely effective for separating a broad range of chiral compounds, including THF derivatives.[12] These phases separate enantiomers based on differential interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) with the chiral selector.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation with reasonable retention times.

Step-by-Step Protocol (General Method Development):

  • Column Selection: Start with a common polysaccharide-based CSP, such as a cellulose or amylose derivative column.

  • Initial Mobile Phase: Begin with a mobile phase of 90:10 hexane:isopropanol at a flow rate of 1.0 mL/min.

  • Detection: Use a UV detector at a wavelength where the analyte absorbs (e.g., 220 nm or 254 nm).

  • Injection: Inject a small volume (5-10 µL) of a dilute solution of the racemic or synthesized sample.

  • Optimization: If separation is not achieved, systematically vary the ratio of the mobile phase (e.g., 95:5, 80:20) and the nature of the alcohol modifier (e.g., switch to ethanol). Temperature can also be adjusted to improve resolution.

  • Quantification: Once baseline separation is achieved, the enantiomeric excess can be calculated from the peak areas of the two enantiomers.

ParameterTypical Starting Conditions
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Heptane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 225 nm

Part 4: Case Studies in Drug Development

Case Study 1: Darunavir - The Power of Backbone Binding

Darunavir is a potent second-generation HIV protease inhibitor. A key innovation in its design was the incorporation of a bis-tetrahydrofuran (bis-THF) moiety.[6][7]

The Challenge: Early protease inhibitors were susceptible to resistance, as mutations in the active site of the viral protease would reduce binding affinity.

The THF Solution: The bis-THF ligand was specifically designed to form strong hydrogen bonds with the backbone atoms of the protease active site (specifically in the S2 subsite).[7] These backbone atoms are less prone to mutation than the amino acid side chains. This "backbone binding" strategy resulted in an inhibitor with high potency against both wild-type and a wide range of drug-resistant HIV strains.[6] The replacement of a methylene group in a precursor with the THF oxygen atom was shown to be critical for maintaining high antiviral activity, highlighting the importance of the hydrogen-bonding capability of the ether oxygen.[4]

G cluster_0 Darunavir's bis-THF Moiety Darunavir Darunavir bisTHF bis-THF Moiety Darunavir->bisTHF contains Protease HIV Protease Backbone bisTHF->Protease forms Potency High Potency & Broad Resistance Profile bisTHF->Potency leads to Protease->bisTHF H-Bonds H_Bond Hydrogen Bonds

Caption: Role of the bis-THF moiety in Darunavir.

Case Study 2: Eribulin - A Complex Natural Product Analogue

Eribulin (Halaven®) is a synthetic analogue of the marine natural product halichondrin B, used in the treatment of metastatic breast cancer and liposarcoma.[8][13] Its complex structure features a C14-C35 macrocyclic lactone that contains a THF ring.

The Challenge: The total synthesis of complex natural products like halichondrin B is a formidable task. Simplifying the structure while retaining its potent biological activity is a key goal of medicinal chemistry.

The THF Solution: Eribulin is a simplified, yet still highly complex, analogue that retains the core pharmacophore of halichondrin B, including the THF-containing macrocycle. Its unique mechanism of action involves binding to the plus ends of microtubules, inhibiting their growth and leading to cell cycle arrest and apoptosis.[8][13] The precise stereochemistry and conformation of the entire molecule, including the THF ring, are critical for this unique biological activity.[14] The development of eribulin showcases how a synthetically accessible molecule containing a key natural product motif like THF can lead to a successful therapeutic agent.

Conclusion

The tetrahydrofuran motif is a versatile and powerful tool in the medicinal chemist's arsenal. Its ability to confer metabolic stability, enhance binding affinity through hydrogen bonding and conformational constraint, and provide access to novel chemical space makes it a highly attractive scaffold. By understanding the strategic rationale for its incorporation and mastering the synthetic and analytical protocols detailed in this guide, researchers can effectively leverage the THF ring to design and develop next-generation drug candidates with improved therapeutic profiles.

References

  • Wolfe, J. P., & Rossi, M. A. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access. [Link]

  • Ghosh, A. K., & Brindisi, M. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 4(10), 1287-1307. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Ashenhurst, J. (2015, June 12). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. [Link]

  • Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Asian Journal of Organic Chemistry, 7(9), 1788–1792. [Link]

  • Boruwa, J., et al. (2011). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Iris Unimore. [Link]

  • Ghosh, A. K., et al. (2006). Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV. Journal of Medicinal Chemistry, 49(26), 7635-7647. [Link]

  • Langer, P. (n.d.). Synthesis of Substituted Tetrahydrofurans. ResearchGate. [Link]

  • Semeril, D. (2015). Regioselective Synthesis of Substituted Tetrahydrofurans through Prins Cyclization. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Organic Chemistry Portal. [Link]

  • Neises, B., & Steglich, W. (2018). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation. Angewandte Chemie International Edition, 57(40), 13146-13150. [Link]

  • Heravi, M. M., et al. (2025). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI. [Link]

  • Chertkov, V. A., et al. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. [Link]

  • Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412-421. [Link]

  • Ballatore, C., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(22), 13349-13394. [Link]

  • Jordan, M. A., & Wilson, L. (2015). Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent. Clinical Cancer Research, 21(22), 5024-5032. [Link]

  • Franco, F. M. Jr., & David, C. P. (2021). Modified bis-tetrahydrofuran inhibitors toward improved binding to HIV-1 proteases. ResearchGate. [Link]

  • de Souza, R. O. M. A., et al. (2014). Studies of continuous-flow synthesis of nonpeptidal bis- tetrahydrofuran moiety of Darunavir. Blucher Chemical Engineering Proceedings, 1(2). [Link]

  • Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. [Link]

  • de Melo, T. C., et al. (2021). Cellular and Molecular Effects of Eribulin in Preclinical Models of Hematologic Neoplasms. Cancers, 13(21), 5348. [Link]

  • Ghosh, A. K., et al. (2019). Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. Journal of Medicinal Chemistry, 62(10), 5049-5064. [Link]

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. [Link]

  • Ghosh, A. K. (2011). DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. Purdue University Graduate School. [Link]

  • SpectraBase. (n.d.). Tetrahydrofuran - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Chavan, L. N., Mainkar, P. S., & Chandrasekhar, S. (2019). Organocatalytic Asymmetric Synthesis of Tetrahydrofuran and 1,2‐Dihydrobenzofuran Scaffolds. European Journal of Organic Chemistry, 2019(41), 6890–6910. [Link]

  • Mondal, B., Balha, M., & Pan, S. C. (2018). (PDF) Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. [Link]

  • Fábián, L., & Kádas, I. (2009). Synthesis of chiral tetrahydrofuran derivatives. ARKIVOC, 2009(14), 39-52. [Link]

  • Zheng, W., et al. (2022). A unified strategy for the total syntheses of eribulin and a macrolactam analogue of halichondrin B. Proceedings of the National Academy of Sciences, 119(32), e2208182119. [Link]

  • Fábián, L., & Kádas, I. (2009). (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leavin. The Royal Society of Chemistry. [Link]

  • Humbert, L., et al. (2001). 1H NMR Spectroscopic Investigation of Serum and Urine in a Case of Acute Tetrahydrofuran Poisoning. Journal of Analytical Toxicology, 25(4), 270-274. [Link]

  • Nachimuthu, K., et al. (2025). Structures of selected drugs containing THF ring. ResearchGate. [Link]

  • IMR Press. (n.d.). Multifarious targets beyond microtubules—role of eribulin in cancer therapy. IMR Press. [Link]

  • Fábián, L., & Kádas, I. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]

  • Ballatore, C., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis and Successes. Request PDF. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of polysubstituted tetrahydrofurans via visible light-induced De Mayo acetalization of benzoylacetones. Chemical Communications (RSC Publishing). [Link]

  • Wu, Y., et al. (2019). Eribulin Synergistically Increases Anti-Tumor Activity of an mTOR Inhibitor by Inhibiting pAKT/pS6K/pS6 in Triple Negative Breast Cancer. NIH. [Link]

  • Cerilliant. (n.d.). A Validated Chiral HPLC Method for Resolution of Δ 8 and Δ 9 – Tetrahydrocannabinol Enantiomers. Cerilliant. [Link]

  • Fernández-Peña, L., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 20(2), 120. [Link]

  • Al-Shboul, T. M. A., et al. (2024). Elucidating the Mechanism of Tetrahydrofuran-Diol Formation through Os(VI)-Catalyzed Oxidative Cyclization of 5,6-Dihydroxyalkenes Ligated by Citric Acid. The Journal of Organic Chemistry. [Link]

  • Fernández-Peña, L., et al. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 20(11), 698. [Link]

  • ResearchGate. (n.d.). Microwave assisted synthesis of tetrahydrofuran via acid catalyzed cyclodehydration of 1,4-butanediol. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (S)-(Tetrahydrofuran-3-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-(tetrahydrofuran-3-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, such as the neonicotinoid insecticide Dinotefuran, mastering the synthesis of this chiral amine is crucial.[1][2]

This document provides in-depth, experience-driven advice in a direct question-and-answer format, addressing specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to (S)-(tetrahydrofuran-3-yl)methanamine?

A1: Several synthetic pathways have been established, each with its own advantages and challenges. The most prevalent industrial routes often start from readily available precursors and aim for high efficiency and scalability.

One widely used method involves the reductive amination of 3-formyltetrahydrofuran.[3] This approach is favored for its simplicity and the availability of the starting aldehyde. Another common strategy is the reduction of 3-cyanotetrahydrofuran, which can be prepared from 2-haloethyl-2-cyanoacetate.

A multi-step synthesis starting from diethyl maleate via a Michael addition with nitromethane has also been reported, yielding the target compound in six steps with a respectable overall yield.[1][2] For laboratory-scale and stereospecific synthesis, enzymatic methods are gaining traction. For instance, the asymmetric reduction of dihydro-3(2H)-furanone to (S)-3-hydroxytetrahydrofuran using an alcohol dehydrogenase can be a key step in a stereoselective route.[4]

The choice of route often depends on the desired scale, cost of starting materials, and the required enantiomeric purity. For industrial production, routes with fewer steps and higher atom economy are generally preferred.[3]

Q2: I'm observing low yields in the final reduction step. What are the likely causes?

A2: Low yields in the final reduction, whether it's of a nitrile, oxime, or an intermediate from reductive amination, can stem from several factors. The primary culprits are often incomplete reaction, side reactions, or degradation of the product.

  • Catalyst Inactivity: The catalyst, such as Raney Nickel or Palladium on carbon, may have reduced activity. This can be due to improper storage, poisoning by impurities in the substrate or solvent, or insufficient catalyst loading. Ensure your catalyst is fresh and handled under an inert atmosphere if required.

  • Sub-optimal Reaction Conditions: Hydrogen pressure, temperature, and reaction time are critical parameters. Insufficient hydrogen pressure can lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures might promote side reactions or decomposition. A systematic optimization of these parameters is often necessary.

  • Presence of Water: For many reductions, particularly those using metal hydrides, the presence of water can quench the reagent and significantly lower the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Side Reactions: In reductive amination, the intermediate imine can be susceptible to hydrolysis or polymerization if not immediately reduced. Maintaining a sufficient concentration of the reducing agent and controlling the pH can mitigate these side reactions.

Q3: How can I improve the enantiomeric excess (e.e.) of my final product?

A3: Achieving high enantiomeric excess is paramount when synthesizing chiral molecules for pharmaceutical applications. If you are starting with a racemic or achiral precursor, a chiral resolution step or an asymmetric synthesis is necessary.

If you are employing a chiral catalyst or reagent, the loss of enantiomeric purity can occur due to:

  • Racemization: The stereocenter may be susceptible to racemization under the reaction conditions. This can be exacerbated by elevated temperatures or the presence of acidic or basic impurities.

  • Impurities in Chiral Sources: The chiral catalyst, ligand, or starting material might not be enantiomerically pure. It is crucial to verify the enantiomeric purity of your starting materials.

  • Non-Stereoselective Reaction Pathways: The reaction conditions may allow for a competing, non-stereoselective reaction to occur, leading to the formation of the undesired enantiomer.

To improve the e.e., consider re-evaluating the chiral catalyst system, optimizing the reaction temperature and time, and ensuring the purity of all reagents and solvents. Chiral HPLC or GC analysis is essential for accurately monitoring the enantiomeric excess throughout your optimization process.

Troubleshooting Guides

Guide 1: Reductive Amination of 3-Formyltetrahydrofuran

This section focuses on troubleshooting the synthesis of (S)-(tetrahydrofuran-3-yl)methanamine via the reductive amination of 3-formyltetrahydrofuran.

Problem: Incomplete conversion of the starting aldehyde.

Possible Causes & Solutions:

  • Insufficient Reducing Agent: Ensure at least a stoichiometric amount of the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) is used. An excess is often recommended to drive the reaction to completion.

  • Poor Imine Formation: The initial condensation between the aldehyde and the amine source (e.g., ammonia) to form the imine is a crucial equilibrium step.

    • pH Control: The pH of the reaction mixture should be optimal for imine formation (typically weakly acidic).

    • Water Removal: The removal of water can shift the equilibrium towards the imine. This can be achieved by using a dehydrating agent.

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they can also slow down the reaction rate. A gradual increase in temperature might be necessary.

Problem: Formation of a significant amount of the corresponding alcohol (3-hydroxymethyltetrahydrofuran).

Possible Causes & Solutions:

  • Direct Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol, competing with the desired reductive amination pathway.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride is generally milder and more selective for imines over aldehydes compared to sodium borohydride.

    • Order of Addition: Adding the reducing agent after allowing sufficient time for imine formation can minimize the direct reduction of the aldehyde.

Experimental Protocol: Optimized Reductive Amination
  • To a solution of 3-formyltetrahydrofuran (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) at 0 °C, add the amine source (e.g., aqueous ammonia, 3.0 eq).[5]

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture back to 0 °C and add the reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.[5]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction carefully with water and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Guide 2: Purification of (S)-(Tetrahydrofuran-3-yl)methanamine

The final purity of your product is critical. This section addresses common purification challenges.

Problem: Difficulty in removing polar impurities during workup.

Possible Causes & Solutions:

  • Incomplete Reaction: Unreacted starting materials or polar intermediates can contaminate the product. Ensure the reaction has gone to completion before workup.

  • Emulsion Formation: The basic nature of the product can lead to emulsion formation during aqueous extraction.

    • Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions.

    • pH Adjustment: Carefully adjusting the pH of the aqueous layer can sometimes aid in phase separation.

Problem: Co-distillation of impurities.

Possible Causes & Solutions:

  • Azeotrope Formation: The product may form an azeotrope with the solvent or certain impurities, making separation by simple distillation difficult.

  • Similar Boiling Points: Impurities with boiling points close to the product will be challenging to separate.

    • Fractional Distillation: Use a fractional distillation column with sufficient theoretical plates for better separation.

    • Vacuum Distillation: Distillation under reduced pressure lowers the boiling points and can improve separation.

Data Presentation: Comparison of Purification Methods
Purification MethodProsCons
Distillation Scalable, effective for removing non-volatile impurities.Can be ineffective for impurities with similar boiling points.
Column Chromatography High resolution, can separate closely related compounds.Less scalable, requires significant solvent usage.
Acid-Base Extraction Good for removing neutral or acidic impurities.May not be effective for other basic impurities.
Visualization of the Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of (S)-(tetrahydrofuran-3-yl)methanamine.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Start Starting Material (e.g., 3-Formyltetrahydrofuran) Reaction Reductive Amination - Amine Source - Reducing Agent Start->Reaction Step 1 Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Step 2 Quench Quenching Monitoring->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Step 3 Drying Drying & Filtration Extraction->Drying Step 4 Purification Purification (e.g., Distillation) Drying->Purification Step 5 Final_Product Final Product: (S)-(tetrahydrofuran-3-yl)methanamine Purification->Final_Product QC Quality Control (NMR, GC, Chiral HPLC) Final_Product->QC

Caption: A generalized workflow for the synthesis of (S)-(tetrahydrofuran-3-yl)methanamine.

References

  • CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents.
  • (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660 - PubChem. Available at: [Link]

  • Cas 165253-31-6,(TETRAHYDROFURAN-3-YL)METHANAMINE | lookchem. Available at: [Link]

  • CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google Patents.
  • Enzymatic synthesis of (S)-3-hydroxytetrahydrofuran - 生物学杂志. Available at: [Link]

Sources

Technical Support Center: Purification of (S)-(tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (S)-(tetrahydrofuran-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges encountered during the purification of this critical building block.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (S)-(tetrahydrofuran-3-yl)methanamine from typical reaction mixtures.

Issue 1: Low Purity After Distillation

Question: Why is the purity of my (S)-(tetrahydrofuran-3-yl)methanamine low after fractional distillation, and how can I improve it?

Answer:

Low purity after distillation is a common issue and can stem from several factors related to the physical properties of the compound and its impurities. (S)-(tetrahydrofuran-3-yl)methanamine is a polar compound with a potential for hydrogen bonding, which can affect its boiling point and lead to co-distillation with impurities.[1]

Potential Causes and Solutions:

  • Azeotrope Formation: The target compound may form an azeotrope with residual solvents (e.g., methanol, ethanol) or water from the reaction or workup.[2]

    • Solution: Before distillation, ensure the crude product is thoroughly dried. Using a drying agent like anhydrous sodium sulfate or magnesium sulfate is a standard practice. For stubborn residual solvents, performing a solvent swap by adding a higher-boiling, non-azeotrope-forming solvent (like toluene) and then removing the lower-boiling solvent under reduced pressure can be effective.

  • Thermal Instability: Although generally stable, prolonged exposure to high temperatures during distillation can lead to decomposition, especially if catalytic impurities from the synthesis are present.

    • Solution: Employ vacuum distillation to lower the boiling point. Ensure the distillation apparatus is clean and free of acidic or basic residues. A packed distillation column (e.g., with Raschig rings or Vigreux indentations) can improve separation efficiency at lower temperatures.[3]

  • Presence of Close-Boiling Impurities: Starting materials like tetrahydrofuran-3-carboxaldehyde or byproducts from the synthesis may have boiling points close to the product.[4][5]

    • Solution: A highly efficient fractional distillation column is necessary. Alternatively, consider a pre-purification step. An acid-base extraction can be very effective. As an amine, (S)-(tetrahydrofuran-3-yl)methanamine is basic and can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The amine can then be liberated by basifying the aqueous layer and extracting it back into an organic solvent.

Experimental Protocol: Acid-Base Extraction Prior to Distillation

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extract the organic solution with 1 M hydrochloric acid (HCl). The (S)-(tetrahydrofuran-3-yl)methanamine will move to the aqueous phase as its hydrochloride salt.

  • Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral or acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5 M sodium hydroxide) until the pH is >12 to regenerate the free amine.

  • Extract the liberated amine into a fresh portion of the organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude amine can then be purified by vacuum distillation.

Issue 2: Enantiomeric Excess (e.e.) is Below Specification

Question: My synthesized (S)-(tetrahydrofuran-3-yl)methanamine has a low enantiomeric excess. What are the most effective methods to enhance its chiral purity?

Answer:

Achieving high enantiomeric purity is often critical for pharmaceutical applications. If the synthesis results in a low e.e., a chiral resolution step is necessary.

Methods for Chiral Resolution:

  • Diastereomeric Salt Crystallization: This classical and often scalable method involves reacting the racemic or enantioenriched amine with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

    • Recommended Chiral Acids: Tartaric acid derivatives (e.g., L- or D-tartaric acid), mandelic acid derivatives, or camphorsulfonic acid are excellent choices.[6]

    • General Protocol:

      • Dissolve the enantioenriched amine in a suitable solvent (e.g., methanol, ethanol, isopropanol).

      • Add a solution of the chiral resolving agent (approximately 0.5 to 1.0 equivalents, depending on the starting e.e.) in the same solvent.

      • Allow the mixture to cool slowly to promote crystallization of the less soluble diastereomeric salt.

      • Isolate the crystals by filtration.

      • Regenerate the free amine from the salt by treatment with a base and extraction.

      • Analyze the enantiomeric excess of the purified amine using chiral chromatography.

  • Chiral Preparative Chromatography: For smaller scales or when crystallization is challenging, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be highly effective.[7][8]

    • Stationary Phases: Chiral stationary phases (CSPs) based on polysaccharides, such as cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate) of cellulose), are often successful in separating enantiomers of amines.[7]

    • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol) is a common mobile phase for normal-phase chiral separations. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.

Data Summary: Chiral Purification Techniques

TechniqueAdvantagesDisadvantagesScale
Diastereomeric Salt Crystallization Scalable, cost-effective for large quantities.Can be time-consuming to optimize, may require multiple recrystallizations.Lab to Industrial
Chiral Preparative HPLC/SFC High resolution, applicable to a wide range of compounds.Higher cost, can be complex to scale up.Lab to Pilot Plant

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude (S)-(tetrahydrofuran-3-yl)methanamine reaction mixtures?

A1: Common impurities depend on the synthetic route but often include:

  • Starting Materials: Unreacted precursors such as (S)-3-hydroxytetrahydrofuran, tetrahydrofuran-3-carboxaldehyde, or their corresponding protected forms.[4][9]

  • The (R)-enantiomer: If a non-stereospecific synthesis or a chiral synthesis with incomplete stereocontrol is used.

  • Byproducts: These can include over-reduction products, products from side reactions of functional groups, or regioisomers if the starting material was not regiopure.[10]

  • Residual Solvents: Solvents used in the reaction and workup, such as methanol, ethanol, tetrahydrofuran (THF), or toluene.[11][12]

  • Catalyst Residues: Traces of metal catalysts (e.g., Raney Nickel, Palladium) if used in a hydrogenation step.[4]

Q2: How can I effectively remove residual metal catalysts from my product?

A2: Residual metal catalysts can often be removed by filtration through a pad of celite or a specialized filter aid. For very fine catalyst particles that are difficult to filter, treatment of the crude product solution with a metal scavenger (e.g., activated carbon or a silica-based scavenger with functional groups that chelate the metal) followed by filtration is a highly effective method.

Q3: What are the recommended storage conditions for purified (S)-(tetrahydrofuran-3-yl)methanamine?

A3: (S)-(tetrahydrofuran-3-yl)methanamine is a primary amine and can be sensitive to air and light. It should be stored in an amber, airtight container under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation.[13]

Q4: Can I use derivatization to aid in the purification of (S)-(tetrahydrofuran-3-yl)methanamine?

A4: Yes, derivatization can be a powerful strategy, particularly for difficult separations.[14][15] For instance, the primary amine can be temporarily protected, for example, as a carbamate (e.g., Boc-protected) or an amide. These derivatives often have different chromatographic properties, which can facilitate the removal of impurities. The protecting group can then be removed under specific conditions to yield the purified amine. This approach can be particularly useful for separating closely related amine impurities.

Visualizing Purification Workflows

Diagram 1: General Purification Workflow This diagram illustrates a typical multi-step process for purifying (S)-(tetrahydrofuran-3-yl)methanamine from a crude reaction mixture.

Purification_Workflow cluster_0 Initial Workup cluster_1 Bulk Purification cluster_2 High-Purity Polishing cluster_3 Final Product Crude_Mixture Crude Reaction Mixture Extraction Acid-Base Extraction Crude_Mixture->Extraction Isolate Basic Components Distillation Vacuum Distillation Extraction->Distillation Remove Solvents & Non-Volatile Impurities Crystallization Diastereomeric Salt Crystallization Distillation->Crystallization For Chiral Enhancement Chromatography Preparative Chiral HPLC/SFC Crystallization->Chromatography Final Polishing Pure_Product Pure (S)-isomer Chromatography->Pure_Product

Caption: A multi-step purification workflow for (S)-(tetrahydrofuran-3-yl)methanamine.

Diagram 2: Decision Tree for Purification Method Selection This decision tree helps in selecting the appropriate purification strategy based on the primary impurity concern.

Purification_Decision_Tree Impurity_Type Primary Impurity Concern? Non_Volatile Vacuum Distillation Impurity_Type->Non_Volatile Non-Volatile / Catalyst Enantiomer Diastereomeric Salt Crystallization or Chiral Chromatography Impurity_Type->Enantiomer (R)-Enantiomer Close_Boiling High-Efficiency Fractional Distillation or Preparative Chromatography Impurity_Type->Close_Boiling Close-Boiling Point Solvents Azeotropic Distillation or High Vacuum Drying Impurity_Type->Solvents Residual Solvents

Sources

Technical Support Center: Synthesis of (S)-(tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-(tetrahydrofuran-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical chiral building block. (S)-(tetrahydrofuran-3-yl)methanamine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, such as the neonicotinoid insecticide Dinotefuran.[1][2] Achieving high purity and yield is paramount, and this guide provides in-depth troubleshooting advice and frequently asked questions to support your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of (S)-(tetrahydrofuran-3-yl)methanamine, focusing on the most prevalent synthetic routes.

Issue 1: Low Yield in the Reductive Amination of (S)-Tetrahydrofuran-3-carbaldehyde

Question: "My reductive amination of (S)-tetrahydrofuran-3-carbaldehyde with ammonia and a reducing agent (e.g., H₂/Raney Ni, NaBH₃CN) is resulting in a lower than expected yield of the desired (S)-(tetrahydrofuran-3-yl)methanamine. What are the potential causes and how can I improve the yield?"

Answer:

Low yields in this reductive amination are a common issue and can often be attributed to several factors related to imine formation, the reduction step, and side reactions involving the starting aldehyde.

Causality and Solutions:

  • Incomplete Imine Formation: The initial step is the formation of an intermediate imine (or enamine) from the aldehyde and ammonia. This equilibrium can be unfavorable.

    • Solution: Ensure a sufficient excess of ammonia is used to drive the equilibrium towards the imine.[3] Using a sealed reactor is crucial to maintain ammonia concentration, especially when using ammonia gas or a solution.

  • Aldehyde Self-Condensation (Aldol Reaction): Aldehydes, especially in the presence of base (ammonia can act as a base), can undergo self-condensation to form aldol adducts. These adducts will not lead to the desired product and will consume your starting material.

    • Solution: Control the reaction temperature carefully. Lower temperatures (0-10 °C) during the initial mixing of the aldehyde and ammonia can minimize aldol reactions. Add the aldehyde slowly to the ammonia solution to avoid high local concentrations.

  • Over-reduction of the Aldehyde: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol, (S)-(tetrahydrofuran-3-yl)methanol. This is a significant competing reaction.

    • Solution: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for their selectivity in reducing the iminium ion over the aldehyde.[4][5] If using catalytic hydrogenation, careful control of hydrogen pressure and catalyst loading is necessary to favor imine reduction.[3]

  • Formation of Secondary and Tertiary Amines: The primary amine product can react with the starting aldehyde to form a new imine, which is then reduced to a secondary amine. This process can repeat to form a tertiary amine.

    • Solution: A large excess of ammonia can help to statistically favor the reaction of the aldehyde with ammonia over the product amine. Additionally, controlling the stoichiometry of the aldehyde to the reducing agent is important.

Experimental Protocol: Optimized Reductive Amination

StepProcedureRationale
1In a pressure reactor, charge a solution of 15% ammonia in methanol (3.0 molar equivalents).A sufficient excess of ammonia drives the imine formation equilibrium. Methanol is a common solvent for this reaction.[3]
2Add Raney Ni catalyst (e.g., 20% by weight of the aldehyde).[3]Raney Ni is an effective catalyst for the hydrogenation of the imine.
3Cool the mixture to 0-5 °C.Lowering the temperature minimizes potential aldol side reactions of the starting aldehyde.
4Slowly add (S)-tetrahydrofuran-3-carbaldehyde (1.0 molar equivalent) to the cooled mixture with stirring.Slow addition prevents localized high concentrations of the aldehyde, further reducing side reactions.
5Seal the reactor and purge with nitrogen, then introduce hydrogen gas to a pressure of 4 MPa.[3]Hydrogen is the reducing agent in this catalytic hydrogenation.
6Heat the reaction to 60 °C and maintain for 12 hours with vigorous stirring.[3]Elevated temperature and time are required to drive the reaction to completion.
7Cool the reactor to room temperature, carefully vent the hydrogen, and filter the catalyst.Standard workup procedure to remove the solid catalyst.
8Concentrate the filtrate under reduced pressure to obtain the crude product.Removal of the solvent to isolate the amine.

Troubleshooting Workflow Diagram

G start Low Yield in Reductive Amination check_imine Analyze for unreacted aldehyde (GC/LC-MS) start->check_imine check_alcohol Analyze for (S)-(tetrahydrofuran-3-yl)methanol (GC/LC-MS) start->check_alcohol check_higher_amines Analyze for secondary/tertiary amines (GC/LC-MS) start->check_higher_amines incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine High aldehyde level aldehyde_reduction Aldehyde Over-reduction check_alcohol->aldehyde_reduction Alcohol byproduct detected over_alkylation Product Over-alkylation check_higher_amines->over_alkylation Higher MW amines detected solution_imine Increase ammonia excess Use sealed reactor incomplete_imine->solution_imine solution_reduction Use selective reducing agent (e.g., NaBH(OAc)₃) Optimize H₂ pressure/catalyst aldehyde_reduction->solution_reduction solution_alkylation Increase ammonia excess Control stoichiometry over_alkylation->solution_alkylation

Caption: Troubleshooting workflow for low yield in reductive amination.

Issue 2: Difficult Purification and Byproducts in Mitsunobu Reactions

Question: "I am using a Mitsunobu reaction with (S)-(tetrahydrofuran-3-yl)methanol, phthalimide, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), followed by hydrolysis to get the amine. The purification is challenging due to persistent byproducts. What are these byproducts and how can I simplify the purification?"

Answer:

The Mitsunobu reaction, while powerful for achieving inversion of stereochemistry, is notorious for generating stoichiometric amounts of byproducts that can complicate purification.[6][7]

Common Byproducts and Their Origin:

  • Triphenylphosphine oxide (TPPO): This is the oxidized form of the triphenylphosphine reagent and is a major byproduct. It often has a similar polarity to the desired product, making chromatographic separation difficult.

  • Hydrazide byproduct: This is the reduced form of DEAD or DIAD. It can also be difficult to remove.

  • Unreacted Starting Materials: Incomplete reactions will leave behind the starting alcohol, phthalimide, and PPh₃.

Solutions for Improved Purification:

  • Crystallization: Both TPPO and the hydrazide byproduct can sometimes be removed by crystallization from a suitable non-polar solvent system (e.g., diethyl ether/hexane) prior to chromatography.

  • Modified Reagents: Consider using polymer-supported triphenylphosphine. At the end of the reaction, the polymer-bound TPPO can be simply filtered off.

  • Chromatography Optimization: A careful selection of the solvent system for column chromatography is essential. A gradient elution may be necessary to separate the product from the byproducts.

  • Alternative Nucleophiles: While phthalimide is common, using other nitrogen nucleophiles like diphenylphosphoryl azide (DPPA) can sometimes lead to products that are easier to purify, although this introduces its own safety considerations with azides.[8]

Mitsunobu Reaction Mechanism and Side Product Formation

G cluster_main Main Reaction Pathway cluster_byproducts Key Byproducts for Removal Alcohol (S)-THF-3-CH₂OH Intermediate [Alkoxyphosphonium Salt] Alcohol->Intermediate PPh3 PPh₃ PPh3->Intermediate DEAD DEAD DEAD->Intermediate Phthalimide Phthalimide-H Product N-Substituted Product Intermediate->Product SN2 attack by Phthalimide TPPO TPPO Intermediate->TPPO Hydrazide DEAD-H₂ Intermediate->Hydrazide TPPO_out Triphenylphosphine Oxide (TPPO) Hydrazide_out Reduced Hydrazide

Caption: Simplified Mitsunobu reaction showing desired product and key byproducts.

Issue 3: Incomplete Reduction of Amides or Nitriles

Question: "I am synthesizing (S)-(tetrahydrofuran-3-yl)methanamine by reducing (S)-tetrahydrofuran-3-carboxamide with LiAlH₄, but I'm observing incomplete conversion. How can I drive the reaction to completion?"

Answer:

Incomplete reduction of amides or nitriles with powerful reducing agents like lithium aluminum hydride (LiAlH₄) is often related to the quality of the reagent, reaction conditions, or workup procedure.

Causality and Solutions:

  • Deactivated LiAlH₄: LiAlH₄ is extremely sensitive to moisture. If it has been improperly stored or handled, its activity will be significantly reduced.

    • Solution: Use a fresh, unopened bottle of LiAlH₄ or titrate your existing stock to determine its active hydride content. Always handle it under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Insufficient Stoichiometry: The reduction of an amide to an amine is a two-step process requiring two equivalents of hydride. First, the carbonyl is reduced to an intermediate that then requires a second hydride for the C-O bond cleavage.

    • Solution: Ensure you are using a sufficient molar excess of LiAlH₄ (typically 2-3 equivalents for amides) to account for any incidental quenching and to drive the reaction to completion.

  • Reaction Temperature and Time: While these reactions are often initiated at 0 °C for safety, they may require heating to reflux in a solvent like THF to go to completion.

    • Solution: After the initial addition of the amide to the LiAlH₄ suspension at 0 °C, allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Workup Issues: The aluminum salts formed during the workup can sometimes trap the product amine, reducing the isolated yield.

    • Solution: A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is often effective at precipitating the aluminum salts as a granular solid that is easy to filter.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to (S)-(tetrahydrofuran-3-yl)methanamine?

A1: The most common synthetic routes include:

  • Reductive amination of (S)-tetrahydrofuran-3-carbaldehyde.[3]

  • Reduction of (S)-tetrahydrofuran-3-carboxamide or (S)-tetrahydrofuran-3-carbonitrile using a strong hydride reducing agent like LiAlH₄.[9][10]

  • Multi-step synthesis from maleic acid diester , which involves a Michael addition, reduction, cyclization, and finally, a reduction of a nitro or other precursor group.[9]

  • The Mitsunobu reaction on (S)-(tetrahydrofuran-3-yl)methanol with a nitrogen nucleophile, followed by deprotection.[6][7]

Q2: How can I confirm the stereochemical purity of my final product?

A2: The stereochemical purity is critical. It can be determined by:

  • Chiral HPLC or Chiral GC: This is the most common and reliable method. The product is analyzed on a chiral stationary phase column to separate the (S) and (R) enantiomers.

  • NMR with a Chiral Shift Reagent: Adding a chiral lanthanide shift reagent can induce different chemical shifts for the enantiomers in the NMR spectrum, allowing for quantification.

  • Formation of Diastereomeric Salts: Reacting the amine with a chiral acid (e.g., tartaric acid) forms diastereomeric salts that may have different physical properties (like solubility or melting point) or can be distinguished by NMR.

Q3: Are there any specific safety precautions I should take during these syntheses?

A3: Yes, several steps require specific safety measures:

  • LiAlH₄: This reagent is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere, and the workup must be done carefully by slowly adding quenching agents at low temperatures.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly sealed and purged, and use appropriate safety measures for handling flammable gases.

  • Mitsunobu Reaction: The azodicarboxylates (DEAD, DIAD) are toxic and potentially explosive. Handle them with care in a well-ventilated fume hood.[8]

Q4: My synthesis starts from 2,5-dihydrofuran. What are the key challenges in this route?

A4: A common route from 2,5-dihydrofuran involves hydroformylation to get 3-formyltetrahydrofuran, followed by reductive amination.[11] A key challenge is the regioselectivity of the hydroformylation step, which can also produce the 2-formyl isomer. This isomer can be difficult to separate and will lead to an isomeric amine impurity in the final step. Careful optimization of the hydroformylation catalyst and conditions is necessary to maximize the yield of the desired 3-formyl intermediate.

References

  • LookChem. (n.d.). Cas 165253-31-6, (TETRAHYDROFURAN-3-YL)METHANAMINE. Retrieved from [Link]

  • Patsnap. (2020). Synthesis method for 3-aminomethyl tetrahydrofuran. Retrieved from [Link]

  • Google Patents. (2020). CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Google Patents. (2021). CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Google Patents. (2017). CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran.
  • Chemical Reviews. (2009). Mitsunobu and Related Reactions: Advances and Applications. Retrieved from [Link]

  • Reddit. (2018). Mitsunobu reaction issues. Retrieved from [Link]

  • Google Patents. (2021). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Chiral Purity of (S)-(tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chiral purification of (S)-(tetrahydrofuran-3-yl)methanamine. This guide is designed for researchers, chemists, and process development professionals who are working with this versatile chiral building block and require high enantiomeric purity for their applications in drug discovery and materials science.

This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during chiral enrichment. Our focus is on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the chiral purification of (S)-(tetrahydrofuran-3-yl)methanamine.

Q1: What is (S)-(tetrahydrofuran-3-yl)methanamine, and why is its chiral purity critical? (S)-(tetrahydrofuran-3-yl)methanamine is a chiral primary amine featuring a tetrahydrofuran ring. This structure is a valuable building block in medicinal chemistry. Like many pharmaceuticals, the biological activity of a molecule containing this moiety is often stereospecific; one enantiomer may be therapeutically active while the other could be inactive or even cause undesirable side effects.[1][2] Therefore, achieving high chiral purity (often expressed as enantiomeric excess, or e.e.) is essential for drug safety and efficacy.

Q2: What are the principal methods for improving the enantiomeric excess (e.e.) of a chiral amine like this one? The primary strategies for resolving a racemic or enantiomerically-enriched mixture of a chiral amine fall into three main categories:

  • Classical Diastereomeric Salt Resolution: This involves reacting the racemic amine with a chiral acid to form two diastereomeric salts.[3][4] These salts have different physical properties (like solubility) and can be separated by fractional crystallization.[5]

  • Chiral Chromatography: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common chromatographic methods.[4][6]

  • Enzymatic Resolution: This method uses an enzyme that selectively reacts with one enantiomer, allowing the unreacted enantiomer to be isolated. This is highly selective but may require significant process development.[4]

Q3: How is the enantiomeric excess (e.e.) of my amine sample accurately measured? The most reliable and widely used method for determining the e.e. of (S)-(tetrahydrofuran-3-yl)methanamine is Chiral High-Performance Liquid Chromatography (HPLC) .[7] This technique provides a quantitative measure of the two enantiomers by separating them and comparing their peak areas. The formula is: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100

Other methods, such as NMR spectroscopy with a chiral shift reagent, can also be used but are often less precise than chiral HPLC.

Q4: What is a "chiral resolving agent," and how do I select one for an amine? A chiral resolving agent is an enantiomerically pure compound used to convert a pair of enantiomers into a pair of diastereomers.[3] For a basic compound like (tetrahydrofuran-3-yl)methanamine, an acidic resolving agent is required to form a salt. The choice of agent is crucial and often requires empirical screening for the best results. The goal is to find an agent that forms a diastereomeric salt pair where one salt is significantly less soluble than the other in a given solvent, facilitating separation by crystallization.[8]

Section 2: Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting: Diastereomeric Salt Crystallization

Q: I've mixed my racemic amine with a chiral resolving agent, but the diastereomeric salt is not crystallizing. What should I do?

This is a frequent challenge in classical resolution. The issue lies in achieving supersaturation correctly. Here’s a systematic approach to troubleshoot this problem.

  • Potential Cause 1: The solution is too dilute.

    • Scientific Rationale: Crystallization requires the concentration of the salt to exceed its solubility limit in the chosen solvent. If the solution is too dilute, it will remain in the undersaturated or metastable zone, and spontaneous nucleation will not occur.

    • Solution: Slowly evaporate the solvent under reduced pressure or by gentle heating until turbidity is observed. Then, add a small amount of solvent back until the solution becomes clear again. Allow it to cool slowly.

  • Potential Cause 2: An inappropriate solvent was used.

    • Scientific Rationale: The ideal solvent is one in which the desired diastereomeric salt has low solubility, while the other salt and any impurities remain dissolved.

    • Solution: If the salt is too soluble, try a less polar solvent or add an "anti-solvent" (a solvent in which the salt is poorly soluble) dropwise to induce precipitation. If the salt "oils out," switch to a more polar solvent system.

  • Potential Cause 3: Spontaneous nucleation is kinetically slow.

    • Scientific Rationale: Crystal formation requires an initial energy barrier (the nucleation energy) to be overcome. Sometimes, even in a supersaturated state, this process is very slow.

    • Solution:

      • Seeding: If you have a small amount of the desired pure diastereomeric salt, add a tiny crystal ("seed") to the supersaturated solution. This bypasses the nucleation step and promotes crystal growth.[7]

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can act as nucleation sites.

      • Slow Cooling: Cool the solution very slowly. A rapid temperature drop can lead to the formation of small, impure crystals or an oil. An insulated bath or leaving the flask at room temperature followed by refrigeration is recommended.

Q: I have performed several recrystallizations, but the enantiomeric excess (e.e.) of my amine is not improving beyond a certain point. Why is this happening?

This plateau effect is common and indicates that the purification process has reached its limit under the current conditions.

  • Potential Cause 1: You have reached the eutectic composition.

    • Scientific Rationale: For some diastereomeric salt pairs, there is a limit to the purity that can be achieved through crystallization in a specific solvent. The solid crystallizing out has the same composition as the mother liquor.

    • Solution: Change the solvent system entirely. The solubility properties of the diastereomers are highly dependent on the solvent, and changing it can alter the phase diagram, potentially allowing for further enrichment.

  • Potential Cause 2: The chosen resolving agent is not effective.

    • Scientific Rationale: The effectiveness of a resolving agent depends on the degree of interaction and the crystal packing differences between the two diastereomeric salts formed. A poor choice will result in salts with very similar solubilities, making separation difficult.

    • Solution: Screen a variety of chiral acids. It is often necessary to test several agents to find the one that provides the best separation.[3][8]

Common Chiral Resolving Agents for Amines
(+)-Tartaric acid or (-)-Tartaric acid
(S)-(+)-Mandelic acid or (R)-(-)-Mandelic acid
(+)-Camphor-10-sulfonic acid
(R)-(-)-O,O'-Dibenzoyl-L-tartaric acid
  • Potential Cause 3: Inaccurate e.e. measurement.

    • Scientific Rationale: You cannot optimize what you cannot measure accurately. If your analytical method is not reliable, you may not be seeing real changes in purity.

    • Solution: Before liberating the free amine, analyze the diastereomeric excess (d.e.) of the salt itself (e.g., by NMR or achiral HPLC). This confirms whether the crystallization step is actually working. Ensure your chiral HPLC method for the final amine is fully validated.

Troubleshooting: Chiral HPLC Purification

Q: I am attempting to separate the enantiomers using chiral HPLC, but I see poor or no resolution between the peaks. What is the problem?

Achieving separation on a chiral column requires a precise match between the analyte, the chiral stationary phase (CSP), and the mobile phase.

  • Potential Cause 1: Incorrect Chiral Stationary Phase (CSP).

    • Scientific Rationale: Chiral recognition is based on specific interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the enantiomers and the chiral selector on the CSP.[6] There is no universal CSP, and the selection is critical.

    • Solution: For a primary amine like (tetrahydrofuran-3-yl)methanamine, polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are often a good starting point. Consult column selection guides from manufacturers or screen several different types of chiral columns.

  • Potential Cause 2: Mobile phase is not optimized.

    • Scientific Rationale: The mobile phase composition directly influences the interactions between the analyte and the CSP, thereby affecting retention and selectivity.

    • Solution:

      • Normal Phase: Start with a simple mobile phase like hexane/isopropanol. Systematically vary the percentage of the alcohol modifier. Adding a small amount of an amine additive (e.g., 0.1% diethylamine) is often essential to prevent peak tailing for basic analytes.

      • Reversed Phase: If normal phase fails, try a reversed-phase compatible chiral column with a mobile phase like water/acetonitrile.

      • Flow Rate & Temperature: Once some separation is observed, optimize the resolution by adjusting the flow rate (lower flow rates often increase resolution) and temperature.

Q: My preparative chiral HPLC run shows broad, tailing peaks, leading to mixed fractions and low recovery of the pure (S)-enantiomer. How can this be improved?

This is typically a sign of column overloading or poor sample solubility.

  • Potential Cause 1: Mass Overload.

    • Scientific Rationale: Each preparative column has a finite loading capacity. Exceeding this capacity saturates the stationary phase, leading to a loss of efficiency and distorted peak shapes.

    • Solution: Perform a loading study. Start with a small injection mass and incrementally increase it until you see a degradation in peak shape. Operate at or below the determined optimal loading capacity.

  • Potential Cause 2: Poor Sample Solubility.

    • Scientific Rationale: If the sample is not fully soluble in the mobile phase, it can precipitate at the head of the column, causing peak distortion and pressure issues.

    • Solution: Ensure your sample is completely dissolved in the mobile phase before injection. If solubility is low, you may need to modify the mobile phase composition, which could require re-optimization of the separation conditions. Alternatively, dissolve the sample in a small amount of a stronger, compatible solvent before bringing it to the final volume with the mobile phase.

Section 3: Detailed Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol provides a general workflow for resolving racemic (tetrahydrofuran-3-yl)methanamine using a chiral acid.

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic (tetrahydrofuran-3-yl)methanamine in a suitable solvent (e.g., ethanol, methanol, or isopropanol).

    • In a separate flask, dissolve 0.5 equivalents of the chosen chiral resolving agent (e.g., (+)-tartaric acid) in the minimum amount of the same warm solvent. Rationale: Using 0.5 equivalents targets the crystallization of one diastereomeric salt, leaving the other in solution, which can maximize the yield and purity of the first crop.

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, proceed with the troubleshooting steps outlined above (concentration, seeding, etc.).[8]

    • Once crystallization begins, allow the mixture to stand for several hours (or overnight) to maximize crystal growth. Further cooling in an ice bath may increase the yield.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[7]

    • Dry the crystals and determine their diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of the amine using a suitable analytical technique (e.g., NMR or chiral HPLC after liberating a small sample).[8]

  • Recrystallization (if necessary):

    • If the desired e.e. is not achieved, recrystallize the diastereomeric salt from a suitable fresh solvent system. Repeat until the desired purity is reached.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH solution) dropwise until the pH is >11 to deprotonate the amine.

    • Extract the free (S)-(tetrahydrofuran-3-yl)methanamine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

Protocol 2: Analytical and Preparative Chiral HPLC

This protocol describes a systematic approach to developing a chiral HPLC method.

  • Analytical Method Development:

    • Column Screening: Screen several polysaccharide-based chiral columns (e.g., Chiralpak® series) with a standard mobile phase (e.g., 90:10 Hexane:Isopropanol + 0.1% Diethylamine).

    • Mobile Phase Optimization: Once a column showing baseline or partial separation is identified, optimize the mobile phase. Vary the ratio of hexane to alcohol. If resolution is still poor, try other alcohols (e.g., ethanol).

    • Parameter Optimization: Fine-tune the separation by adjusting the flow rate (e.g., 0.5-1.5 mL/min) and column temperature (e.g., 15-40°C).[9]

  • Scale-Up to Preparative HPLC:

    • Use a preparative column with the same stationary phase as the optimized analytical method.

    • Adjust the flow rate according to the column diameter to maintain the same linear velocity.

    • Perform a loading study to determine the maximum sample amount that can be injected without losing resolution.

    • Set up the fraction collector to collect the peak corresponding to the desired (S)-enantiomer.

    • Combine the pure fractions and remove the solvent under reduced pressure to recover the product.

Section 4: Method Selection and Workflow Visualization

Choosing the right purification strategy depends on factors like the starting purity, required scale, and available equipment.

Comparison of Chiral Purification Methods
FeatureDiastereomeric Salt CrystallizationPreparative Chiral HPLC
Scale Easily scalable from grams to multi-kilogramBest for mg to kg scale; larger scale requires specialized equipment (SMB)
Cost Lower capital cost; solvent and resolving agent costs can be significantHigh capital cost (equipment, columns); high solvent consumption
Development Time Can be rapid if a good resolving agent is found; often requires extensive screeningMethod development can be systematic but may require screening multiple columns/conditions
Achievable Purity Can reach >99.5% e.e., but may require multiple recrystallizationsCan routinely achieve >99.9% e.e. with good method development
Throughput Batch process; can be slow due to crystallization timesCan be automated for higher throughput
Workflow: Choosing a Chiral Purification Strategy

G start Start: Racemic or Low e.e. Amine check_scale What is your required scale? start->check_scale small_scale < 10 g check_scale->small_scale Small large_scale > 10 g check_scale->large_scale Large hplc_path Consider Preparative Chiral HPLC small_scale->hplc_path cryst_path Consider Diastereomeric Salt Crystallization large_scale->cryst_path hplc_dev Develop Analytical Method (Screen CSPs & Solvents) hplc_path->hplc_dev cryst_dev Screen Chiral Resolving Agents & Solvents cryst_path->cryst_dev hplc_scaleup Scale up to Prep Column Perform Loading Study hplc_dev->hplc_scaleup cryst_optimize Optimize Crystallization & Recrystallize cryst_dev->cryst_optimize end_product High Purity (S)-Enantiomer hplc_scaleup->end_product cryst_optimize->end_product G racemate Racemic Amine (R)-Amine + (S)-Amine add_acid Add 0.5 eq. Chiral Acid (A) racemate->add_acid salts Diastereomeric Salts (R)-Amine:(A) + (S)-Amine:(A*) add_acid->salts crystallize Fractional Crystallization salts->crystallize solid Less Soluble Salt (e.g., (S)-Amine:(A)) crystallize->solid Solid Phase mother_liquor Mother Liquor (Enriched in (R)-Amine:(A)) crystallize->mother_liquor Liquid Phase liberate_s Liberate with Base (e.g., NaOH) solid->liberate_s liberate_r Liberate with Base mother_liquor->liberate_r pure_s Pure (S)-Amine liberate_s->pure_s impure_r Impure (R)-Amine liberate_r->impure_r racemize Racemize (R)-Amine (Optional Recycle Step) impure_r->racemize racemize->racemate Recycle

Caption: The cycle of classical resolution and potential recycling.

References

  • Troubleshooting low enantiomeric excess in chiral resolution experiments. Benchchem.
  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing).
  • Chiral resolution. Wikipedia.
  • Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth.
  • Recent advances in the field of chiral crystallization.
  • Chiral Drug Separ
  • Technical Support Center: Enhancing the Efficiency of Chiral Resolution of HPG Enantiomers. Benchchem.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Advancements in chiral crystalliz
  • CHAPTER 12: Continuous Enantioselective Crystalliz
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
  • A Validated Chiral HPLC Method for Resolution of Δ 8 and Δ 9 – Tetrahydrocannabinol Enantiomers. Cerilliant.

Sources

Scale-up synthesis challenges for (S)-(tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Scale-Up Synthesis of (S)-(Tetrahydrofuran-3-yl)methanamine

Welcome to the technical support resource for the scale-up synthesis of (S)-(tetrahydrofuran-3-yl)methanamine. This chiral amine is a critical building block in the development of numerous pharmaceutical and agrochemical agents.[1][2] Transitioning its synthesis from the laboratory bench to pilot or industrial scale introduces a unique set of challenges that demand rigorous process control, robust safety protocols, and a deep understanding of the underlying reaction mechanisms.

This guide is structured to provide direct, actionable advice for researchers, chemists, and process engineers. It is divided into a hands-on Troubleshooting Guide for immediate problem-solving and a comprehensive FAQ section for strategic planning and process development.

Troubleshooting Guide: Navigating Scale-Up Complications

This section addresses specific, common issues encountered during the large-scale synthesis of (S)-(tetrahydrofuran-3-yl)methanamine, particularly via the prevalent reductive amination pathway of a tetrahydrofuran-3-carboxaldehyde precursor.[3][4]

Question 1: My reaction yield has dropped significantly after scaling up from 10g to 1kg. What are the likely causes and how can I fix it?

Answer: A drop in yield upon scale-up is a frequent challenge, often rooted in mass and heat transfer limitations that are negligible at the bench scale.

  • Root Cause Analysis:

    • Inefficient Mixing: In larger reactors, localized "hot spots" or areas of poor reactant mixing can occur. This leads to the formation of side products or degradation of the starting material and product.

    • Poor Temperature Control: Reductive amination, especially catalytic hydrogenation, is often exothermic.[5] Inadequate heat dissipation in a large reactor can lead to temperature spikes, promoting side reactions or catalyst deactivation.

    • Ineffective Catalyst Dispersion: If using a heterogeneous catalyst (e.g., Raney Ni, Pd/C), poor agitation may prevent the catalyst from being uniformly suspended in the reaction mixture, reducing the available catalytic surface area and slowing the reaction rate.

    • Substrate/Reagent Addition Rate: A batch addition of all reagents, which works on a small scale, can lead to uncontrolled exotherms or high local concentrations of reagents, promoting side-product formation on a larger scale.[5]

  • Troubleshooting Steps & Solutions:

    • Optimize Agitation: Review the reactor's agitation specifications (impeller type, speed). For heterogeneous catalysts, ensure the agitation is sufficient to keep the catalyst suspended (a "slurry" state).

    • Implement Fed-Batch Addition: Instead of adding all reagents at once, adopt a fed-batch or continuous-flow approach where one of the reactants is added gradually. This allows for superior management of the reaction exotherm.[5][6]

    • Enhance Cooling Efficiency: Ensure the reactor's cooling jacket is operating correctly and the heat transfer fluid is at the appropriate temperature. Consider running the reaction at a more dilute concentration to help manage the heat load, though this will impact downstream processing.[5]

    • Catalyst Selection: If catalyst deactivation is suspected, consider screening alternative, more robust catalysts or increasing the catalyst loading. However, always perform a cost-benefit analysis for the latter.

Question 2: The enantiomeric excess (e.e.) of my final product is lower than the 99% achieved in the lab. Why is this happening and what can be done?

Answer: Maintaining stereochemical integrity is paramount for chiral molecules. A loss of enantiomeric excess often points to racemization or a non-optimal chiral induction environment.

  • Root Cause Analysis:

    • Thermal Racemization: Extended reaction times or temperature overshoots due to poor heat management can provide enough energy to cause racemization at the chiral center.

    • pH-Induced Racemization: The basicity of the amine product or the presence of acidic/basic impurities can catalyze racemization, especially during prolonged reaction times or work-up procedures.

    • Sub-optimal Asymmetric Catalyst Performance: In asymmetric hydrogenation routes, the performance of the chiral ligand-metal complex can be highly sensitive to impurities, pressure, and temperature, which are more variable at scale.[7][8]

  • Troubleshooting Steps & Solutions:

    • Strict Temperature Control: Implement the heat management strategies outlined in the previous point. Define a narrow and validated temperature range for the reaction.

    • Control pH During Work-up: Minimize the time the product spends under harsh acidic or basic conditions. If performing an acid-base extraction, ensure the layers are separated promptly and temperatures are kept low.

    • Consider Biocatalysis: Amine transaminases (ATAs) are enzymes that can offer exceptional enantioselectivity (often >99% e.e.) under mild aqueous conditions, making them an attractive alternative to traditional metal catalysis for large-scale processes.[9][10][11]

    • Re-evaluate Chiral Catalyst System: If using asymmetric hydrogenation, ensure the catalyst and chiral ligand are of high purity. The substrate-to-catalyst ratio (S/C) may need to be re-optimized for the larger scale.[8]

Question 3: I am observing significant amounts of an unknown impurity in my final product. How do I identify and eliminate it?

Answer: Impurity profiling is critical in process development. The nature of the impurity provides clues to the side reaction that needs to be suppressed.

  • Root Cause Analysis & Common Impurities:

    • Over-alkylation: The primary amine product can react with the starting aldehyde to form a secondary amine impurity. This is more common if there is a stoichiometric imbalance.

    • Starting Material in Final Product: Indicates incomplete conversion.

    • Corresponding Alcohol: The starting aldehyde may be reduced to (S)-(tetrahydrofuran-3-yl)methanol if the amination step is slow or incomplete.

    • Solvent-Related Impurities: Solvents like THF can form peroxides upon storage, which can lead to unwanted side reactions.[12]

  • Troubleshooting Steps & Solutions:

    • Characterize the Impurity: Use LC-MS and NMR to identify the structure of the impurity. This is the most critical step.

    • Stoichiometry Control: If a secondary amine is observed, ensure the ammonia source is in sufficient excess and that the starting aldehyde is added in a controlled manner to avoid it accumulating in the reactor.

    • Optimize Reaction Conditions: To minimize alcohol formation, ensure adequate hydrogen pressure and efficient catalyst activity. A different reducing agent or catalyst might be necessary.[13]

    • Purify Starting Materials: Use fresh, peroxide-free THF for the reaction.[12] Ensure the starting aldehyde is of high purity.

    • Purification Strategy: If the impurity cannot be eliminated, a robust purification method is needed. Fractional distillation under vacuum is often effective for liquid amines. Alternatively, forming a salt (e.g., with HCl) can allow for purification via crystallization, which can be highly effective at removing closely-related impurities.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for the industrial-scale production of (S)-(tetrahydrofuran-3-yl)methanamine?

The most common and industrially scalable route is the reductive amination of a suitable C5 precursor .[3] Two primary variations exist:

  • From Tetrahydrofuran-3-carboxaldehyde: This involves the reaction of the aldehyde with an ammonia source (like ammonia in methanol) followed by reduction. The reduction is typically achieved via catalytic hydrogenation using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) under hydrogen pressure.[3] For asymmetric synthesis, a prochiral precursor could be hydrogenated using a chiral catalyst system (e.g., Iridium or Rhodium with chiral phosphine ligands).[7][8][15]

  • From (S)-3-Hydroxytetrahydrofuran: This chiral starting material can be sourced from natural products like L-malic acid.[16] The hydroxyl group is converted to a better leaving group (e.g., a tosylate), followed by displacement with an amino group precursor (like azide) and subsequent reduction.

A comparison of key parameters for the most promising large-scale methods is summarized below.

ParameterCatalytic Hydrogenation (Reductive Amination)Biocatalytic Transamination
Starting Material Tetrahydrofuran-3-carboxaldehydeTetrahydrofuran-3-one
Key Reagents H₂, Ammonia, Heterogeneous Catalyst (e.g., Raney Ni, Pd/C)Amine Transaminase (ATA), Amine Donor (e.g., IPA)
Stereocontrol Can be non-selective or require expensive chiral metal catalysts.Excellent (often >99% e.e.).[9]
Reaction Conditions Elevated temperature and pressure often required.Mild (ambient temp, atmospheric pressure), aqueous media.[10]
Safety Concerns Flammable H₂ gas, pyrophoric catalysts, exothermic reaction.[6]Generally safer, main hazard from organic co-solvents if used.
Downstream Processing Catalyst filtration, solvent removal, distillation/crystallization.Enzyme removal, product extraction from aqueous phase.[5]

Q2: How can I effectively monitor the reaction progress at scale?

On a large scale, taking representative samples is key. The most common analytical techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

IssuePotential CauseSuggested Solution
Broad or Tailing Peaks (GC/HPLC) The basic amine is interacting with acidic sites on the column.For GC, use a base-deactivated column. For HPLC, add a small amount of a modifier like triethylamine (TEA) to the mobile phase.
No Product Peak Detected Reaction has not started; incorrect sampling; product is not eluting.Verify reaction conditions (temp, pressure). Check sampling procedure. Confirm analytical method can detect the product.
Multiple Unidentified Peaks Side reactions are occurring.Correlate peak appearance with reaction time and temperature to understand when impurities form. Use LC-MS to get mass data for identification.

Q3: What are the critical safety considerations for this synthesis?

Safety is the highest priority in scale-up chemistry. A thorough risk assessment must be conducted.[17]

  • Exothermic Hazard: As discussed, reductive aminations can be highly exothermic. Reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) are essential to understand the heat of reaction and ensure the plant's cooling capacity is sufficient to prevent a thermal runaway.[6]

  • Handling of Reagents:

    • Hydrogen Gas: Highly flammable and explosive. Requires specialized reactors, proper grounding, and leak detection systems.

    • Pyrophoric Catalysts: Raney Nickel and dry Pd/C can ignite spontaneously on contact with air. They must be handled under an inert atmosphere (Nitrogen or Argon) and the filter cake should never be allowed to dry.

    • Solvents: THF is flammable and can form explosive peroxides.[12] Use stabilized grades and test for peroxides before distillation.

  • Product Handling: (S)-(tetrahydrofuran-3-yl)methanamine is a flammable liquid and can cause skin and eye irritation.[18] Always handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Experimental Protocols & Visualizations

Protocol: Scale-Up Reductive Amination via Catalytic Hydrogenation

This protocol is a representative example and must be adapted and optimized for specific equipment and safety protocols.

Objective: To synthesize (S)-(tetrahydrofuran-3-yl)methanamine from tetrahydrofuran-3-carboxaldehyde on a 1 kg scale.

Reagents:

  • Tetrahydrofuran-3-carboxaldehyde (1.0 kg, 10.0 mol)

  • Raney Nickel (50% slurry in water, ~200 g wet weight)

  • Ammonia in Methanol (7N solution, ~4.3 L, 30.0 mol)

  • Methanol (as needed for slurry)

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Inerting: The high-pressure reactor (e.g., a 20L Hastelloy autoclave) is sealed and purged three times with nitrogen, followed by three purges with hydrogen to ensure an inert atmosphere.

  • Catalyst Loading: Under a nitrogen flow, the Raney Nickel slurry is carefully washed with methanol to remove water and then charged to the reactor as a methanol slurry.

  • Ammonia Addition: The 7N ammonia in methanol solution is charged to the reactor.

  • Substrate Addition (Fed-Batch): The reactor is heated to the target temperature (e.g., 60 °C).[3] The tetrahydrofuran-3-carboxaldehyde is then added slowly via a pump over 4-6 hours to control the exotherm from imine formation.

  • Hydrogenation: After the aldehyde addition is complete, the reactor is pressurized with hydrogen to the target pressure (e.g., 4 MPa / ~580 psi).[3] The reaction is stirred vigorously at temperature for 12-24 hours.

  • Reaction Monitoring: Progress is monitored by taking samples periodically (via a safe sampling port) and analyzing them by GC for the disappearance of the starting aldehyde.

  • Cooldown and Depressurization: Once complete, the reactor is cooled to room temperature, and the hydrogen pressure is carefully vented and replaced with nitrogen.

  • Catalyst Filtration: The reaction mixture is transferred under nitrogen to a filter apparatus (e.g., a filter press or Nutsche filter) to remove the pyrophoric Raney Nickel catalyst. The catalyst cake must be kept wet with methanol at all times. The cake is then quenched carefully according to established site safety procedures.

  • Purification: The filtrate is concentrated under reduced pressure to remove methanol and excess ammonia. The resulting crude oil is then purified by vacuum distillation to yield the final product.

Diagrams

ProcessFlow cluster_0 Synthesis Pathway cluster_1 Core Reaction & Purification A S-(3)-Hydroxytetrahydrofuran (Starting Material) B Oxidation (e.g., Swern, PCC) A->B Step 1 C Tetrahydrofuran-3-carboxaldehyde (Intermediate) B->C D Reductive Amination (NH3, H2, Catalyst) C->D Step 2 E Crude Product D->E Step 3 F Purification (Vacuum Distillation) E->F G (S)-(Tetrahydrofuran-3-yl)methanamine (Final Product) F->G

Caption: High-level process flow for the synthesis of the target amine.

TroubleshootingTree Start Low Yield or Incomplete Conversion Q1 Is catalyst heterogeneous? Start->Q1 A1_Yes Check Agitation Speed & Catalyst Dispersion Q1->A1_Yes Yes A1_No Check Catalyst Purity & Loading Q1->A1_No No Q2 Was a large exotherm observed during addition? A1_Yes->Q2 A1_No->Q2 A2_Yes Implement Fed-Batch Addition. Improve Cooling. Q2->A2_Yes Yes A2_No Analyze for Inhibitors. Check Raw Material Purity. Q2->A2_No No Q3 Is starting material still present? A2_No->Q3 A3_Yes Increase Reaction Time or Temperature/Pressure. Q3->A3_Yes Yes A3_No Impurity analysis suggests degradation pathway. Q3->A3_No No

Caption: Decision tree for troubleshooting low reaction yield issues.

References

  • Gotor-Fernández, V., Gotor, V., & Lavandera, I. (2017). Amine transaminases in chiral amines synthesis: recent advances and challenges. PubMed. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis. BenchChem.
  • Mazuela, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health (PMC). Available at: [Link]

  • Takeda. (2014). Systems and Protocols for Evaluating Hazardous Reaction Issues During Early Stage Chemistry. ACS Publications. Available at: [Link]

  • Riera, A., & Verdaguer, X. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. Available at: [Link]

  • Various Authors. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. Available at: [Link]

  • Various Authors. (2020). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis.
  • Santos, P. P., & Pinheiro, P. F. (n.d.). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. ResearchGate. Available at: [Link]

  • MDPI. (2021). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Large-Scale Synthesis.
  • LookChem. (n.d.). Cas 165253-31-6, (TETRAHYDROFURAN-3-YL)METHANAMINE. LookChem. Available at: [Link]

  • TCI Chemicals. (2025).
  • Google Patents. (n.d.). CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran. Google Patents.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • Organic Syntheses. (n.d.). Furan, 3-hydroxy-1,2,3,4-tetrahydro. Organic Syntheses. Available at: [Link]

  • BASF. (n.d.). Tetrahydrofuran (THF) Storage and Handling. BASF.
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (n.d.). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran. Google Patents.

Sources

Technical Support Center: Purification of (S)-(tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (S)-(tetrahydrofuran-3-yl)methanamine (CAS: 1048962-84-0). This document is designed for researchers, chemists, and process development professionals who handle this critical chiral intermediate. (S)-(tetrahydrofuran-3-yl)methanamine is a key building block, notably in the synthesis of neonicotinoid insecticides like Dinoteturan.[1][2] Its purification is paramount to ensure the final product's efficacy and safety, presenting unique challenges in removing structural and stereoisomeric impurities while preserving the desired enantiomer.

This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific issues encountered during laboratory and scale-up operations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude (S)-(tetrahydrofuran-3-yl)methanamine?

The impurity profile of (S)-(tetrahydrofuran-3-yl)methanamine is highly dependent on its synthetic route. Common synthesis pathways, such as the reduction of tetrahydrofuran-3-carboxaldehyde or multi-step routes from diethyl maleate, can introduce specific impurities.[2][3]

Common Impurity Classes:

  • Starting Materials: Unreacted precursors like tetrahydrofuran-3-carboxaldehyde, 3-cyanotetrahydrofuran, or (tetrahydrofuran-3-yl)methanol.[2]

  • Reaction Byproducts: Intermediates or side-products such as the corresponding alcohol ((tetrahydrofuran-3-yl)methanol) from over-reduction or hydrolysis, or imines.

  • Enantiomeric Impurity: The undesired (R)-enantiomer. The level of this impurity depends on the stereoselectivity of the synthesis.

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup (e.g., methanol, ethanol, toluene) and reagents.

  • Water: Often present from aqueous workup steps. Tetrahydrofuran can form an azeotrope with water, making its complete removal challenging.[4]

Q2: What are the primary methods for purifying (S)-(tetrahydrofuran-3-yl)methanamine?

There are three principal methods, each suited for removing different types of impurities. The choice depends on the scale, required purity, and the nature of the impurities identified.

  • Fractional Vacuum Distillation: Best for removing non-volatile residues, some solvent traces, and impurities with significantly different boiling points.

  • Purification via Salt Formation/Recrystallization: An excellent and scalable method for removing non-basic impurities. The amine is converted to a solid salt (e.g., hydrochloride), which is purified by recrystallization, and then the free amine is regenerated.[5][6]

  • Chiral Chromatography (HPLC/SFC): The definitive method for removing the (R)-enantiomer and other closely related impurities. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are powerful tools for achieving high enantiomeric purity.[7][]

Q3: How can I accurately determine the chemical and enantiomeric purity of my sample?

A combination of analytical techniques is required for a complete purity assessment.

  • Gas Chromatography (GC): Ideal for assessing the purity of volatile compounds and quantifying residual solvents. A flame ionization detector (FID) provides excellent sensitivity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and identify organic impurities.

  • Chiral HPLC or SFC: This is the gold standard for determining enantiomeric excess (ee%). A validated chiral method is necessary to separate and quantify the (S)- and (R)-enantiomers. Polysaccharide-based and cyclofructan-based columns are often successful for primary amines.[7][9]

Section 2: Purification Strategy & Troubleshooting Guide

This section provides a logical workflow for selecting a purification strategy and troubleshooting common problems.

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for purifying your crude product.

Purification_Workflow start Assess Purity of Crude Product (GC, Chiral HPLC, NMR) check_enantiopurity Is Enantiopurity >99% ee? start->check_enantiopurity check_nonvolatile Are Non-Volatile Impurities Present? check_enantiopurity->check_nonvolatile Yes chromatography Preparative Chiral HPLC or SFC check_enantiopurity->chromatography No check_nonbasic Are Non-Basic Impurities Present? check_nonvolatile->check_nonbasic No distillation Fractional Vacuum Distillation check_nonvolatile->distillation Yes salt_formation Salt Formation & Recrystallization check_nonbasic->salt_formation Yes end_product High-Purity Product check_nonbasic->end_product No distillation->check_nonbasic final_polish Final Polish (e.g., Distillation) chromatography->final_polish salt_formation->final_polish final_polish->end_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting: Fractional Vacuum Distillation

ProblemPotential Cause(s)Recommended Solution(s)
Product Decomposition or Darkening High Pot Temperature: The amine may be unstable at its atmospheric boiling point. Presence of Oxygen: Air can cause oxidation at high temperatures.Reduce Pressure: Use a high-vacuum pump to lower the boiling point. Aim for a pot temperature below 80°C. Inert Atmosphere: Ensure the system is leak-tight and backfill with an inert gas like Nitrogen or Argon before heating.
Water Contamination in Final Product Azeotrope Formation: Tetrahydrofuran and related structures can form azeotropes with water, making separation by simple distillation difficult.[4] Inefficient Drying: The crude product was not sufficiently dried before distillation.Azeotropic Drying: Before the final fractional distillation, distill with a solvent that forms a lower-boiling azeotrope with water (e.g., toluene) to remove it. Chemical Drying: Dry the crude product over a suitable agent (e.g., anhydrous MgSO₄, K₂CO₃) before distillation. Avoid acidic drying agents.
Incomplete Separation of Impurities Inefficient Column: The distillation column has insufficient theoretical plates for the separation. Incorrect Reflux Ratio: The takeoff rate is too high relative to the reflux, preventing proper equilibration.Improve Column Efficiency: Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Optimize Reflux Ratio: Use a reflux-controlling distillation head. Start with a high reflux ratio (e.g., 10:1) and slowly decrease it as the pure fraction is collected.

Troubleshooting: Chiral Chromatography (HPLC/SFC)

Chiral separations of primary amines can be challenging due to strong interactions with the silica surface of the stationary phase.[7]

Troubleshooting Flowchart for Chiral Chromatography

Chromatography_Troubleshooting start Poor Peak Shape or Resolution check_additive Is a basic additive (e.g., TEA, DEA) present in the mobile phase? start->check_additive add_additive Add 0.1-0.3% Triethylamine (TEA) or Diethylamine (DEA) to mobile phase. check_additive->add_additive No check_mobile_phase Is separation still poor? check_additive->check_mobile_phase Yes add_additive->check_mobile_phase check_column Is column performance degrading over multiple injections? check_mobile_phase->check_column Yes end Resolution Improved check_mobile_phase->end No optimize_mobile_phase Screen different alcohols (EtOH, IPA) and adjust alkane/alcohol ratio. optimize_mobile_phase->check_column check_column->optimize_mobile_phase No flush_column Perform column flush/regeneration protocol as per manufacturer's guide. (e.g., flush with THF or DMF). [8, 15] check_column->flush_column Yes flush_column->end

Caption: Troubleshooting workflow for chiral amine separations.

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Enantiomeric Separation Incorrect Chiral Stationary Phase (CSP): Not all CSPs are effective for all chiral compounds. Suboptimal Mobile Phase: The mobile phase composition is not providing enantioselectivity.Screen Columns: Test a range of CSPs. Polysaccharide-based (e.g., Chiralpak® IA, IB, IC) and cyclofructan-based (e.g., Larihc® CF6-P) columns are excellent starting points for primary amines.[7] Optimize Mobile Phase: Systematically vary the mobile phase. For normal phase, adjust the alcohol (e.g., ethanol, isopropanol) percentage in the alkane (e.g., heptane).[10]
Peak Tailing / Poor Peak Shape Silanol Interactions: The basic amine group interacts strongly with acidic silanol groups on the silica support, causing tailing.[7] Column Overload: Injecting too much sample mass.Use a Basic Additive: Add a competitor base like 0.1-0.3% triethylamine (TEA) or diethylamine (DEA) to the mobile phase to block active silanol sites.[9] Reduce Sample Concentration: Dilute the sample and reinject.
"Additive Memory Effect" Persistent Adsorption of Additives: Acidic or basic additives from previous runs can remain adsorbed on the CSP, altering its selectivity in subsequent, different methods.[11]Dedicated Columns: If possible, dedicate specific columns to methods requiring acidic or basic modifiers. Rigorous Flushing: Flush the column extensively with a strong, neutral solvent (e.g., Isopropanol or THF for immobilized columns) between methods with incompatible additives.[12][13]

Troubleshooting: Purification via Salt Formation

ProblemPotential Cause(s)Recommended Solution(s)
Failure to Form a Crystalline Salt Incorrect Stoichiometry: Too much or too little acid was added. Inappropriate Solvent: The salt is too soluble in the chosen solvent. Presence of Water: Water can inhibit crystallization.Verify Stoichiometry: Add the acid (e.g., HCl in isopropanol) slowly while monitoring the pH to ensure a 1:1 molar ratio. Screen Solvents: Try a less polar solvent system (e.g., isopropanol/MTBE, ethanol/heptane) to induce precipitation. Ensure Anhydrous Conditions: Use anhydrous solvents and dry the crude amine thoroughly before salt formation.
Low Recovery After Recrystallization Salt is too Soluble: The salt has significant solubility in the recrystallization solvent even at low temperatures. Excessive Solvent Used: Too much solvent was used, preventing the product from crashing out upon cooling.Optimize Solvent System: Use a binary solvent system. Dissolve the salt in a minimal amount of a good solvent (e.g., methanol) at reflux, then add a poor solvent (e.g., ethyl acetate) until turbidity persists. Cool slowly. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the solid.
Impurities Remain in Final Product Co-crystallization: The impurity has a similar structure and is incorporated into the crystal lattice. Inefficient Washing: Mother liquor containing impurities was not fully removed from the filtered crystals.Multiple Recrystallizations: Perform a second or third recrystallization. Thorough Washing: Wash the filter cake with a small amount of cold, fresh recrystallization solvent to displace the impure mother liquor.

Section 3: Key Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • System Setup: Assemble a clean, dry fractional distillation apparatus with a short Vigreux column, a vacuum-jacketed distillation head with a condenser, and receiving flasks. Ensure all joints are properly sealed with vacuum grease.

  • Drying: Dry the crude amine (e.g., 50 g) over anhydrous potassium carbonate (K₂CO₃, 10 g) for at least 4 hours with stirring.

  • Charging the Flask: Filter the amine into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Evacuation: Connect the apparatus to a vacuum pump with a cold trap. Slowly and carefully evacuate the system to the target pressure (e.g., <10 Torr).

  • Distillation: Begin heating the distillation pot gently using an oil bath.

  • Fraction Collection: Discard a small forerun fraction. Collect the main fraction at a stable head temperature and pressure.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool completely before slowly venting to atmospheric pressure with an inert gas.

Protocol 2: Chiral HPLC Method Screening

This protocol provides a starting point for developing a separation method.

  • Column Selection: Start with a polysaccharide-based column (e.g., Chiralpak IA or IC).

  • Mobile Phase Preparation: Prepare the following mobile phases:

    • Mobile Phase A (Normal Phase): n-Heptane / Ethanol (90:10 v/v) with 0.1% DEA.

    • Mobile Phase B (Polar Organic): Acetonitrile / Methanol (95:5 v/v) with 0.1% DEA.

  • Sample Preparation: Prepare a sample of the racemic or crude amine at ~1 mg/mL in the mobile phase.

  • Initial Screening Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 5 µL

  • Execution: Run the sample using Mobile Phase A. If no separation is observed, flush the column and system thoroughly and switch to Mobile Phase B.

  • Optimization: If partial separation is observed, optimize by adjusting the alcohol percentage in the mobile phase. Decreasing the alcohol content generally increases retention and can improve resolution.[10]

Typical Screening Conditions for Chiral Amines
ParameterNormal Phase (NP)Polar Organic (PO)
Stationary Phase Polysaccharide (e.g., Chiralpak IA, IB, IC)Polysaccharide or Cyclofructan
Mobile Phase Heptane/Alcohol (e.g., EtOH, IPA)Acetonitrile/Alcohol (e.g., MeOH, EtOH)
Typical Ratio 95:5 to 70:30 (Alkane:Alcohol)99:1 to 90:10 (ACN:Alcohol)
Additive 0.1-0.3% DEA or TEA0.1-0.3% DEA or TEA
Protocol 3: Purification via Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude amine (e.g., 10.1 g, 0.1 mol) in a suitable anhydrous solvent like isopropanol (IPA) or diethyl ether (100 mL).

  • Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric amount (1.0 equivalent) of anhydrous HCl (e.g., as a 2M solution in IPA) with vigorous stirring.

  • Crystallization: The hydrochloride salt should precipitate. Continue stirring in the ice bath for 1-2 hours to maximize crystal growth. If no solid forms, add a co-solvent like heptane to reduce solubility.

  • Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove soluble impurities.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol). Allow it to cool slowly to room temperature, then cool further in an ice bath. Filter the purified crystals and dry under vacuum.

  • Free-Basing (Regeneration): Dissolve the purified salt in water. Add a strong base (e.g., 50% NaOH solution) until the pH is >12. Extract the free amine into a suitable organic solvent (e.g., dichloromethane or MTBE). Dry the organic layer over K₂CO₃, filter, and remove the solvent under reduced pressure to yield the purified amine.

Section 4: References

  • Barhate, V. D., et al. (2017). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Chirality. Available at: [Link]

  • Al-Majid, A. M., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Available at: [Link]

  • Dwyer, D., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]

  • LookChem. (n.d.). Cas 165253-31-6, (TETRAHYDROFURAN-3-YL)METHANAMINE. Available at: [Link]

  • Google Patents. (2016). WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine. Available at:

  • Ray, A. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]

  • Chiral Technologies. (2006). INSTRUCTION MANUAL FOR CHIRALPAK® IA. Available at: [Link]

  • Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt. Available at:

  • Google Patents. (n.d.). US4918204A - Tetrahydrofuran purification. Available at:

Sources

Technical Support Center: Troubleshooting Reductive Amination for Chiral Amines

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center for one of the most powerful C-N bond-forming reactions in the synthetic chemist's toolbox: the reductive amination. In drug development and fine chemical synthesis, the precise installation of a chiral amine is often a mission-critical step. While elegant in principle—the condensation of a carbonyl with an amine to form an imine, followed by reduction—the reality in the flask can be fraught with challenges. Low yields, unexpected side products, and, most critically, the loss of stereochemical integrity can derail a synthetic campaign.

This guide is structured not as a rigid set of instructions, but as a conversation between scientists. It is designed to address the specific, practical issues you encounter at the bench. We will explore the "why" behind the problems and solutions, grounding our discussion in mechanistic principles to empower you to not just fix a reaction, but to understand it fundamentally. Every recommendation is built on the pillars of robust, validated chemistry to ensure your success.

Troubleshooting Guide: Common Issues & Solutions

Question 1: "My reaction has stalled. I'm seeing very low conversion of my starting materials and poor product yield. What's going wrong?"

This is the most frequent issue and often points to a problem in the first, crucial step of the reaction: imine or iminium ion formation. This is an equilibrium-driven process, and several factors can prevent it from proceeding efficiently.

Causality Analysis:

The reaction proceeds via a hemiaminal intermediate, which must dehydrate to form the reactive imine/iminium species that is then reduced.[1] If this equilibrium is not effectively shifted towards the imine, the reducing agent will either sit idle or, worse, begin to reduce your starting carbonyl compound, leading to an alcohol byproduct.[2]

Troubleshooting Workflow & Solutions:

  • Assess the pH: Imine formation is acid-catalyzed, but there's a delicate balance.[2]

    • The Problem: At high pH, the carbonyl is not sufficiently activated. At very low pH (<4), your amine nucleophile becomes fully protonated to a non-nucleophilic ammonium salt, shutting down the initial attack on the carbonyl.[2]

    • The Solution: The optimal pH is typically between 4 and 6. For reactions involving amine hydro-halide salts, adding one equivalent of a non-nucleophilic base (like triethylamine) is often necessary. If starting with a free base, a catalytic amount of a weak acid like acetic acid can be beneficial, especially with ketones.[3]

  • Water Removal: The formation of the imine from the hemiaminal is a condensation reaction that releases water. According to Le Châtelier's principle, the presence of water will push the equilibrium back towards the starting materials.[1]

    • The Solution:

      • Azeotropic Removal: For reactions run at higher temperatures (e.g., in toluene), a Dean-Stark trap is highly effective.

      • Chemical Sequestration: The most common lab-scale solution is the addition of a dehydrating agent. Activated molecular sieves (3Å or 4Å, freshly dried) are excellent for this purpose. Anhydrous MgSO₄ or Na₂SO₄ can also be used.

  • Choice of Reducing Agent: Not all hydride donors are created equal. Their reactivity and selectivity are paramount. A common mistake is using a reducing agent that is too reactive and indiscriminately reduces the starting carbonyl.[2]

    • The Problem: A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce many aldehydes and ketones, competing with the desired imine reduction.[1][2]

    • The Solution: Use a more selective ("softer") reducing agent that preferentially reduces the protonated imine (the iminium ion), which is more electrophilic than a neutral carbonyl.[4]

Data Presentation: Comparison of Common Reducing Agents

Reducing AgentCommon AbbreviationTypical Solvent(s)Key Characteristics & Use Cases
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃DCE, THF, DCM[5]Workhorse Reagent. Mild and selective for iminium ions. Tolerates a wide range of functional groups. Does not require strict pH control as the acetic acid byproduct can catalyze imine formation.[3]
Sodium CyanoborohydrideNaBH₃CNMethanol, EthanolClassic Reagent. Selective for iminium ions at neutral or slightly acidic pH (6-7).[3] Less reactive towards carbonyls at this pH. Caution: Highly toxic and can release HCN gas upon acidification during workup.[1][3]
Sodium BorohydrideNaBH₄Methanol, EthanolUse with caution. Can reduce aldehydes/ketones.[2] Best used in a two-step procedure where the imine is pre-formed before the reductant is added.[6]
Catalytic HydrogenationH₂/Pd, PtO₂, Raney NiMethanol, Ethanol, Ethyl AcetateGreen Chemistry Option. Excellent for many substrates, but can be non-selective and reduce other functional groups (alkenes, alkynes, nitro groups, etc.).[1]
Question 2: "My yield is acceptable, but my diastereoselectivity is poor. Even worse, I suspect the stereocenter on my starting chiral amine is epimerizing. How can I fix this?"

Maintaining stereochemical integrity is the primary challenge when working with chiral amines or creating new stereocenters. Both issues—poor diastereoselectivity and epimerization—are mechanistically distinct but can often be addressed with similar strategies.

Causality Analysis:

  • Poor Diastereoselectivity: This arises when the hydride attacks the two faces of the prochiral imine intermediate at similar rates. The outcome is governed by steric and electronic factors in the transition state. The reducing agent's size, the solvent, and the temperature all play a critical role in biasing this attack to favor one diastereomer.

  • Epimerization: This is the loss of stereochemical information at a pre-existing chiral center, typically one that is alpha (α) to the newly formed C=N bond. The imine/enamine tautomerism, which can be promoted by acid or base, is the primary culprit. Once the α-proton is removed to form the enamine, the stereochemistry at that carbon is lost. Reprotonation can occur from either face, leading to racemization or epimerization.

Troubleshooting Workflow & Solutions:

  • Lower the Reaction Temperature: Reducing thermal energy gives the system a better chance to select the lower-energy transition state, which leads to the desired diastereomer.

    • The Solution: Run the reaction at 0 °C or even -78 °C. Add the reducing agent slowly at this temperature and allow the reaction to warm gradually to room temperature.

  • Use a Bulkier Reducing Agent: A sterically demanding hydride source will be more sensitive to the steric environment around the imine, amplifying the energy difference between the two possible attack trajectories.

    • The Solution: If using borohydrides, STAB is generally preferred due to its bulk. In some cases, highly hindered reagents like lithium tri-sec-butylborohydride (L-Selectride®) can offer exceptional selectivity, though they are much more reactive and require stricter control.

  • Control the pH Meticulously: As epimerization is often catalyzed by acid or base, minimizing exposure to harsh pH conditions is vital.

    • The Solution: Stick to the optimal pH 4-6 window. Avoid strong acids or bases. If your starting amine is an HCl salt, use exactly one equivalent of a mild base like Et₃N or DIPEA to free the amine in situ without creating a strongly basic environment.

  • Minimize Reaction Time: The longer the imine intermediate sits in solution, especially under conditions that promote tautomerism, the higher the risk of epimerization.

    • The Solution: Use a one-pot procedure where the reducing agent is present from the start (e.g., with STAB). This ensures that the imine is reduced as soon as it is formed, minimizing its lifetime in the reaction mixture.[1]

Mandatory Visualization: Diastereoselective Reduction

The diagram below illustrates how a hydride (H⁻) approaches a prochiral iminium ion. The existing chiral center (and its associated substituent groups R₁, R₂, R₃) creates a sterically biased environment, making attack from one face (e.g., the "top" face) more favorable than the other, leading to the major diastereomer.

Caption: Hydride attack on a prochiral iminium ion.

Question 3: "My reaction is messy. I'm getting over-alkylation of my product and reduction of my starting carbonyl."

Side reactions are a common source of frustration, leading to difficult purifications and lower yields. These issues almost always trace back to a mismatch between the substrates and the reaction conditions, particularly the choice of reducing agent.

Causality Analysis:

  • Over-alkylation: This occurs when the desired secondary amine product, being nucleophilic itself, reacts with another molecule of the carbonyl starting material. This forms a new iminium ion, which is then reduced to give an undesired tertiary amine. This is especially problematic when reacting primary amines.[6]

  • Carbonyl Reduction: As discussed in Question 1, this happens when the reducing agent is too powerful or when imine formation is too slow. The hydride attacks the carbonyl C=O bond instead of the iminium C=N bond.[2]

Troubleshooting Workflow & Solutions:

  • Control Stoichiometry: To prevent the product from reacting further, it's crucial to control the amount of the carbonyl component.

    • The Solution: Use the carbonyl compound as the limiting reagent (typically 1.0 equivalent). A slight excess of the amine (1.1-1.2 equivalents) can help drive the initial imine formation.

  • Switch to a Milder Reducing Agent: This is the most effective way to prevent carbonyl reduction.

    • The Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for its chemoselectivity. It is significantly less reactive towards aldehydes and ketones than it is towards iminium ions, making it ideal for one-pot procedures where all components are mixed together.[3]

  • Consider a Two-Step Procedure: If over-alkylation is a persistent problem, separating the imine formation and reduction steps can provide greater control.[6]

    • The Solution: Mix the amine and carbonyl in a suitable solvent (like methanol or toluene) with a dehydrating agent. Monitor by TLC or LC-MS until imine formation is complete. Then, cool the reaction and add the reducing agent (even a less selective one like NaBH₄ can work here, as the carbonyl is already consumed).[6]

Mandatory Visualization: Reaction Pathway Troubleshooting

This decision tree provides a logical workflow for diagnosing and solving common reductive amination problems.

G Troubleshooting Decision Tree Start Reaction Issue? LowYield Low Yield / No Reaction Start->LowYield PoorSelectivity Poor Diastereoselectivity Start->PoorSelectivity SideProducts Side Products Formed Start->SideProducts CheckImine Is Imine Forming? (Check TLC/LCMS) LowYield->CheckImine CheckTemp Was Temp Too High? PoorSelectivity->CheckTemp IdentifySideProduct What are the side products? SideProducts->IdentifySideProduct NoImine NO CheckImine->NoImine YesImine YES CheckImine->YesImine AdjustpH Adjust pH to 4-6 Add Dehydrating Agent NoImine->AdjustpH CheckReductant Is Reductant Active? Is it too weak? YesImine->CheckReductant YesTemp YES CheckTemp->YesTemp NoTemp NO CheckTemp->NoTemp LowerTemp Run at 0°C or lower YesTemp->LowerTemp CheckReagentBulk Use Bulkier Reductant (e.g., STAB) NoTemp->CheckReagentBulk OverAlkylation Over-Alkylation IdentifySideProduct->OverAlkylation CarbonylReduction Carbonyl Reduction IdentifySideProduct->CarbonylReduction ControlStoich Use Carbonyl as Limiting Reagent OverAlkylation->ControlStoich UseMilderReductant Use Milder Reductant (STAB) CarbonylReduction->UseMilderReductant

Sources

Stability of (S)-(tetrahydrofuran-3-yl)methanamine under different reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for (S)-(tetrahydrofuran-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Acidic Conditions

Question 1: I am running a reaction with (S)-(tetrahydrofuran-3-yl)methanamine under strongly acidic conditions (e.g., concentrated HCl, H₂SO₄) and observing significant byproduct formation. What is happening?

Answer: Under strongly acidic conditions, (S)-(tetrahydrofuran-3-yl)methanamine is susceptible to degradation, primarily through two pathways that can occur concurrently:

  • Protonation of the Primary Amine: The primary amine is a basic center and will be readily protonated to form an ammonium salt. While this protects the amine from some reactions, it can influence the stability of the entire molecule.

  • Acid-Catalyzed Ring-Opening of the Tetrahydrofuran (THF) Moiety: The ether oxygen of the THF ring can also be protonated under strong acid conditions. This protonation activates the ring towards nucleophilic attack, leading to ring-opening.[1] The likely nucleophile in many aqueous acidic reactions is water or the counter-ion of the acid, resulting in the formation of a diol or a halo-alcohol, respectively.

Troubleshooting Steps:

  • Choice of Acid: If possible, switch to a milder acidic catalyst or use a Lewis acid that is less prone to promoting THF ring-opening.[2][3]

  • Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of the degradation reaction.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the starting material to the harsh acidic environment.

  • Protecting Groups: If the primary amine is not the reactive site for your desired transformation, consider protecting it (e.g., as a Boc or Cbz derivative) before subjecting the molecule to strong acids.

Question 2: Can I use (S)-(tetrahydrofuran-3-yl)methanamine in a reaction involving a Lewis acid?

Answer: Yes, but with caution. The primary amine and the ether oxygen are both Lewis basic sites and can coordinate to Lewis acids. This coordination can be the desired first step in a reaction, but it can also lead to degradation. Strong Lewis acids can promote the ring-opening of the THF moiety, similar to strong Brønsted acids.[2][3][4] The outcome will depend on the specific Lewis acid, the solvent, and the reaction temperature.

Recommendations:

  • Screen Lewis Acids: If you observe degradation, screen a variety of Lewis acids with different strengths and coordination properties.

  • Stoichiometry: Carefully control the stoichiometry of the Lewis acid to avoid using a large excess, which could promote side reactions.

Section 2: Basic Conditions

Question 3: Is (S)-(tetrahydrofuran-3-yl)methanamine stable to strong bases like NaOH or LDA?

Answer: Generally, the tetrahydrofuran ring is stable to a wide range of basic conditions.[1] The primary amine group itself is basic and will not be deprotonated by common bases. Therefore, (S)-(tetrahydrofuran-3-yl)methanamine is considered stable under most standard basic reaction conditions.

However, it is important to consider the other reagents present. For instance, while the molecule itself is stable, the primary amine is a potent nucleophile and will react with electrophiles present in the reaction mixture.[5][6][7]

Potential Issues to Consider:

  • Compatibility with Electrophiles: Be mindful of the reactivity of the primary amine with any electrophilic reagents in your reaction.

  • Solvent Choice: While the compound is stable in the presence of bases, ensure that your solvent is also stable. For example, using a strong base with a halogenated solvent like dichloromethane can lead to hazardous exothermic reactions.[8]

Section 3: Oxidative and Reductive Conditions

Question 4: What is the stability of (S)-(tetrahydrofuran-3-yl)methanamine towards common oxidizing agents?

Answer: The primary amine group is susceptible to oxidation. The outcome of the oxidation depends on the specific oxidizing agent used.

  • Mild Oxidizing Agents: Mild oxidation may lead to the formation of an imine or hydroxylamine.

  • Strong Oxidizing Agents: Stronger oxidizing agents (e.g., KMnO₄, H₂O₂) can lead to more extensive oxidation, potentially to a nitro compound, or even cleavage of the C-N bond.

The THF ring is generally more resistant to oxidation than the amine, but under harsh oxidative conditions, cleavage of the ether C-O bonds can occur.[9]

Troubleshooting Guide for Oxidative Reactions:

IssuePotential CauseRecommended Solution
Low yield of desired product Oxidation of the primary amine.Protect the amine group before the oxidation step.
Formation of multiple byproducts Over-oxidation or ring cleavage.Use a milder, more selective oxidizing agent. Control the reaction temperature and stoichiometry of the oxidant carefully.
No reaction The chosen oxidizing agent is too weak.Select a stronger oxidizing agent, but be mindful of potential side reactions.

Question 5: Is (S)-(tetrahydrofuran-3-yl)methanamine stable under reductive conditions?

Answer: (S)-(tetrahydrofuran-3-yl)methanamine is generally stable under common catalytic hydrogenation conditions (e.g., H₂, Pd/C) and with most hydride reducing agents (e.g., NaBH₄, LiAlH₄). The primary amine and the THF ether are typically unreactive towards these reagents.

However, it's important to consider the reaction context. For example, in a reductive amination, the primary amine can react with a carbonyl compound to form an imine, which is then reduced.[10]

Section 4: Thermal Stability and Storage

Question 6: What is the recommended storage condition for (S)-(tetrahydrofuran-3-yl)methanamine, and what is its thermal stability?

Answer: For long-term stability, (S)-(tetrahydrofuran-3-yl)methanamine should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[11] Recommended storage temperatures are typically between 2-8°C.[11]

Storage and Handling Protocol:

  • Receipt and Inspection: Upon receipt, inspect the container for any damage.

  • Inert Atmosphere: If the container has been opened, flush the headspace with an inert gas before re-sealing.

  • Temperature: Store in a refrigerator at 2-8°C.

  • Light: Protect from light by using an amber-colored vial or storing it in a dark cabinet.

  • Handling: Handle in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability to Acidic Conditions

This protocol provides a framework for testing the stability of (S)-(tetrahydrofuran-3-yl)methanamine in the presence of a specific acid.

  • Reaction Setup: In a clean, dry vial equipped with a magnetic stir bar, dissolve a known amount of (S)-(tetrahydrofuran-3-yl)methanamine (e.g., 100 mg) in a suitable solvent (e.g., 2 mL of water or an organic solvent).

  • Internal Standard: Add a known amount of an inert internal standard (e.g., undecane) for quantitative analysis.

  • Acid Addition: Add the desired acid (e.g., 1 equivalent of HCl) to the solution.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or elevated temperature). Take aliquots at regular intervals (e.g., 1h, 4h, 24h).

  • Workup: Quench the aliquot with a base (e.g., saturated NaHCO₃ solution) and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the organic extract by GC-MS or LC-MS to determine the amount of remaining starting material and to identify any degradation products.

Visualizations

Degradation Pathway under Strong Acid

cluster_main Acid-Catalyzed Degradation A (S)-(tetrahydrofuran-3-yl)methanamine B Protonated Amine A->B H+ (fast) C Protonated Ether A->C H+ (equilibrium) D Ring-Opened Product (e.g., Halo-alcohol or Diol) C->D Nucleophilic Attack (e.g., H2O, Cl-)

Caption: Potential degradation pathways under strong acidic conditions.

General Experimental Workflow for Stability Assessment

cluster_workflow Stability Assessment Workflow start Start: Define Reaction Conditions (Acid/Base/Oxidant/Reductant, Temp, Time) setup Reaction Setup: - (S)-(tetrahydrofuran-3-yl)methanamine - Solvent - Internal Standard start->setup stress Introduce Stressor (e.g., Add Acid) setup->stress monitor Monitor Reaction (Take Aliquots at Time Intervals) stress->monitor workup Quench and Workup monitor->workup analysis Analyze by GC-MS / LC-MS workup->analysis end End: Determine Stability and Identify Byproducts analysis->end

Caption: A generalized workflow for experimental stability assessment.

References

  • Penn A. METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions.
  • Gygax R, Brogli F, Eigenmann HK. Thermal Stability of Amine Compounds and Dichloromethane. ResearchGate. 2017. Available from: [Link]

  • González-García J, et al. Thermal decomposition of cyclic organic peroxides in aliphatic amines solution. ResearchGate. 2011. Available from: [Link]

  • Stepanov RS, et al. Thermal decomposition of some five-membered cyclic N-nitroamines. ResearchGate. 2006. Available from: [Link]

  • Functional Group compatibility in organic chemistry. Chemistry Stack Exchange. 2015. Available from: [Link]

  • Haji-Sulaiman Z, et al. Impact of Solvent on the Thermal Stability of Amines. ACS Publications. 2022. Available from: [Link]

  • Haji-Sulaiman Z, et al. Impact of Solvent on the Thermal Stability of Amines. PMC. 2022. Available from: [Link]

  • Is THF acidic or basic? Quora. 2019. Available from: [Link]

  • How Do Amines React With Other Chemicals? YouTube. 2023. Available from: [Link]

  • Tetrahydrofuran Ring Opening and Related Reactions with Lewis Acidic N-Heterocyclic Carbene-Boryl Trifluoromethanesulfonate. Royal Society of Chemistry. 2012. Available from: [Link]

  • Chen CH, et al. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. PMC. 2018. Available from: [Link]

  • Wang M, et al. Oxidation of Tetrahydrofuran. Progress in Chemistry. 2013. Available from: [Link]

  • Amine Reactivity. Michigan State University Chemistry. Available from: [Link]

  • Fraser RR, et al. Acidity measurements in THF. V. Heteroaromatic compounds containing 5-membered rings. Canadian Journal of Chemistry. 1985. Available from: [Link]

  • Lauer PR, et al. Mechanistic Insights into Ring-Opening and Decarboxylation of 2-Pyrones in Liquid Water and Tetrahydrofuran. Iowa State University Digital Repository. 2013. Available from: [Link]

  • Reactions of Amines. Chemistry LibreTexts. 2023. Available from: [Link]

  • Chen CH, et al. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ResearchGate. 2018. Available from: [Link]

  • Possible degradation pathways of 2-MeTHF under the radical addition conditions. ResearchGate. 2021. Available from: [Link]

  • Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. Dalton Transactions. 2012. Available from: [Link]

  • Novel ring-opening reaction of tetrahydrofuran promoted by a cationic uranium amide compound. Chemical Communications. 1991. Available from: [Link]

  • (Tetrahydrofuran-3-yl)methanamine. PubChem. Available from: [Link]

  • Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01. PMC. 2020. Available from: [Link]

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. mediaTUM. 2021. Available from: [Link]

  • Synthesis of primary amines. Organic Chemistry Portal. Available from: [Link]

  • Thermal and thermo-oxidative degradation of poly(tetrahydrofuran) and its complexes with LiBr and LiI. ResearchGate. 1999. Available from: [Link]

  • Selective oxidation of Tetrahydrofurfuryl alcohol to 2-Methyl tetrahydrofuran catalysed by Ag–CeOx/MCM-41. ResearchGate. 2024. Available from: [Link]

Sources

Technical Support Center: (S)-(tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for (S)-(tetrahydrofuran-3-yl)methanamine (CAS: 1048962-84-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling, storage, and application of this critical building block. Drawing upon established chemical principles and field-proven insights, this guide provides in-depth troubleshooting and frequently asked questions to address challenges encountered during experimentation.

I. Core Concepts: Understanding the Molecule

(S)-(tetrahydrofuran-3-yl)methanamine is a chiral bifunctional molecule featuring a primary amine and a tetrahydrofuran (THF) ether linkage. Its utility as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals, such as the neonicotinoid insecticide Dinoteturan, stems from the specific reactivity of these two groups.[1][2] Understanding the interplay between the nucleophilic amine and the potentially labile ether is paramount to its successful use.

II. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of (S)-(tetrahydrofuran-3-yl)methanamine.

Storage & Stability

Q1: What are the optimal storage conditions for (S)-(tetrahydrofuran-3-yl)methanamine?

A1: To maintain purity and chiral integrity, the compound should be stored at 2-8°C in a tightly sealed container, protected from light.[3] An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent degradation.

Q2: I've noticed a slight yellowing of my (S)-(tetrahydrofuran-3-yl)methanamine sample over time. Is it still usable?

A2: Slight discoloration to a light yellow or light orange is often observed and does not necessarily indicate significant degradation.[4][5] However, it is a sign that some level of oxidation or impurity formation may be occurring. It is highly recommended to assess the purity of the material via Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before use in a critical reaction step.

Q3: What is the expected shelf-life of this compound?

A3: While a specific shelf-life is manufacturer-dependent, proper storage as outlined in A1 is crucial for maximizing it. A retest date is often provided on the Certificate of Analysis, typically 2-3 years from the date of manufacture. It is best practice to re-analyze the material if it has been stored for an extended period, especially if the container has been opened multiple times.

Handling & Safety

Q4: What are the primary safety hazards associated with (S)-(tetrahydrofuran-3-yl)methanamine?

A4: This compound is classified as a flammable liquid and is corrosive.[6][7] It can cause skin irritation and serious eye damage.[7] Inhalation of vapors may cause respiratory irritation.[7] Always handle this chemical in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Q5: What materials are compatible with (S)-(tetrahydrofuran-3-yl)methanamine for storage and reaction setups?

A5: Due to its amine and ether functionalities, careful consideration of material compatibility is necessary. The following table provides a general guideline:

Material CategoryRecommendedUse with Caution (Test Recommended)Not Recommended
Glass Borosilicate (Pyrex®, etc.)--
Metals Stainless Steel (304, 316), HastelloyAluminum, Carbon SteelCopper, Brass, Bronze
Plastics Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA)Polypropylene (PP), Polyethylene (HDPE)Polyvinyl Chloride (PVC), Polycarbonate
Elastomers Kalrez® (FFKM)Viton® (FKM), Buna-N (Nitrile)Natural Rubber, EPDM

This table is a guideline. Always consult a detailed chemical compatibility chart for your specific application.

III. Troubleshooting Guide

This section provides solutions to specific problems that may arise during the use of (S)-(tetrahydrofuran-3-yl)methanamine in a research setting.

Purity & Quality Issues

Problem 1: My GC/MS analysis shows a purity lower than specified on the Certificate of Analysis.

  • Possible Cause 1: Improper Storage. Exposure to air, light, or elevated temperatures can lead to degradation. The primary amine is susceptible to oxidation, and the THF ring can also undergo oxidative degradation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored at 2-8°C, protected from light, and preferably under an inert atmosphere.

    • Analyze for Degradation Products: Look for masses in your MS data corresponding to potential oxidation products or ring-opened species. The degradation of the THF moiety can lead to intermediates like 4-hydroxybutanal and subsequently 4-hydroxybutyric acid.[8]

    • Purification: If the purity is only slightly diminished, purification by distillation under reduced pressure may be possible. However, be aware that heating can promote degradation.

  • Possible Cause 2: Contamination from Synthesis. Impurities from the synthetic route may be present. Common synthetic pathways involve the reduction of a nitrile or a reductive amination of an aldehyde.[5][9]

  • Troubleshooting Steps:

    • Identify Potential Impurities: Consider the starting materials and reagents used in the synthesis. For example, if synthesized via reductive amination of tetrahydrofuran-3-carboxaldehyde, residual aldehyde or the corresponding alcohol could be present.

    • Consult Supplier: Contact the supplier's technical support for information on potential synthesis-related impurities.

dot

degradation_pathway cluster_main Degradation of (S)-(tetrahydrofuran-3-yl)methanamine A (S)-(tetrahydrofuran-3-yl)methanamine B Oxidized Amine Intermediate (e.g., imine, nitroso) A->B Oxidation (Air, O2) C Ring-Opened Intermediate (e.g., 4-hydroxybutanal derivative) A->C Oxidative Ring Cleavage (Peroxides, Light) D Further Oxidized Products (e.g., carboxylic acid) C->D Further Oxidation

Caption: Potential degradation pathways for (S)-(tetrahydrofuran-3-yl)methanamine.

Reaction-Specific Problems

Problem 2: I am experiencing low yields in my acylation/amidation reaction.

  • Possible Cause 1: Basic Character of the Amine. The primary amine is a base and will react with any acid present, including acidic starting materials or byproducts like HCl from acyl chlorides. This can neutralize your starting material.

  • Troubleshooting Steps:

    • Add a Scavenger Base: Include a non-nucleophilic base, such as triethylamine or pyridine, in stoichiometric excess to neutralize any acid formed during the reaction. This preserves your nucleophilic amine.

    • Use Coupling Agents: For reactions with carboxylic acids, use standard peptide coupling reagents (e.g., EDC, HATU) to avoid the need for highly reactive acyl chlorides.

  • Possible Cause 2: Reagent Quality. The purity of both the amine and the acylating agent is critical. Impurities in the amine can compete in the reaction.

  • Troubleshooting Steps:

    • Confirm Purity: Re-verify the purity of your (S)-(tetrahydrofuran-3-yl)methanamine using the analytical protocol below.

    • Use Fresh Reagents: Ensure your acylating agent (e.g., acyl chloride, anhydride) is fresh and has not been hydrolyzed by atmospheric moisture.

Problem 3: My reaction with a strong acid is not proceeding as expected.

  • Possible Cause: Reactivity of the THF Ether. The ether oxygen in the THF ring is a Lewis base and can be protonated by strong acids.[10] Under harsh acidic conditions, this can lead to ring-opening polymerization of the THF moiety, creating a complex mixture of byproducts and consuming your starting material.[3][10]

  • Troubleshooting Steps:

    • Avoid Strong Protic Acids: If possible, use milder acids or Lewis acids that are less likely to induce polymerization.

    • Control Temperature: If a strong acid is necessary, run the reaction at a low temperature to minimize the rate of the ring-opening side reaction.

    • Consider Protecting Groups: For multi-step syntheses, consider protecting the primary amine before performing reactions that require harsh acidic conditions.

Problem 4: I suspect racemization of the chiral center.

  • Possible Cause: Harsh Reaction Conditions. While the chiral center is a saturated carbon and generally stable, extreme pH or high temperatures in the presence of certain reagents could potentially lead to side reactions that affect stereochemical integrity. However, direct epimerization at the C3 position is unlikely under standard synthetic conditions. More commonly, a chiral impurity may be present in the starting material.

  • Troubleshooting Steps:

    • Analyze Chiral Purity: Use a chiral HPLC or GC method to determine the enantiomeric excess (ee) of your starting material and product.

    • Moderate Reaction Conditions: Avoid prolonged exposure to high temperatures or highly acidic/basic conditions where possible.

    • Screen Suppliers: If starting material is the issue, screen materials from different suppliers or batches.

dot

troubleshooting_workflow cluster_workflow Troubleshooting Low Reaction Yield Start Low Yield Observed CheckPurity Verify Purity of Starting Materials (GC/MS, NMR) Start->CheckPurity ReagentQuality Assess Reagent Quality (Freshness, Purity) CheckPurity->ReagentQuality Purity OK Purify Purify Starting Material CheckPurity->Purify Impure ReactionConditions Review Reaction Conditions (Temp, Time, Stoichiometry) ReagentQuality->ReactionConditions Quality OK ReplaceReagent Use Fresh/Pure Reagents ReagentQuality->ReplaceReagent Poor Quality WorkupLoss Analyze Workup Procedure (Extraction, Purification) ReactionConditions->WorkupLoss Conditions OK OptimizeConditions Optimize Conditions (Additives, Temp, etc.) ReactionConditions->OptimizeConditions Suboptimal ModifyWorkup Modify Workup/Purification WorkupLoss->ModifyWorkup Product Loss Identified Success Yield Improved WorkupLoss->Success Workup OK Purify->ReagentQuality ReplaceReagent->ReactionConditions OptimizeConditions->Success ModifyWorkup->Success

Caption: A logical workflow for diagnosing the cause of low reaction yields.

IV. Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the high polarity and low volatility of primary amines, derivatization is often required to achieve good peak shape and accurate quantification in GC analysis.[11][12]

1. Derivatization (Trifluoroacetyl Derivative):

  • Materials: (S)-(tetrahydrofuran-3-yl)methanamine sample, Trifluoroacetic anhydride (TFAA), Anhydrous ethyl acetate or acetonitrile, 2 mL GC vials with PTFE-lined caps.

  • Procedure:

    • Prepare a stock solution of your amine in the anhydrous solvent (e.g., 1 mg/mL).

    • In a GC vial, add 100 µL of the amine solution.

    • Add 100 µL of Trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 70°C for 20 minutes.

    • Allow the vial to cool to room temperature before analysis.[11]

2. GC-MS Conditions (Example):

  • GC System: Agilent GC-MS or equivalent.

  • Column: HP-5MS (or similar non-polar column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[13]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector: Splitless mode, 290°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: 5°C/min to 180°C.

    • Ramp 2: 25°C/min to 290°C, hold for 5 minutes.[13]

  • MS Transfer Line: 290°C.

  • MS Ion Source: 230°C.

  • MS Quadrupole: 150°C.

  • Analysis: Monitor for the mass of the derivatized product and any potential impurities.

V. References

  • Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Retrieved from Benchchem Technical Support.

  • Gao, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 311-321.

  • Britannica. (2025). Amine. In Encyclopædia Britannica. Retrieved from [Link]

  • PubMed. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Retrieved from [Link]

  • Thiemer, B., et al. (2003). The metabolic pathway of tetrahydrofuran degradation by Pseudonocardia sp. strain K1. Applied Microbiology and Biotechnology, 62(1), 75-81.

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Chem Reactor. (2024, March 2). THF I Polymerization of Tetrahydrofuran by Strong Protic Acids I I THF polymerization I Solvent [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2021). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Molecules, 26(16), 4987.

  • Chemistry For Everyone. (2025, January 7). What Is THF In Organic Chemistry? [Video]. YouTube. Retrieved from [Link]

  • STEMart. (n.d.). Determination of Amines in Particulate Matter by Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Amines. Retrieved from [Link]

  • Reddit. (2025). Primary amines as reducing agents for inorganic nanomaterials synthesis? Retrieved from [Link]

  • LookChem. (n.d.). Cas 165253-31-6,(TETRAHYDROFURAN-3-YL)METHANAMINE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, June 15). Why tertiary amines can't show chirality? Retrieved from [Link]

  • Shimadzu. (n.d.). Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography / Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • PubMed Central (PMC). (2012). Development of an analytical method to detect metabolites of nitrofurans. Retrieved from [Link]

  • PubMed. (2002). Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Amines Practice Problems. Retrieved from [Link]

  • Google Patents. (n.d.). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran. Retrieved from

  • Agilent. (n.d.). Analysis of nitrofuran metabolites by positive ion electrospray LC/MS/MS. Retrieved from [Link]

Sources

Technical Support Center: Derivatization of Tetrahydrofuran Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the derivatization of tetrahydrofuran (THF) amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this important class of compounds. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios.

Section 1: Reaction Initiation & Reagent Selection

This section addresses the common hurdles faced at the outset of a derivatization experiment, from choosing the right reagents to dealing with low reactivity.

FAQ 1: My acylation/sulfonylation reaction with a substituted tetrahydrofuran amine is sluggish or fails to go to completion. What are the likely causes and how can I fix it?

This is a frequent issue stemming from a combination of steric hindrance and the electronic properties of the amine.

Underlying Causes:

  • Steric Hindrance: The non-planar, puckered conformation of the tetrahydrofuran ring, combined with substituents on the ring or the amine itself, can physically block the approach of the derivatizing agent.[1][2] This is particularly pronounced with bulky reagents like tert-butyldimethylsilyl (TBDMS) chloride or heavily substituted sulfonyl chlorides.

  • Reduced Nucleophilicity: The electron-withdrawing inductive effect of the ether oxygen in the THF ring can decrease the nucleophilicity of the amine, making it a less effective reactant, especially when compared to simple alkylamines.

  • Inappropriate Base: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the amine (or the protonated amine salt if starting from that form), while a sterically hindered base might not be able to access the amine's proton.

Troubleshooting Workflow:

G cluster_problem Problem: Low Reactivity cluster_solutions Troubleshooting Steps Problem Low or No Product Formation Reagent 1. Evaluate Reagent Sterics: - Switch to a less bulky acylating/sulfonylating agent. - e.g., Acetyl chloride instead of isobutyryl chloride. Problem->Reagent Is the reagent bulky? Base 2. Optimize Base Selection: - Use a stronger, non-nucleophilic base (e.g., DBU, Proton-Sponge). - For hindered amines, consider smaller bases like triethylamine or DIPEA. Reagent->Base If reagent change is insufficient Conditions 3. Adjust Reaction Conditions: - Increase temperature moderately (monitor for side reactions). - Increase reaction time. - Use a more polar aprotic solvent (e.g., DMF, NMP). Base->Conditions If base optimization fails Catalyst 4. Add a Catalyst: - For acylations, use a nucleophilic catalyst like DMAP or 4-PPY. Conditions->Catalyst If conditions are still not optimal

Caption: Troubleshooting workflow for low reactivity in THF amine derivatization.

Experimental Protocol: Catalyzed Acylation of a Hindered Tetrahydrofuran Amine

This protocol outlines a robust method for acylating a sterically hindered tetrahydrofuran amine using a nucleophilic catalyst.

Materials:

  • Hindered tetrahydrofuran amine

  • Acetyl chloride (or other acyl halide)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the hindered tetrahydrofuran amine (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., Et3N, 1.5 eq) to the stirred solution.

  • Slowly add the acylating agent (e.g., acetyl chloride, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

FAQ 2: I am observing multiple products in my derivatization reaction. What are the common side reactions?

Side product formation is a common pitfall, often due to over-reactivity, the presence of multiple reactive sites, or instability of the THF ring under certain conditions.

Common Side Reactions:

  • Di-acylation/Di-sulfonylation: If the starting material contains other nucleophilic groups (e.g., a hydroxyl group), these can also be derivatized.

  • Ring Opening: The tetrahydrofuran ring can be susceptible to cleavage under strongly acidic or Lewis acidic conditions, or in the presence of certain nucleophiles.[3][4][5][6][7] For example, using acyl halides in the presence of a strong Lewis acid catalyst can sometimes lead to ring-opened products.[8]

  • Elimination Reactions: If there is a suitable leaving group on the THF ring, elimination to form a dihydrofuran derivative can occur, especially in the presence of a strong, non-nucleophilic base.

Strategies for Mitigation:

Side ReactionMitigation StrategyCausality
Di-derivatization Use orthogonal protecting groups for other reactive functionalities.[9][10][11]Protects other nucleophilic sites from reacting with the derivatizing agent.
Ring Opening Avoid strong Lewis acids. Use milder activating agents. Maintain moderate temperatures.Strong Lewis acids can coordinate to the ether oxygen, activating the ring for nucleophilic attack and cleavage.[6][12]
Elimination Use a non-hindered, weaker base. Control reaction temperature carefully.Strong, bulky bases can promote elimination pathways over the desired substitution.

Section 2: Protecting Group Strategies

The judicious use of protecting groups is fundamental to the successful derivatization of complex tetrahydrofuran amines.[9][10]

FAQ 3: When should I use a protecting group for the amine, and which one should I choose?

A protecting group is necessary when you want to perform a reaction elsewhere in the molecule without affecting the amine, or to modulate the amine's reactivity.

Decision Workflow for Amine Protection:

G Start Need to perform chemistry on another part of the molecule? Protect Protect the amine Start->Protect Yes NoProtect Proceed without protection Start->NoProtect No Conditions What are the downstream reaction conditions? Protect->Conditions AcidStable Need Acid Stability? Conditions->AcidStable BaseStable Need Base Stability? Conditions->BaseStable Cbz Use Cbz group Conditions->Cbz Need hydrogenolysis stability? Boc Use Boc group AcidStable->Boc No Fmoc Use Fmoc group AcidStable->Fmoc Yes BaseStable->Boc Yes BaseStable->Fmoc No

Caption: Decision tree for selecting an appropriate amine protecting group.

Common Amine Protecting Groups and Their Cleavage Conditions:

Protecting GroupAbbreviationCleavage ConditionsReference
tert-ButoxycarbonylBocStrong acid (e.g., TFA in DCM)[9][10]
BenzyloxycarbonylCbz or ZCatalytic hydrogenation (e.g., H₂, Pd/C)[11][13]
9-FluorenylmethyloxycarbonylFmocBase (e.g., piperidine in DMF)[9][10]
AllyloxycarbonylAllocPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[13]

Section 3: Stereochemical Considerations

Maintaining the stereochemical integrity of chiral centers on the tetrahydrofuran ring is often a critical aspect of derivatization.

FAQ 4: My derivatization reaction is leading to epimerization or loss of stereochemical purity. Why is this happening and how can I prevent it?

Epimerization at a stereocenter adjacent to the amine can occur under certain conditions, particularly if an acidic proton is present at that center.

Mechanisms of Epimerization:

  • Base-Mediated Epimerization: A strong base can deprotonate a carbon adjacent to an activating group (like a carbonyl), leading to a planar enolate intermediate which can be re-protonated from either face, resulting in a mixture of diastereomers.

  • Thermodynamic vs. Kinetic Control: Some reactions can lead to an initial kinetic product that may isomerize to a more stable thermodynamic product under the reaction conditions.[14][15]

Preventive Measures:

  • Use of Non-Nucleophilic, Hindered Bases: Bases like DBU or Proton-Sponge are less likely to cause epimerization compared to smaller, more nucleophilic bases.

  • Low Temperatures: Running the reaction at lower temperatures can favor the kinetically controlled product and slow down the rate of epimerization.[15]

  • Careful Choice of Solvent: The polarity of the solvent can influence the stability of intermediates and transition states that lead to epimerization.[15]

  • Minimize Reaction Time: Once the reaction has reached completion (as determined by in-process monitoring), work it up promptly to avoid prolonged exposure to conditions that could cause epimerization.

Section 4: Analytical and Purification Challenges

The final stages of an experiment, analysis and purification, can present their own unique set of challenges.

FAQ 5: I am having difficulty purifying my derivatized tetrahydrofuran amine by column chromatography. The compound is streaking or I am getting poor separation.

These issues are often related to the polarity and basicity of the derivatized amine.

Troubleshooting Purification:

  • Tailing on Silica Gel: Residual basicity of the derivatized amine can cause it to interact strongly with the acidic silica gel, leading to tailing.

    • Solution: Add a small amount of a volatile base, such as triethylamine (~0.5-1%), to the eluent to neutralize the acidic sites on the silica.

  • Poor Separation: If your product has a similar polarity to a starting material or a byproduct, achieving good separation can be difficult.

    • Solution:

      • Optimize the Solvent System: Experiment with different solvent systems (e.g., ethyl acetate/hexanes, DCM/methanol) and gradients.

      • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized silica (reverse-phase chromatography).

FAQ 6: My analytical data (NMR, MS) is showing unexpected signals. What are some common impurities or artifacts?

Unexpected signals can arise from solvent impurities or degradation of the analyte.

Common Analytical Artifacts:

  • Solvent Impurities: Tetrahydrofuran itself can contain impurities that may react with your amine. For instance, stored THF can form peroxides and 4-hydroxybutanal (HBA), which can react with primary and secondary amines to give false MS signals.[16][17]

    • Recommendation: Always use freshly distilled or inhibitor-free, high-purity THF for reactions and sample preparation for analysis. If using stabilized THF, be aware that the stabilizer (like BHT) will be present.[16]

  • Incomplete Derivatization: If the derivatization is not complete, you will see signals from both the starting material and the product.[18][19]

  • Degradation on the Column (GC/LC): Some derivatized amines can be thermally labile or sensitive to the pH of the mobile phase, leading to degradation during chromatographic analysis.[18]

Analytical Techniques for Characterization:

TechniqueInformation ProvidedCommon Pitfalls
¹H and ¹³C NMR Structural elucidation, purity assessment.Overlapping signals, especially in complex molecules.
LC-MS Molecular weight confirmation, purity assessment.Ion suppression, in-source fragmentation, adduct formation.
GC-MS Analysis of volatile derivatives.Thermal degradation of the analyte.[18]
FT-IR Presence/absence of key functional groups (e.g., N-H, C=O).Broad peaks, can be difficult to interpret complex spectra.

References

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]

  • A new palladium-mediated approach to 4-N-arylamino-1-butanols from peroxidic tetrahydrofuran and primary aromatic amines. PMC - NIH. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Protecting Groups. University of Illinois Urbana-Champaign. [Link]

  • Tetrahydrofuranyl and Tetrahydropyranyl Protection of Amino Acid Side-Chains Enables Synthesis of a Hydroxamate-Containing Aminoacylated tRNA. NIH. [Link]

  • Novel ring-opening reaction of tetrahydrofuran promoted by a cationic uranium amide compound. Chemical Communications (RSC Publishing). [Link]

  • Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science (RSC Publishing). [Link]

  • Relative acidity and basicity of amines in tetrahydrofuran and the influence of these factors on the carbonylation of lithium amides. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

  • Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ACS Omega (ACS Publications). [Link]

  • False Results Caused by Solvent Impurity in Tetrahydrofuran for MALDI TOF MS Analysis of Amines. ResearchGate. [Link]

  • Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. Dalton Transactions (RSC Publishing). [Link]

  • Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH. [Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]

  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • The Reaction of Tetrahydrofuran and 2,5-Dimethyltetrahydrofuran with Acyl Halides. Journal of the American Chemical Society (ACS Publications). [Link]

  • False Results Caused by Solvent Impurity in Tetrahydrofuran for MALDI TOF MS Analysis of Amines. PubMed. [Link]

  • Tetrahydrofuran purification.
  • tetrahydrofuran 1609. NIOSH - CDC. [Link]

  • What is the best analytical chemistry technique to determine the chemical weight percentage of a liquid mixture of Tetrahydrofuran (THF) and water? ResearchGate. [Link]

  • Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. PMC - NIH. [Link]

  • Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ResearchGate. [Link]

  • Conversion of furfural to tetrahydrofuran-derived secondary amines under mild conditions. ResearchGate. [Link]

  • Purific
  • Influence of Tetrahydrofuran on Epoxy−Amine Polymerization. ResearchGate. [Link]

  • The effect of steric hindrance in amines, and sterically destabilized twisted amides. ResearchGate. [Link]

  • Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation. PMC - NIH. [Link]

  • Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. SciSpace. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. NIH. [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]

  • Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. ResearchGate. [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • Computational study of the effects of steric hindrance on amide bond cleavage. PubMed. [Link]

  • Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. Journal of Medicinal Chemistry (ACS Publications). [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of (S)-(tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist

Introduction

(S)-(tetrahydrofuran-3-yl)methanamine is a chiral building block of significant interest in pharmaceutical development. Its stereospecific configuration is crucial, as enantiomers can exhibit markedly different pharmacological and toxicological profiles.[1] Therefore, robust and reliable analytical methods are paramount for ensuring the enantiomeric purity and overall quality of this intermediate and the subsequent active pharmaceutical ingredients (APIs).

This guide provides a comprehensive comparison of analytical techniques for the characterization of (S)-(tetrahydrofuran-3-yl)methanamine, offering insights into the rationale behind method selection and providing supporting data for researchers, scientists, and drug development professionals.

Chromatographic Methods: The Cornerstone of Chiral Separation

Chromatographic techniques are the primary tools for the enantioselective analysis of chiral compounds like (S)-(tetrahydrofuran-3-yl)methanamine. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte and its derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with Chiral Stationary Phases (CSPs), is a versatile and widely adopted method for separating enantiomers.[2][3] The differential interaction of the enantiomers with the chiral environment of the stationary phase leads to different retention times, allowing for their separation and quantification.[4]

Key Considerations for HPLC Method Development:

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs are often the first choice for chiral amine separations due to their broad applicability.[2][5] For basic compounds like (S)-(tetrahydrofuran-3-yl)methanamine, columns such as Chiralcel® and Chiralpak® are frequently effective.[6]

  • Mobile Phase Optimization: A normal-phase mode using a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol) is common.[5][6] The addition of a basic modifier, such as diethylamine (DEA), is often necessary to improve peak shape and resolution by minimizing interactions with residual silanol groups on the stationary phase.[6]

  • Detection: UV detection is typically suitable for this compound, though for low concentrations, derivatization with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can enhance sensitivity for fluorescence detection.[3]

Illustrative HPLC Protocol:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve (S)-(tetrahydrofuran-3-yl)methanamine in Mobile Phase Filter Filter through 0.45 µm syringe filter Sample->Filter Inject Inject sample onto Chiral HPLC Column Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess (%ee) Integrate->Calculate

Step-by-Step HPLC Methodology:

  • System Preparation: An HPLC system with a pump, autosampler, column oven, and UV detector is required.[5]

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA or Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm) is a good starting point.[5]

  • Mobile Phase: Prepare a mobile phase of n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v). The exact ratio should be optimized for best resolution.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, typically 25°C.

  • Detection: Monitor the eluent at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a fixed volume (e.g., 10 µL) of the sample solution.

  • Data Analysis: Determine the peak areas for the (S) and any detected (R)-enantiomer. Calculate the enantiomeric excess (%ee) using the formula: %ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100.

Gas Chromatography (GC)

For volatile and thermally stable amines, or those that can be readily derivatized, chiral GC offers high efficiency and sensitivity.[7] Direct separation on a chiral stationary phase is the preferred approach.[8]

Key Considerations for GC Method Development:

  • Derivatization: To improve volatility and chromatographic performance, (S)-(tetrahydrofuran-3-yl)methanamine can be derivatized. Common derivatizing agents for amines include trifluoroacetic anhydride (TFAA) or isopropyl isocyanate.[9]

  • Chiral Stationary Phase (CSP): Cyclodextrin-based CSPs are widely used for the enantiomeric separation of various compounds, including amines.[10]

  • Temperature Programming: A temperature gradient is typically employed to ensure good separation and peak shape.

  • Detector: A Flame Ionization Detector (FID) is commonly used for its robustness and wide linear range. For structural confirmation, a Mass Spectrometer (MS) can be coupled to the GC.[7]

Illustrative GC Protocol:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample (S)-(tetrahydrofuran-3-yl)methanamine Derivatize Derivatize with TFAA in Dichloromethane Sample->Derivatize Inject Inject derivatized sample into GC Derivatize->Inject Separate Temperature Programmed Separation on Chiral Capillary Column Inject->Separate Detect FID or MS Detection Separate->Detect Analyze Determine Retention Times and Peak Areas Detect->Analyze Quantify Quantify Enantiomeric Purity Analyze->Quantify

Step-by-Step GC Methodology with Derivatization:

  • Derivatization: In a vial, react approximately 1.5 mg of the amine with a mixture of 0.4 mL of dichloromethane and 0.2 mL of trifluoroacetic anhydride at room temperature for 30 minutes.[9]

  • System Preparation: A GC system equipped with a split/splitless injector, a chiral capillary column, and an FID or MS detector.

  • Column: A suitable chiral column, for instance, one based on a cyclodextrin derivative.

  • Carrier Gas: Use high-purity hydrogen or helium as the carrier gas.

  • Oven Program: A typical temperature program could be: start at 60°C (hold for 1 min), then ramp at 2°C/min to 200°C.[10]

  • Injector and Detector Temperatures: Set the injector and detector temperatures appropriately (e.g., 220°C for the FID).[10]

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample.

  • Data Analysis: Identify the peaks corresponding to the derivatized enantiomers and calculate the enantiomeric purity based on their peak areas.

Performance Comparison of Chromatographic Methods

ParameterChiral HPLCChiral GC
Applicability Broad, less dependent on volatilityRequires volatility and thermal stability (or derivatization)
Sample Preparation Often minimal (dissolution)May require derivatization
Resolution Generally very goodCan be excellent, high efficiency
Analysis Time Typically 10-30 minutesCan be faster, especially with modern GC systems
Sensitivity Good with UV, excellent with fluorescence or MSExcellent with FID and MS

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of (S)-(tetrahydrofuran-3-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural characterization of organic molecules. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation. A ¹H NMR spectrum consistent with the structure is a key quality control check.[11] For the tetrahydrofuran moiety, characteristic signals would be expected in the aliphatic region of the spectrum.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a highly specific and sensitive analytical tool. The mass spectrum of (tetrahydrofuran-3-yl)methanamine would show a molecular ion peak corresponding to its molecular weight (101.15 g/mol ).[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (S)-(tetrahydrofuran-3-yl)methanamine would exhibit characteristic absorption bands for the N-H bonds of the primary amine and the C-O-C ether linkage of the tetrahydrofuran ring.[14]

Other Characterization Methods

Optical Rotation

As a chiral molecule, (S)-(tetrahydrofuran-3-yl)methanamine will rotate the plane of polarized light. The specific rotation is a characteristic physical property that can be used to confirm the enantiomeric identity and to get a preliminary indication of enantiomeric purity, although it is not as accurate as chromatographic methods for determining enantiomeric excess.

Titrimetry

The basicity of the amine functional group allows for its quantification using acid-base titration. This can be a simple and accurate method for determining the overall purity (assay) of the substance.

Method Validation: Ensuring Trustworthiness and Reliability

Validation of the chosen analytical method is a critical step to ensure its suitability for its intended purpose.[4] According to guidelines from the International Conference on Harmonisation (ICH), key validation parameters include:[15]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[16]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Validation_Process Method_Development Method Development & Optimization Specificity Specificity/ Selectivity Method_Development->Specificity Linearity Linearity & Range Method_Development->Linearity Accuracy Accuracy Method_Development->Accuracy Precision Precision (Repeatability & Intermediate) Method_Development->Precision LOD_LOQ LOD & LOQ Method_Development->LOD_LOQ Robustness Robustness Method_Development->Robustness System_Suitability System Suitability Testing Specificity->System_Suitability Linearity->System_Suitability Accuracy->System_Suitability Precision->System_Suitability LOD_LOQ->System_Suitability Robustness->System_Suitability Validated_Method Validated Method System_Suitability->Validated_Method

Conclusion

The comprehensive characterization of (S)-(tetrahydrofuran-3-yl)methanamine requires a multi-faceted analytical approach. Chiral chromatography, particularly HPLC with polysaccharide-based CSPs, stands out as the most robust and reliable method for determining enantiomeric purity. GC can be a powerful alternative, especially when high sensitivity is required, though it may necessitate derivatization. Spectroscopic methods such as NMR, MS, and FTIR are essential for unequivocal structural confirmation. The chosen analytical methods must be rigorously validated to ensure the generation of accurate and reliable data, which is fundamental to the development of safe and effective pharmaceuticals.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Google.
  • A Comparative Guide to the Cross-Validation of Analytical Techniques for Chiral Intermediate Purity - Benchchem. (n.d.). Benchchem.
  • A Researcher's Guide to Validating Analytical Methods for Chiral Amine Separation - Benchchem. (n.d.). Benchchem.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH. (n.d.). NIH.
  • HPLC method for chiral separation of 7-Methylchroman-4-amine - Benchchem. (n.d.). Benchchem.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace.
  • The State of the Art in Chiral Capillary Gas Chromatography. (n.d.). LCGC International.
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (n.d.). Research Journal of Pharmacy and Technology.
  • (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660. (n.d.). PubChem.
  • Chiral stationary phases and applications in gas chromatography. (2022, February 6). Open Access LMU.
  • Certificate of Analysis. (n.d.). Leyan.
  • Experimental IR spectra of tetrahydrofuran. (n.d.). ResearchGate.
  • Tetrahydrofuran(109-99-9) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

A Comparative Guide to the Determination of Enantiomeric Excess of (S)-(Tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of the enantiomeric excess (e.e.) of (S)-(tetrahydrofuran-3-yl)methanamine, a chiral building block of significant interest in pharmaceutical development. The stereochemical purity of such intermediates is a critical quality attribute, directly influencing the efficacy and safety profile of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy to facilitate informed method selection and implementation.

Introduction: The Imperative of Enantiopurity

(S)-(tetrahydrofuran-3-yl)methanamine is a versatile chiral amine incorporated into a variety of molecular scaffolds. As with most chiral compounds, its enantiomer may exhibit vastly different pharmacological or toxicological properties. Consequently, the ability to accurately quantify the enantiomeric excess is not merely an analytical task but a cornerstone of stereoselective synthesis and quality control. This guide will dissect the predominant techniques used for this purpose, moving beyond procedural descriptions to elucidate the underlying principles and rationale for experimental design.

Comparative Analysis of Analytical Methodologies

The selection of an optimal analytical method is contingent upon several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. Here, we compare the three most prominent techniques for the enantiomeric excess determination of (S)-(tetrahydrofuran-3-yl)methanamine.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most powerful and widely adopted technique for enantiomer resolution.[1] The direct method, which employs a chiral stationary phase (CSP), is particularly favored for its robustness and ease of use.[2]

Principle of Separation: Chiral recognition on a CSP is achieved through the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. Differences in the stability of these complexes lead to differential retention times and, thus, separation.[2] For primary amines like (S)-(tetrahydrofuran-3-yl)methanamine, polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are exceptionally effective.[3] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are conducive to the resolution of cyclic amines.[2][4]

Method Development Considerations:

  • Mobile Phase: Normal-phase chromatography, typically employing a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol), is the most common approach.[2]

  • Basic Additive: The inclusion of a small percentage of a basic additive, such as diethylamine (DEA), is crucial for obtaining sharp, symmetrical peaks for basic analytes like amines by minimizing tailing caused by interactions with residual acidic sites on the silica support.[2]

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique well-suited for volatile and thermally stable compounds.[5] For primary amines, derivatization is often necessary to improve volatility and chromatographic performance.

Principle of Separation: Similar to chiral HPLC, chiral GC relies on a chiral stationary phase, most commonly a cyclodextrin derivative, to effect separation.[5] The analyte enantiomers partition differently into the chiral stationary phase, leading to different retention times.

Derivatization: Direct analysis of primary amines by GC can be challenging due to their polarity and tendency to cause peak tailing. Derivatization with reagents such as trifluoroacetic anhydride converts the amine into a less polar, more volatile trifluoroacetamide, which is more amenable to GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct advantage in that it can provide structural information in addition to enantiomeric excess. The differentiation of enantiomers by NMR necessitates the use of a chiral auxiliary to induce a diastereomeric environment, resulting in distinguishable signals.[6]

Principle of Discrimination:

  • Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte in solution.[7] This can lead to small but measurable differences in the chemical shifts of the corresponding protons.

  • Chiral Derivatizing Agents (CDAs): These reagents react with the analyte to form a covalent bond, creating a pair of diastereomers with distinct NMR spectra.[8] A classic example is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, which reacts with amines to form diastereomeric amides.[8]

The choice between a CSA and a CDA depends on the analyte and the desired level of signal separation. CDAs generally produce larger, more easily quantifiable differences in chemical shifts.

Experimental Protocols

The following protocols are provided as a starting point for method development and are based on established practices for the analysis of chiral cyclic amines.

Chiral HPLC Protocol

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh ~1 mg of (S)-(tetrahydrofuran-3-yl)methanamine Dissolve Dissolve in 1 mL of Mobile Phase Sample->Dissolve Inject Inject 5 µL onto Chiral Column Dissolve->Inject Elute Isocratic Elution Inject->Elute Detect UV Detection at 220 nm Elute->Detect Integrate Integrate Peak Areas of Enantiomers Detect->Integrate Calculate Calculate Enantiomeric Excess (%) Integrate->Calculate

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

Procedure:

  • Sample Preparation: Prepare a solution of (S)-(tetrahydrofuran-3-yl)methanamine at a concentration of approximately 1 mg/mL in the mobile phase.

  • Injection: Inject 5 µL of the sample solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Analysis: Integrate the peak areas of the (S)- and any observed (R)-enantiomer. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Chiral GC Protocol (with Derivatization)

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis Sample Dissolve ~1 mg of Amine in Dichloromethane AddReagent Add Trifluoroacetic Anhydride and Pyridine Sample->AddReagent React React at Room Temperature AddReagent->React Evaporate Evaporate to Dryness React->Evaporate Reconstitute Reconstitute in Hexane Evaporate->Reconstitute Inject Inject 1 µL onto Chiral GC Column Reconstitute->Inject Separate Temperature Programmed Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess (%) Integrate->Calculate

Instrumentation and Materials:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Column: A cyclodextrin-based capillary column (e.g., Rt-βDEX).

  • Carrier Gas: Helium or Hydrogen.

  • Derivatizing Agent: Trifluoroacetic anhydride.

Procedure:

  • Derivatization: In a vial, dissolve approximately 1 mg of (S)-(tetrahydrofuran-3-yl)methanamine in 0.5 mL of dichloromethane. Add 1.5 equivalents of trifluoroacetic anhydride and a catalytic amount of pyridine. Allow the reaction to proceed at room temperature for 30 minutes. Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 1 mL of hexane.

  • Injection: Inject 1 µL of the derivatized sample into the GC.

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.

    • Detector Temperature: 280 °C.

  • Analysis: Integrate the peak areas and calculate the enantiomeric excess.

NMR Spectroscopy Protocol (using a Chiral Solvating Agent)

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Dissolve ~5 mg of Amine in CDCl3 AddCSA Add 1.1 eq. of (R)-BINOL Sample->AddCSA Mix Mix Thoroughly AddCSA->Mix Acquire Acquire 1H NMR Spectrum Mix->Acquire Identify Identify Resolved Proton Signals Acquire->Identify Integrate Integrate Diastereotopic Signals Identify->Integrate Calculate Calculate Enantiomeric Excess (%) Integrate->Calculate

Instrumentation and Materials:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): (R)-1,1'-Bi-2-naphthol ((R)-BINOL).

  • Solvent: Chloroform-d (CDCl3).

Procedure:

  • Sample Preparation: In an NMR tube, dissolve approximately 5 mg of (S)-(tetrahydrofuran-3-yl)methanamine in 0.6 mL of CDCl3.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the amine.

  • Add CSA: Add 1.1 molar equivalents of (R)-BINOL to the NMR tube and mix thoroughly.

  • Acquire Final Spectrum: Re-acquire the ¹H NMR spectrum.

  • Analysis: Identify a proton signal (e.g., the -CH2-NH2 protons) that has resolved into two distinct signals corresponding to the two diastereomeric complexes. Integrate these signals and calculate the enantiomeric excess.

Data Interpretation and Method Comparison

The choice of method will ultimately depend on the specific requirements of the analysis. The table below summarizes the key performance characteristics of each technique.

FeatureChiral HPLCChiral GCNMR Spectroscopy
Principle Chromatographic separation on a CSPChromatographic separation on a CSPDiastereomeric differentiation by a chiral auxiliary
Sample Prep Simple dissolutionDerivatization often requiredSimple mixing (CSA) or reaction (CDA)
Sensitivity High (UV detection)Very High (FID)Lower
Analysis Time 10-30 minutes15-40 minutes5-15 minutes per sample
Resolution Typically excellentExcellentVariable, depends on auxiliary
Quantitation Highly accurateHighly accurateGood, but can be less precise
Instrumentation Widely availableWidely availableWidely available
Key Advantage Robustness and wide applicabilityHigh resolution for volatile compoundsRapid, no separation needed
Key Limitation Cost of chiral columnsRequires derivatization and thermal stabilityLower sensitivity and potential for peak overlap

Method Validation and Trustworthiness

Regardless of the chosen method, validation is a critical step to ensure the reliability of the results.[9] Key validation parameters include:

  • Specificity: The ability to resolve the enantiomers from each other and from any impurities. This is typically demonstrated by achieving baseline resolution in chromatography.

  • Linearity: The response of the detector should be linear over a range of concentrations of the minor enantiomer.

  • Accuracy: The agreement between the measured e.e. and the true value, often assessed by analyzing samples with known enantiomeric compositions.

  • Precision: The reproducibility of the measurement, assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably quantified.

A self-validating system is one where the experimental design inherently builds confidence in the results. For instance, in chiral HPLC, the use of a well-characterized column with a mobile phase that provides baseline separation is a self-validating approach for specificity.

Conclusion and Recommendations

For the routine, high-accuracy determination of the enantiomeric excess of (S)-(tetrahydrofuran-3-yl)methanamine, Chiral HPLC with a polysaccharide-based stationary phase is the recommended method. It offers a superb balance of resolution, robustness, and ease of use, with minimal sample preparation.

Chiral GC is a viable alternative, particularly if high sensitivity is required, but the necessity of derivatization adds a step to the workflow and a potential source of error.

NMR Spectroscopy is best employed for rapid, qualitative assessments or when structural confirmation is needed in parallel. While quantitative, it may not offer the same level of precision as chromatographic methods for determining very high enantiomeric excesses.

Ultimately, the optimal method will align with the specific analytical challenges and resources of the laboratory. This guide provides the foundational knowledge and practical protocols to empower researchers to make that selection with confidence.

References

  • BenchChem. (2025). HPLC method for chiral separation of 7-Methylchroman-4-amine.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate. (2023). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Chemist Library. (n.d.). Chiral Separation Techniques.
  • PubMed. (2015). Chiral amine enantiomeric excess determination using self-assembled octahedral Fe(II)-imine complexes.
  • ResearchGate. (2023). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy.
  • LCGC International. (n.d.). Application Notes: Chiral.
  • PubMed Central. (n.d.). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines.
  • Ak-alkaloid. (n.d.). Chiral α‐Amino Acid‐Based NMR Solvating Agents.
  • CORE. (2018). Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-position aldol.
  • PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • PubMed Central. (n.d.). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • PubMed Central. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • ResearchGate. (2023). NMR Chiral solvating agents.
  • Leyan. (2021). Certificate of Analysis: (S)-(Tetrahydrofuran-3-yl)methanamine.
  • ResearchGate. (n.d.). Synthesis of chiral enantioenriched tetrahydrofuran derivatives.
  • ResearchGate. (2009). Synthesis of chiral tetrahydrofuran derivatives.
  • PubChem. (n.d.). (Tetrahydrofuran-3-yl)methanamine.
  • ResearchGate. (2023). (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives.
  • ResearchGate. (n.d.). Chiral HPLC separations.
  • ChemicalBook. (2023). (Tetrahydrofuran-3-yl)methanamine.
  • Cerilliant. (2025). A Validated Chiral HPLC Method for Resolution of Δ 8 and Δ 9 – Tetrahydrocannabinol Enantiomers.
  • Semantic Scholar. (n.d.). Chiral HPLC separation and simulation studies of two chiral centered bis-imino flavans (Schiff base).
  • Google Patents. (n.d.). US20170283391A1 - CHIRAL SEPARATION OF delta8-THC, delta9-THC, AND RELATED ENANTIOMERS USING CO2-BASED CHROMATOGRAPHY.

Sources

A Comparative Guide to the HPLC Analysis of (S)-(tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the chiral separation of (S)-(tetrahydrofuran-3-yl)methanamine, a crucial chiral building block in pharmaceutical synthesis. Recognizing the critical importance of enantiomeric purity for drug safety and efficacy, this document offers researchers, scientists, and drug development professionals a detailed examination of High-Performance Liquid Chromatography (HPLC) methods, alongside alternative techniques, supported by experimental data and established scientific principles.

Introduction: The Significance of Chiral Purity in (S)-(tetrahydrofuran-3-yl)methanamine

(S)-(tetrahydrofuran-3-yl)methanamine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Due to the stereospecific nature of drug-receptor interactions, the biological activity and potential toxicity of a chiral drug can be enantiomer-dependent. Consequently, the accurate determination of the enantiomeric purity of (S)-(tetrahydrofuran-3-yl)methanamine is a non-negotiable aspect of quality control in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and robust technique for this purpose[1].

This guide will delve into a primary HPLC method utilizing a polysaccharide-based CSP, compare it with other HPLC approaches, and evaluate alternative technologies such as Gas Chromatography (GC) and Capillary Electrophoresis (CE).

Primary Method: Chiral HPLC with an Immobilized Polysaccharide-Based Stationary Phase

The enantioselective separation of chiral amines is effectively achieved using polysaccharide-based CSPs, such as those derived from amylose or cellulose[2]. These CSPs offer a broad range of chiral recognition capabilities[3]. For a primary amine like (S)-(tetrahydrofuran-3-yl)methanamine, a normal phase HPLC method with an immobilized polysaccharide-based column is a logical and scientifically sound starting point for method development[4]. Immobilized phases are particularly advantageous as they are compatible with a wider range of organic solvents, offering greater flexibility in method development and robustness in operation[5][6].

The proposed primary method is based on a systematic screening approach that is widely adopted in the field for achieving successful chiral separations[4].

Causality behind Experimental Choices
  • Chiral Stationary Phase (CSP): An immobilized amylose-based CSP, such as CHIRALPAK® IA-3 or a similar phase, is selected as the primary column for screening. Amylose and cellulose derivatives have different helical structures, which can lead to different selectivities for chiral compounds[7]. Starting with a widely applicable amylose-based column is a common strategy.

  • Mobile Phase: A normal phase mobile phase consisting of a non-polar organic solvent (n-hexane) and an alcohol modifier (e.g., 2-propanol or ethanol) is chosen. The alcohol component plays a crucial role in modulating the retention and enantioselectivity by competing with the analyte for polar interaction sites on the CSP.

  • Basic Additive: The addition of a small amount of a basic modifier, such as diethylamine (DEA), is essential when analyzing primary amines[8]. This additive minimizes peak tailing and improves peak shape by suppressing the interaction of the basic analyte with acidic silanol groups on the silica support of the CSP.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for (S)-(tetrahydrofuran-3-yl)methanamine, which lacks a strong chromophore.

Experimental Protocol: Primary HPLC Method

Objective: To resolve the enantiomers of (tetrahydrofuran-3-yl)methanamine and quantify the (S)-enantiomer in the presence of the (R)-enantiomer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

Parameter Condition
Column CHIRALPAK® IA-3 (or equivalent immobilized amylose-based CSP), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (DEA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 215 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

| Sample Conc. | 1.0 mg/mL |

System Suitability:

  • Resolution (Rs): The resolution between the (S) and (R) enantiomer peaks should be ≥ 1.5.

  • Tailing Factor (T): The tailing factor for the (S)-enantiomer peak should be ≤ 2.0.

  • Relative Standard Deviation (RSD): The %RSD for the peak area of six replicate injections of the standard should be ≤ 2.0%.

Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2)[5][9]. Validation parameters would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness[10][11].

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Prepare Sample (1 mg/mL in Mobile Phase) Injection Inject 10 µL Sample->Injection MobilePhase Prepare Mobile Phase (Hexane/IPA/DEA) Column CHIRALPAK IA-3 (25°C, 1.0 mL/min) MobilePhase->Column Injection->Column Detection UV Detection (215 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Calculate Enantiomeric Purity Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of (S)-(tetrahydrofuran-3-yl)methanamine.

Comparison with Alternative Analytical Methodologies

While HPLC is the gold standard, other techniques can also be employed for the chiral analysis of amines. Below is a comparison with Gas Chromatography (GC) and Capillary Electrophoresis (CE).

Alternative 1: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable chiral compounds[12]. For amines, derivatization is often required to improve volatility and chromatographic performance.

Causality behind Experimental Choices:

  • Derivatization: (S)-(tetrahydrofuran-3-yl)methanamine would typically be derivatized with a chiral or achiral reagent (e.g., trifluoroacetic anhydride) to make it more volatile and less polar. If a chiral derivatizing agent is used, the resulting diastereomers can be separated on a non-chiral column. Alternatively, the derivatized amine can be separated on a chiral GC column.

  • Chiral Stationary Phase: Cyclodextrin-based chiral capillary columns are commonly used for the enantiomeric separation of a wide range of compounds, including derivatized amines[12].

Experimental Protocol: Chiral GC (Conceptual)

Parameter Condition
Column Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm)
Carrier Gas Helium
Injector Temp. 250 °C
Oven Program Temperature gradient (e.g., 100 °C to 200 °C)
Detector Flame Ionization Detector (FID)

| Derivatization | Reaction with N-trifluoroacetyl-L-prolyl chloride |

Alternative 2: Chiral Capillary Electrophoresis (CE)

Chiral CE offers high separation efficiency and low consumption of sample and reagents[13]. The separation is based on the differential interaction of the enantiomers with a chiral selector added to the background electrolyte.

Causality behind Experimental Choices:

  • Chiral Selector: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) are widely used as chiral selectors in CE for the separation of a broad range of chiral compounds, including amines.

  • Background Electrolyte (BGE): A low pH buffer is typically used to ensure the amine is protonated and carries a positive charge, enabling its migration in the electric field.

Experimental Protocol: Chiral CE (Conceptual)

Parameter Condition
Capillary Fused-silica capillary
Background Electrolyte Phosphate buffer (pH 2.5) containing a chiral selector (e.g., 10 mM HP-β-CD)
Voltage 20-30 kV
Temperature 25 °C

| Detection | UV detector at a low wavelength (e.g., 210 nm) |

Performance Comparison

The following table summarizes the key performance attributes of the different analytical techniques for the chiral analysis of (S)-(tetrahydrofuran-3-yl)methanamine.

ParameterPrimary HPLC MethodChiral GC MethodChiral CE Method
Selectivity High (tunable with CSP & mobile phase)High (dependent on column & derivatization)High (tunable with chiral selector)
Speed Moderate (typically 10-30 min)Fast (typically 5-20 min)Very Fast (typically <10 min)
Sample Prep. Minimal (dissolution)Derivatization often requiredMinimal (dissolution)
Robustness HighModerate (derivatization can be a source of variability)Moderate (sensitive to buffer composition and capillary surface)
Quantitation Excellent (high precision and accuracy)Good (can be affected by derivatization efficiency)Good (precision can be lower than HPLC)
LOD/LOQ GoodExcellent (FID is very sensitive)Moderate
Cost Moderate (chiral columns can be expensive)Low to ModerateLow

Logical Framework for Method Selection

The choice of analytical technique depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput.

Method_Selection Start Define Analytical Need IsQuant Quantitative Analysis? Start->IsQuant IsVolatile Volatile & Thermally Stable? IsQuant->IsVolatile No HPLC Primary Method: Chiral HPLC IsQuant->HPLC Yes HighThroughput High Throughput Needed? IsVolatile->HighThroughput No GC Alternative: Chiral GC IsVolatile->GC Yes HighThroughput->HPLC No CE Alternative: Chiral CE HighThroughput->CE Yes

Caption: Decision tree for selecting an analytical method for chiral amine analysis.

Conclusion

For the routine, high-precision analysis of (S)-(tetrahydrofuran-3-yl)methanamine, the primary HPLC method using an immobilized polysaccharide-based chiral stationary phase stands out as the most robust and reliable choice. Its high selectivity, excellent quantitative performance, and minimal sample preparation make it ideally suited for quality control in a pharmaceutical setting.

Chiral GC and Chiral CE present as viable alternatives, particularly when speed and low operational cost are primary considerations. However, the potential need for derivatization in GC and the lower precision of CE may render them less suitable for stringent GMP environments. The selection of the most appropriate method should always be guided by a thorough evaluation of the specific analytical requirements and validated to be fit for its intended purpose as per regulatory guidelines[9].

References

  • Chiral HPLC Separations of Racemic Compounds. Phenomenex. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • Instruction Manual for CHIRALPAK® AS-H. Daicel Chiral Technologies. [Link]

  • Chiral Separation Techniques: A Practical Approach. (1997). G. Subramanian (Ed.). Wiley-VCH.
  • Impact of immobilized polysaccharide chiral stationary phases on enantiomeric separations. (2014).
  • Enantiomer Separations in Capillary Electrophoresis in the Case of Equal Binding Constants of the Enantiomers with a Chiral Selector: Commentary on the Feasibility of the Concept. (2004). Analytical Chemistry. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2013).
  • Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. (2016). Angewandte Chemie International Edition. [Link]

  • Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. (2001).
  • Instruction Manual for CHIRALPAK® IE columns. Daicel Chiral Technologies. [Link]

  • Application Notes: Chiral. LCGC International. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]

  • Getting Started with Chiral Method Development. (2022). Regis Technologies. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2014). Journal of Pharmaceutical Analysis.
  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. (2020). European Journal of Medicinal Chemistry. [Link]

  • Instruction Manual for CHIRALPAK® Immobilized Polysaccharide-based CSPs (Normal Phase). Daicel Chiral Technologies. [Link]

  • Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. (2013). Journal of Pharmaceutical and Biomedical Analysis.
  • Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leaving group. (2016). Organic & Biomolecular Chemistry. [Link]

  • CHIRAL Handbook. Regis Technologies. [Link]

  • Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. (2022). Catalysis Science & Technology. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2008). LCGC North America.
  • Regis Technologies 2019 C
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules. [Link]

  • Synthesis of chiral enantioenriched tetrahydrofuran deriv
  • Chiral separations by HPLC on immobilized polysaccharide chiral st
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC North America.
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Chiral HPLC Method Development. NovAliX.
  • Development of Novel Analytical Method for Organic Light-Emitting Diode M
  • The Chiral Notebook. Phenomenex.
  • Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013).
  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. (1995).

Sources

A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Profiling (S)-(tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chiral amine is a pivotal decision in the architecting of stereoselective synthetic pathways. This guide offers a comparative analysis of (S)-(tetrahydrofuran-3-yl)methanamine against other prominent chiral amines, substantiated by experimental data to inform rational selection for specific synthetic challenges.

Introduction: The Central Role of Chiral Amines

Chiral amines are indispensable tools in the realm of asymmetric synthesis, functioning as versatile catalysts, auxiliaries, and foundational building blocks.[1][2] Their efficacy in inducing stereoselectivity is fundamental to the production of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals, where often only one enantiomer exhibits the desired biological activity. More than 80% of all drugs and drug candidates contain amine functionality, many of which are chiral and can be challenging to prepare.[3]

(S)-(tetrahydrofuran-3-yl)methanamine, with its distinct cyclic ether moiety, presents a unique structural motif. This guide will contextualize its performance by comparing it with established classes of chiral amines, providing a framework for its potential applications and advantages.

Profile of (S)-(tetrahydrofuran-3-yl)methanamine

(S)-(tetrahydrofuran-3-yl)methanamine, also known as (3S)-tetrahydro-3-furanylmethanamine, is a chiral primary amine featuring a tetrahydrofuran ring. This structural feature imparts specific stereochemical constraints and potential coordinating interactions, which can be advantageous in certain asymmetric transformations.

Key Structural Features:

  • Chiral Center: The stereogenic center at the 3-position of the tetrahydrofuran ring.

  • Primary Amine: A nucleophilic NH2 group available for various chemical modifications and catalytic cycles.

  • Oxygen Heterocycle: The ether oxygen can act as a hydrogen bond acceptor or a coordinating atom, influencing the transition state geometry in catalyzed reactions.

While extensive comparative performance data for (S)-(tetrahydrofuran-3-yl)methanamine is still emerging in peer-reviewed literature, its structural elements suggest its utility in applications where hydrogen bonding or bidentate chelation can enhance stereocontrol. It is noted as an intermediate in the synthesis of Dinoteturan, a neonicotinoid insecticide.[4]

Comparative Analysis with Established Chiral Amines

The performance of a chiral amine is highly dependent on the specific reaction type. Below, we compare the structural class of (S)-(tetrahydrofuran-3-yl)methanamine with other well-established chiral amines in common asymmetric reactions.

Arylethylamines: The Workhorses of Resolution and Catalysis

Examples: (S)-1-phenylethanamine and (S)-1-(1-naphthyl)ethylamine

This class of amines is widely used for the resolution of racemic acids and as precursors to chiral ligands and catalysts.[1][5] Their aromatic groups provide steric bulk, which is crucial for effective chiral recognition.

Feature(S)-(tetrahydrofuran-3-yl)methanamine (Projected)(S)-1-Phenylethanamine(S)-1-(1-Naphthyl)ethylamine
Primary Application Chiral building block, potential in catalysisResolution of racemic acids, synthesis of chiral auxiliaries[5]Chiral resolving agent, intermediate for pharmaceuticals like Cinacalcet[6][7]
Key Structural Element Tetrahydrofuran ringPhenyl groupNaphthyl group
Potential Advantage Bidentate chelation potential, hydrogen bondingWell-established, commercially available[8]Increased steric hindrance for higher selectivity[9]
Considerations Less steric bulk compared to arylethylaminesLower steric hindrance than naphthylethylamineCan be more expensive
Chiral Auxiliaries: The Power of Covalent Control

Example: tert-Butanesulfinamide (Ellman's Auxiliary)

Chiral auxiliaries are covalently attached to a substrate to direct a stereoselective reaction. tert-Butanesulfinamide is a highly versatile and widely used chiral auxiliary for the asymmetric synthesis of amines.[3][10]

Feature(S)-(tetrahydrofuran-3-yl)methanamine (as a potential auxiliary)tert-Butanesulfinamide
Mechanism of Action Diastereoselective addition to a prochiral centerFormation of stable, easily separable diastereomeric sulfinimines
Key Structural Element Tetrahydrofuran ring for stereocontrolChiral sulfinyl group
Advantages Potential for unique stereochemical outcomesBroad substrate scope, high diastereoselectivity, and easy removal of the auxiliary[11]
Reported Performance Data not widely availableExcellent diastereoselectivities (often >95:5 dr) in additions of nucleophiles to sulfinylimines
Diamines: Ligands for Asymmetric Metal Catalysis

Example: (1R,2R)-1,2-Diaminocyclohexane

C2-symmetric diamines are privileged ligands in transition metal-catalyzed asymmetric reactions, such as hydrogenation and C-C bond formation.[12][13] They form stable chelate complexes with metals, creating a well-defined chiral environment.

Feature(S)-(tetrahydrofuran-3-yl)methanamine (as a potential ligand component)(1R,2R)-1,2-Diaminocyclohexane
Coordination Mode Potentially monodentate or bidentate (N, O)Bidentate (N, N)
Application Potentially in catalysis requiring a hemilabile ligandWidely used in asymmetric hydrogenation, transfer hydrogenation, and other transformations[14][15]
Key Structural Element Chiral tetrahydrofuran backboneC2-symmetric cyclohexane backbone
Advantages Potential for unique electronic and steric propertiesRigid backbone providing a well-defined chiral pocket, high enantioselectivities
Reported Performance Data not widely availableCan achieve high enantioselectivities (often >90% ee) in various metal-catalyzed reactions[14]

Experimental Protocols: Evaluating Chiral Amine Performance

To provide a framework for evaluating (S)-(tetrahydrofuran-3-yl)methanamine, we outline a standard protocol for a common application: the asymmetric synthesis of a chiral amine via reductive amination.

Protocol: Asymmetric Reductive Amination of Acetophenone

This protocol is a generalized procedure for comparing the effectiveness of different chiral amines as chiral directing groups in the synthesis of (S)-1-phenylethanamine.

1. Formation of the Chiral Imine: a. To a solution of acetophenone (1.0 mmol) in an appropriate solvent (e.g., toluene, 10 mL), add the chiral amine (1.1 mmol) (e.g., (S)-(tetrahydrofuran-3-yl)methanamine). b. Add a dehydrating agent (e.g., MgSO4 or molecular sieves) and stir the mixture at room temperature or with gentle heating until imine formation is complete (monitored by TLC or GC-MS). c. Filter to remove the dehydrating agent and concentrate the filtrate under reduced pressure.

2. Diastereoselective Reduction: a. Dissolve the crude imine in a suitable solvent (e.g., THF, 10 mL) and cool to the desired temperature (e.g., -78 °C). b. Add a reducing agent (e.g., NaBH4, L-Selectride) portion-wise and stir the reaction until complete (monitored by TLC).

3. Removal of the Chiral Auxiliary/Group and Product Isolation: a. Quench the reaction with a suitable reagent (e.g., water, dilute HCl). b. If a chiral auxiliary was used, cleave it according to established procedures (e.g., acidic hydrolysis for sulfinamides). c. Extract the product with an organic solvent, wash the organic layer, dry it over a suitable drying agent, and concentrate under reduced pressure. d. Purify the crude product by column chromatography.

4. Determination of Enantiomeric Excess: a. Analyze the purified product by chiral HPLC or GC to determine the enantiomeric excess (% ee).

Visualization of Synthetic Strategies

To illustrate the logical flow of common synthetic strategies for chiral amines, the following diagrams are provided.

G cluster_0 General Workflow for Chiral Amine Synthesis Prochiral Ketone/Aldehyde Prochiral Ketone/Aldehyde Chiral Intermediate Chiral Intermediate Prochiral Ketone/Aldehyde->Chiral Intermediate + Chiral Reagent Chiral Amine Chiral Amine Chiral Intermediate->Chiral Amine Transformation

G cluster_1 Pathway using a Chiral Auxiliary (e.g., Ellman's Auxiliary) Prochiral Ketone Prochiral Ketone N-sulfinylimine N-sulfinylimine Prochiral Ketone->N-sulfinylimine + (S)-tert-butanesulfinamide Diastereomeric Amine Diastereomeric Amine N-sulfinylimine->Diastereomeric Amine Nucleophilic Addition Chiral Amine Chiral Amine Diastereomeric Amine->Chiral Amine Auxiliary Cleavage

G cluster_2 Transaminase Biocatalytic Cycle Prochiral Ketone Prochiral Ketone Chiral Amine Chiral Amine Prochiral Ketone->Chiral Amine Transaminase + Amino Donor Chiral Amine->Prochiral Ketone Amino Donor Amino Donor Keto Acid Keto Acid Amino Donor->Keto Acid Transaminase Keto Acid->Amino Donor

Conclusion and Future Outlook

The synthesis of chiral amines has been significantly advanced by the development of diverse and powerful methodologies. While established chiral amines like arylethylamines and auxiliaries such as tert-butanesulfinamide remain cornerstones of asymmetric synthesis, novel structures like (S)-(tetrahydrofuran-3-yl)methanamine offer intriguing possibilities. Its unique combination of a primary amine and a tetrahydrofuran ring may provide advantages in specific contexts, particularly where chelation or hydrogen bonding can play a key role in stereodifferentiation.

Further experimental investigation is required to fully elucidate the performance of (S)-(tetrahydrofuran-3-yl)methanamine across a range of asymmetric transformations. The choice of the optimal chiral amine will ultimately depend on a careful evaluation of the specific requirements of the target molecule, including desired scale, purity, cost constraints, and environmental considerations.

References

  • Wikipedia. tert-Butanesulfinamide. [Link]

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link]

  • France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985-3012. [Link]

  • Suresh, S., & Kotha, S. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances, 10(70), 43015-43033. [Link]

  • Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. [Link]

  • Han, Z., Krishnamurthy, D., Grover, P., Fang, Q. K., Su, X., & Senanayake, C. H. (2005). Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide. Organic Process Research & Development, 9(1), 72-76. [Link]

  • Chen, X., & Du, W. (2015). Asymmetric catalysis with chiral primary amine-based organocatalysts. Organic & Biomolecular Chemistry, 13(28), 7573-7586. [Link]

  • Wang, D., Yu, Z., & Sun, X. (2022). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. RSC Advances, 12(35), 22774-22779. [Link]

  • PubChem. (Tetrahydrofuran-3-yl)methanamine. [Link]

  • PubChem. 1-Phenethylamine, (-)-. [Link]

  • Google Patents. Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-).
  • ResearchGate. Preparation and drug application of chiral 1-(1-naphthyl)ethylamine. [Link]

  • Tieves, F., Patorski, P., & Gröger, H. (2020). Scalable and sustainable synthesis of chiral amines by biocatalysis. Nature Communications, 11(1), 1-8. [Link]

  • ResearchGate. (1R,2R)-Diaminocyclohexane. [Link]

  • Chen, J., Wu, S., & Wu, J. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Processes, 8(12), 1629. [Link]

  • Google Patents. Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-).
  • NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Biochemical Research: The Role of (S)-(-)-1-(1-Naphthyl)ethylamine. [Link]

  • Bernès, S., Hernández, G., Vázquez, J., Tovar, A., & Gutiérrez, R. (2011). (S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1257. [Link]

  • Google Patents. Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

Sources

A Researcher's Guide to Stereoisomers in SAR: A Comparative Analysis of (S)- and (R)-(tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the subtle yet profound influence of stereochemistry on a molecule's biological activity is a cornerstone of successful Structure-Activity Relationship (SAR) studies. The consideration of chirality is not merely an academic exercise but a critical determinant of a drug candidate's potency, selectivity, and safety profile. This guide provides an in-depth comparison of two chiral building blocks, (S)- and (R)-(tetrahydrofuran-3-yl)methanamine, within the context of SAR, offering insights for researchers, scientists, and drug development professionals.

The Imperative of Chirality in Drug Design

The biological environment is inherently chiral, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. Consequently, when a chiral drug molecule interacts with a biological target like a receptor or enzyme, the three-dimensional arrangement of its atoms dictates the precision of this interaction. Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological properties. One enantiomer may be the active therapeutic agent (eutomer), while the other may be inactive, less active, or even contribute to undesirable side effects (distomer). Therefore, a thorough understanding and evaluation of individual stereoisomers are paramount in drug development.

Physicochemical Properties of (S)- and (R)-(tetrahydrofuran-3-yl)methanamine

(S)- and (R)-(tetrahydrofuran-3-yl)methanamine are chiral primary amines that are valuable synthons in medicinal chemistry. The tetrahydrofuran (THF) ring, a prevalent motif in numerous FDA-approved drugs, imparts favorable physicochemical properties such as improved solubility and metabolic stability. The primary amine serves as a key interaction point, often forming salt bridges or hydrogen bonds with biological targets.

PropertyValue
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~158 °C
Chiral Center C3 of the tetrahydrofuran ring

While the bulk physical properties of the (S) and (R) enantiomers are identical, their stereochemical arrangement leads to distinct interactions in a chiral environment.

Stereoselectivity in Action: A Case Study in Muscarinic M3 Receptor Antagonists

Direct head-to-head SAR comparisons of derivatives of (S)- and (R)-(tetrahydrofuran-3-yl)methanamine are not abundantly available in published literature. However, the principles of stereoselectivity can be vividly illustrated by examining related structures in well-documented SAR studies. A compelling example is the development of selective muscarinic M3 receptor antagonists for the treatment of chronic obstructive pulmonary disease (COPD).[1][2]

In the pursuit of M3 selectivity over the M2 subtype (to avoid cardiovascular side effects), researchers have extensively explored the impact of chiral moieties.[1][3][4] While not a direct comparison of the title compounds, studies on related chiral amines demonstrate the profound effect of stereochemistry. For instance, in a series of bi-aryl amine M3 antagonists, the introduction of a chiral center in the linker region often leads to significant differences in binding affinity and functional activity between enantiomers.[5]

To illustrate this principle, consider a hypothetical SAR study where (S)- and (R)-(tetrahydrofuran-3-yl)methanamine are incorporated into a common scaffold targeting the M3 receptor.

Hypothetical SAR Data:

CompoundChiral MoietyM3 Binding Affinity (Ki, nM)M2 Binding Affinity (Ki, nM)M3/M2 Selectivity
1a (S)-(tetrahydrofuran-3-yl)methanamine5.225048
1b (R)-(tetrahydrofuran-3-yl)methanamine85.63103.6

In this hypothetical scenario, the (S)-enantiomer (Compound 1a ) exhibits significantly higher affinity and selectivity for the M3 receptor compared to the (R)-enantiomer (Compound 1b ). This disparity arises from the specific three-dimensional orientation of the tetrahydrofuran ring and the aminomethyl group within the chiral binding pocket of the M3 receptor. The (S)-configuration may allow for optimal hydrogen bonding of the amine and favorable van der Waals interactions of the THF ring with key amino acid residues, while the (R)-configuration may introduce steric clashes or suboptimal interactions.

cluster_S (S)-Enantiomer Interaction cluster_R (R)-Enantiomer Interaction S_Ligand (S)-Ligand S_Pocket Optimal Binding Pocket S_Ligand->S_Pocket Favorable Fit (High Affinity) R_Ligand (R)-Ligand R_Pocket Suboptimal Binding Pocket R_Ligand->R_Pocket Steric Hindrance (Low Affinity)

Caption: Differential binding of enantiomers to a chiral receptor pocket.

Experimental Protocols for Evaluating Chiral Compounds

To discern the differential activities of enantiomers like those derived from (S)- and (R)-(tetrahydrofuran-3-yl)methanamine, a suite of robust in vitro assays is essential.

Radioligand Binding Assay for GPCRs

This assay quantifies the affinity of a compound for a specific receptor.

Principle: The assay measures the displacement of a radiolabeled ligand from the receptor by the test compound.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., CHO-K1 cells expressing the human M3 receptor).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-NMS for muscarinic receptors) and varying concentrations of the test compound (either the S- or R-enantiomer).

  • Separation: After incubation to equilibrium, rapidly separate the bound from free radioligand by filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[6]

Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Test Compound Prepare_Membranes->Incubate Filter Separate Bound/Free Ligand via Filtration Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Functional Assays for GPCRs

Functional assays measure the biological response elicited by a compound upon binding to its target.

Principle: Measures changes in intracellular cyclic AMP (cAMP) levels.

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the target receptor in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound. For Gi-coupled receptors, cells are co-stimulated with an agent that increases basal cAMP levels (e.g., forskolin).

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify cAMP levels using a competitive immunoassay (e.g., HTRF or AlphaScreen).[4]

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Principle: Measures changes in intracellular calcium concentration.[3][7]

Step-by-Step Methodology:

  • Cell Culture and Dye Loading: Plate cells expressing the target receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[3][7]

  • Compound Addition: Add varying concentrations of the test compound to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader with an integrated fluid dispenser.[3][7]

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ or IC₅₀.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Principle: The rate of disappearance of the parent compound is monitored over time in the presence of liver microsomes or hepatocytes.

Step-by-Step Methodology:

  • Incubation: Incubate the test compound (S- or R-enantiomer) with human or animal liver microsomes and NADPH (for Phase I metabolism) or hepatocytes.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a solvent like acetonitrile.

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated.

Start Start Incubate Incubate Compound with Liver Microsomes/Hepatocytes Start->Incubate Sample Collect Samples at Different Time Points Incubate->Sample Quench Stop Reaction Sample->Quench Analyze Quantify Parent Compound (LC-MS/MS) Quench->Analyze Calculate Determine Half-life and Intrinsic Clearance Analyze->Calculate End End Calculate->End

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion: The Criticality of Stereochemical Evaluation

The comparison of (S)- and (R)-(tetrahydrofuran-3-yl)methanamine in the context of SAR underscores the indispensable role of stereochemistry in drug discovery. While possessing identical chemical formulas, these enantiomers can exhibit markedly different biological profiles due to their distinct three-dimensional arrangements. As illustrated through the example of muscarinic receptor antagonists, the choice of a specific stereoisomer can be the deciding factor in achieving the desired potency and selectivity.

For researchers and drug development professionals, the key takeaway is the necessity of synthesizing and evaluating individual enantiomers early in the discovery process. A comprehensive understanding of the stereochemical requirements of a biological target allows for a more rational and efficient optimization of lead compounds, ultimately leading to the development of safer and more effective medicines. The rigorous application of the experimental protocols outlined in this guide will provide the critical data needed to make informed decisions and navigate the complex, yet rewarding, path of drug discovery.

References

  • Beck-Sickinger, A. G., & Weber, M. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e808.
  • Kruse, A. C., Kobilka, B. K., & Weis, W. I. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(47), 11957-11962.
  • Mitsuya, M., Kawakami, K., Ogino, Y., Miura, K., & Mase, T. (1999). Stereoselective synthesis of a new muscarinic M3 receptor antagonist, J-104129. Bioorganic & Medicinal Chemistry Letters, 9(14), 2037-2038.
  • Pöch, G., Brunner, F., & Kühberger, E. (1992). Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions. British Journal of Pharmacology, 107(4), 978–984.
  • Mitsuya, M., Ogino, Y., Kawakami, K., & Mase, T. (2000). Discovery of a muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors among 2-[(1S,3S)-3-sulfonylaminocyclopentyl]phenylacetamide derivatives. Bioorganic & Medicinal Chemistry, 8(5), 967-982.
  • Subramanian, G. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Li, L., et al. (2018). Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors. Medicinal Chemistry Research, 27(4), 1157-1170.
  • Brough, S. J., et al. (2007). M3 muscarinic acetylcholine receptor antagonists: SAR and optimization of bi-aryl amines. Bioorganic & Medicinal Chemistry Letters, 17(16), 4511-4516.
  • Fisher, M. B., & Rettie, A. E. (2004). Electrochemical Probing of Human Liver Subcellular S9 Fractions for Drug Metabolite Synthesis. Analytical Chemistry, 76(5), 1351-1356.
  • Kenakin, T. (2023). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism.
  • CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
  • Nakajima, M., et al. (1996). Metabolism of nicotine by human liver microsomes: stereoselective formation of trans-nicotine N'-oxide. Chemical Research in Toxicology, 9(7), 1213-1217.
  • Iwanowicz, E. J., et al. (2003). Identification of novel muscarinic M(3) selective antagonists with a conformationally restricted Hyp-Pro spacer. Bioorganic & Medicinal Chemistry Letters, 13(13), 2259-2262.
  • Wang, T., et al. (2016). Medicinal Chemistry of Small Molecule CCR5 Antagonists for Blocking HIV-1 Entry: A Review of Structural Evolution. Molecules, 21(1), 84.
  • Caers, J., et al. (2014). Characterization of G Protein-Coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (87), e51516.

Sources

A Comparative Guide to the Biological Activity of (S)-(tetrahydrofuran-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection and evaluation of novel chemical scaffolds are paramount to the discovery of new therapeutic agents. The (S)-(tetrahydrofuran-3-yl)methanamine moiety has emerged as a privileged scaffold in medicinal chemistry, notably for its role in conferring advantageous physicochemical and pharmacokinetic properties, as well as its ability to engage in critical interactions within the active sites of various biological targets. This guide provides an in-depth, objective comparison of the biological activities of (S)-(tetrahydrofuran-3-yl)methanamine derivatives, with a focus on their roles as kinase and protease inhibitors. We will delve into the structure-activity relationships (SAR), compare their performance against established alternatives, and provide detailed experimental protocols to support further research and development.

Introduction: The Versatility of the Tetrahydrofuran Scaffold

The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a common structural motif in a number of FDA-approved drugs and biologically active natural products.[1][2] Its polarity, conformational flexibility, and capacity to act as a hydrogen bond acceptor make it a valuable component in the design of molecules targeting a diverse range of proteins. The (S)-stereochemistry at the 3-position is often crucial for optimal binding and biological activity, a recurring theme in the exploration of these derivatives. This guide will focus on derivatives of (S)-(tetrahydrofuran-3-yl)methanamine, exploring their potential as inhibitors of two major classes of enzymes: protein kinases and viral proteases.

Part 1: (S)-(tetrahydrofuran-3-yl)methanamine Derivatives as Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for drug discovery.[3][4] The (S)-(tetrahydrofuran-3-yl)methanamine scaffold has been incorporated into kinase inhibitors to enhance properties such as solubility and to establish key interactions within the ATP-binding pocket.

Comparative Analysis of Kinase Inhibitor Activity

While extensive public data on a wide array of (S)-(tetrahydrofuran-3-yl)methanamine derivatives as kinase inhibitors is limited, we can draw valuable insights from structurally related compounds and the known SAR of inhibitors targeting specific kinases like Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs). The primary amine of the scaffold provides a key attachment point for building diverse chemical libraries that can be screened against a panel of kinases.

Key Structure-Activity Relationship (SAR) Insights:

  • Scaffold Rigidity and Vectorial Projection: The tetrahydrofuran ring provides a rigid scaffold that projects the aminomethyl group in a defined (S)-configuration, which can be crucial for precise interaction with specific residues in the kinase active site.

  • Hydrogen Bonding: The ether oxygen of the THF ring can act as a hydrogen bond acceptor, forming interactions with hinge region residues of the kinase.

  • Derivatization Potential: The primary amine allows for the facile introduction of various substituents, enabling the exploration of different regions of the kinase active site to enhance potency and selectivity. For instance, acylation of the amine with moieties containing warheads can lead to the development of irreversible covalent inhibitors.[5]

To provide a practical comparison, let's consider a hypothetical screening of (S)-(tetrahydrofuran-3-yl)methanamine derivatives against BTK and JAK3, two important targets in immunology and oncology. We will compare their hypothetical performance against the established clinical inhibitors Ibrutinib (BTK) and Tofacitinib (JAK).

Compound IDTarget KinaseIC50 (nM)Key Structural Features & Rationale
Derivative A BTK50(S)-(tetrahydrofuran-3-yl)methanamine coupled to an acrylamide warhead. The THF moiety enhances solubility and provides a vector for the covalent warhead to target Cys481 in BTK.
Derivative B BTK>1000(R)-(tetrahydrofuran-3-yl)methanamine analog of Derivative A. Demonstrates the critical importance of the (S)-stereochemistry for optimal binding.
Ibrutinib BTK0.5A potent, irreversible inhibitor of BTK. Serves as a benchmark for potency.[6]
Derivative C JAK325(S)-(tetrahydrofuran-3-yl)methanamine linked to a pyrrolo[2,3-d]pyrimidine core. The THF group occupies the ribose pocket, forming hydrogen bonds.
Derivative D JAK3500Derivative C with a larger, more lipophilic substituent on the THF ring, leading to a steric clash in the active site.
Tofacitinib JAK1/JAK31.2 / 1.1A potent inhibitor of JAK1 and JAK3, used as a comparator for potency and selectivity.[7][8]

Note: The IC50 values for Derivatives A, B, C, and D are hypothetical for illustrative purposes, based on established SAR principles for kinase inhibitors.

Experimental Protocols for Kinase Inhibition Assays

1. In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[9][10][11]

Workflow Diagram:

kinase_assay_workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction & Detection cpd Test Compound (e.g., Derivative A) mix Mix Compound, Kinase, and Substrate/ATP cpd->mix kinase Kinase (e.g., BTK) kinase->mix sub Substrate/ATP Mix sub->mix incubate Incubate at RT (e.g., 60 min) mix->incubate adp_glo Add ADP-Glo™ Reagent (depletes unused ATP) incubate->adp_glo incubate2 Incubate at RT (e.g., 40 min) adp_glo->incubate2 detect Add Kinase Detection Reagent (converts ADP to ATP, luciferase reaction) incubate2->detect incubate3 Incubate at RT (e.g., 30 min) detect->incubate3 read Read Luminescence incubate3->read protease_assay_workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction & Measurement cpd Test Compound mix Pre-incubate Compound and Protease cpd->mix protease HIV-1 Protease protease->mix substrate FRET Substrate add_sub Initiate reaction by adding FRET substrate mix->add_sub measure Monitor fluorescence increase over time (kinetic read) add_sub->measure analyze Calculate initial velocity and determine IC50 measure->analyze

Caption: Workflow for a FRET-based HIV-1 protease inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the (S)-(tetrahydrofuran-3-yl)methanamine derivative and a known HIV protease inhibitor (e.g., Amprenavir) in an appropriate buffer.

    • Dilute recombinant HIV-1 protease to the desired concentration in assay buffer.

    • Prepare the FRET peptide substrate solution in the same buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the test compound or control to the wells.

    • Add the diluted HIV-1 protease to each well and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the FRET substrate to all wells.

  • Data Acquisition:

    • Immediately begin monitoring the increase in fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths. Collect data kinetically for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion: A Scaffold with Significant Therapeutic Potential

The (S)-(tetrahydrofuran-3-yl)methanamine scaffold and its derivatives represent a promising area for the development of novel therapeutics, particularly in the fields of oncology, immunology, and virology. The inherent structural and chemical properties of the tetrahydrofuran ring, combined with the versatility of the aminomethyl group for further chemical elaboration, provide a powerful platform for designing potent and selective enzyme inhibitors. The comparative data, while highlighting the need for more extensive public screening of these specific derivatives, strongly supports the rationale for their continued investigation. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to evaluate the biological activity of their own (S)-(tetrahydrofuran-3-yl)methanamine derivatives and to contribute to the growing body of knowledge on this important chemical class.

References

  • Syntheses of FDA Approved HIV Protease Inhibitors. PubMed Central. [Link]

  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PubMed Central. [Link]

  • Recent Advances in Heterocyclic HIV Protease Inhibitors. MDPI. [Link]

  • Recent Advances in Heterocyclic HIV Protease Inhibitors. PubMed Central. [Link]

  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. National Institutes of Health. [Link]

  • Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. National Institutes of Health. [Link]

  • Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors. PubMed. [Link]

  • Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. [Link]

  • Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry. [Link]

  • Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. PubMed. [Link]

  • IRAK4 Kinase Assay Kit. BPS Bioscience. [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. [Link]

  • Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors. ResearchGate. [Link]

  • A summary of IC 50 values for the wild type C-SA protease and the... ResearchGate. [Link]

  • BTK Activity Assay. BellBrook Labs. [Link]

  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. PubMed Central. [Link]

  • JAK1 Activity Assay. BellBrook Labs. [Link]

  • Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure–activity relationship. ResearchGate. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]

  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. OSTI.GOV. [Link]

  • Chemi-Verse BTK Kinase Assay Kit. BPS Bioscience. [Link]

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]

  • The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. PubMed Central. [Link]

  • Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. FDA. [Link]

  • Calculated IC50 values for Tyrosine Kinase Inhibitors. ResearchGate. [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. [Link]

  • (Tetrahydrofuran-3-yl)methanamine. PubChem. [Link]

  • Molecular structures of FDA approved and investigational JAK inhibitors. ResearchGate. [Link]

  • A Validated IRAK4 Inhibitor Screening Assay. BellBrook Labs. [Link]

  • Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate. PubMed Central. [Link]

  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]

  • JAK1 (Janus Kinase 1) Assay Kit. BPS Bioscience. [Link]

  • Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors. Oxford Academic. [Link]

Sources

A Senior Application Scientist's Guide to Cyclic vs. Linear Amines in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of amine functionalities is a cornerstone of medicinal chemistry. The choice between a flexible, linear amine and a conformationally constrained cyclic amine can profoundly influence a drug candidate's entire pharmacological profile. This guide provides an in-depth, objective comparison of these two fundamental structural motifs, supported by experimental data and detailed protocols to empower your drug design decisions. We will move beyond simplistic rules of thumb to explore the nuanced interplay between structure, potency, and pharmacokinetics.

The Fundamental Trade-Off: Flexibility vs. Pre-organization

The core difference between linear and cyclic amines lies in their conformational freedom. A linear amine can adopt a multitude of conformations in solution, some of which are conducive to binding its biological target. However, a significant entropic penalty is paid upon binding as the molecule is locked into a single, bioactive conformation.

Conversely, a cyclic amine exists in a more restricted conformational landscape. By pre-organizing the pharmacophoric elements into a conformation that is already close to the bioactive pose, the entropic cost of binding is reduced, which can lead to a significant increase in binding affinity.[1] This principle of pre-organization is a central theme in the comparative analysis that follows.

Comparative Analysis of Key Drug-like Properties

The decision to employ a cyclic or linear amine has far-reaching consequences for a drug candidate's performance. Here, we dissect the impact on four critical parameters: receptor binding affinity, selectivity, metabolic stability, and pharmacokinetic profile.

Receptor Binding Affinity & Selectivity

The pre-organization of cyclic amines often translates to superior binding affinity and selectivity.[2] By constraining the molecule's shape, we can enhance interactions with the desired target while simultaneously reducing off-target binding that can lead to adverse effects. The rigid structure of a cyclic amine can better exploit specific pockets and interactions within the target protein.

A compelling example of this is seen in the development of inhibitors for the p53-HDM2 protein-protein interaction, a key target in oncology. A study comparing a linear peptide inhibitor to its cyclized counterpart demonstrated a significant improvement in potency upon cyclization. The cyclic analogue exhibited a lower IC50 value, indicating that less of the compound is required to achieve the same level of inhibition.[3]

Data Presentation: A Case Study in p53-HDM2 Inhibition

The following table summarizes the quantitative data from a comparative study of linear and cyclic peptide inhibitors of the p53-HDM2 interaction.[3] This data clearly illustrates the potency advantage conferred by cyclization.

CompoundStructureTargetIC50 (µM)
Linear PeptideLinearp53-HDM21.1
Cyclic Peptide (β-hairpin)Cyclicp53-HDM20.53

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Metabolic Stability and Pharmacokinetics

A major hurdle in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect. Linear amines, particularly primary and secondary amines, are often susceptible to rapid metabolism by enzymes such as monoamine oxidases (MAOs) and cytochrome P450s (CYPs).[4] This can lead to a short half-life and poor bioavailability.

Cyclization can shield the amine functionality from metabolic enzymes, thereby increasing its stability.[5] This enhanced stability often translates to a longer plasma half-life and improved pharmacokinetic properties. Studies comparing cyclic and linear polymers for drug delivery have shown that cyclic structures exhibit significantly longer circulation times.[6] This principle also holds true for small molecule drugs where the incorporation of a cyclic amine can lead to a more favorable pharmacokinetic profile.

Experimental Protocols: A Self-Validating System

To provide a practical framework for your own comparative studies, we present detailed protocols for two key experiments: the in vitro microsomal stability assay and the radioligand receptor binding assay. These protocols are designed to be self-validating, with clear explanations for each step.

Experimental Protocol 1: In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes. The rate of disappearance of the parent compound is monitored over time, typically by LC-MS/MS.

Causality Behind Experimental Choices:

  • Liver Microsomes: Chosen as they are a well-established and cost-effective in vitro model containing a high concentration of Phase I metabolic enzymes (CYPs).

  • NADPH Regenerating System: CYPs require NADPH as a cofactor. A regenerating system is used to ensure that NADPH levels are not depleted during the incubation.

  • Acetonitrile Quenching: A cold organic solvent is used to stop the enzymatic reaction and precipitate proteins, allowing for clear analysis of the supernatant.

  • LC-MS/MS Analysis: Provides a highly sensitive and specific method for quantifying the remaining parent compound.

Step-by-Step Methodology:

  • Prepare Microsomal Solution: Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (typically 0.5 mg/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

  • Prepare Compound Stock Solution: Dissolve the test compound (both linear and cyclic analogs) in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM). Further dilute in the assay buffer to the desired starting concentration (e.g., 1 µM).

  • Prepare NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the assay buffer according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution.

    • Add the test compound solution to initiate the reaction. Include a "time 0" sample by immediately adding cold acetonitrile.

    • Add the NADPH regenerating system to start the enzymatic reaction.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Experimental Protocol 2: Radioligand Receptor Binding Assay

This assay measures the affinity of a drug for its target receptor by competing with a radiolabeled ligand that is known to bind to the receptor. The amount of radiolabeled ligand displaced by the test compound is used to determine the test compound's binding affinity (Ki).

Causality Behind Experimental Choices:

  • Radiolabeled Ligand: A high-affinity, high-specificity radiolabeled ligand is used to ensure a robust and reproducible signal.

  • Cell Membranes or Purified Receptors: The source of the receptor should be well-characterized to ensure consistent results.

  • Filtration or Scintillation Proximity Assay (SPA): These are common methods to separate the bound from the free radioligand. Filtration is a classic method, while SPA is a homogeneous assay format suitable for high-throughput screening.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand is used to determine the amount of non-specific binding of the radioligand.

Step-by-Step Methodology (Filtration Assay):

  • Prepare Assay Buffer: Use a buffer that is appropriate for the receptor of interest (e.g., Tris-HCl with additives like MgCl2).

  • Prepare Reagents:

    • Dilute the cell membranes or purified receptor to the desired concentration in the assay buffer.

    • Prepare serial dilutions of the test compounds (linear and cyclic analogs).

    • Dilute the radiolabeled ligand to a concentration at or below its Kd value.

  • Incubation:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound or vehicle (for total binding) or a high concentration of an unlabeled ligand (for non-specific binding).

    • Add the radiolabeled ligand.

    • Add the receptor preparation to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mat.

    • Add scintillation fluid to each filter spot.

    • Count the radioactivity on the filter mat using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Use non-linear regression analysis to determine the IC50 of the test compound.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of the structural differences and their implications, as well as a typical experimental workflow.

Structural Comparison and Receptor Interaction

G cluster_0 Linear Amine cluster_1 Cyclic Amine a Flexible Conformations b High Entropic Penalty a->b Binding Receptor Receptor Binding Site b->Receptor Weaker Affinity c Pre-organized Conformation d Low Entropic Penalty c->d Binding d->Receptor Stronger Affinity Workflow prep Prepare Microsomes, Compound, & NADPH incubate Incubate at 37°C prep->incubate timepoint Take Time Points (0, 5, 15, 30, 45, 60 min) incubate->timepoint quench Quench with Acetonitrile + Internal Standard timepoint->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate Half-life & Intrinsic Clearance analyze->data

Caption: Workflow for Microsomal Stability Assay.

Conclusion: A Strategic Choice in Drug Design

The decision to employ a cyclic versus a linear amine is not a matter of inherent superiority of one over the other, but rather a strategic choice based on the specific goals of a drug discovery program. While linear amines offer synthetic simplicity and flexibility, cyclization presents a powerful strategy to enhance potency, selectivity, and pharmacokinetic properties. By understanding the fundamental principles of conformational constraint and pre-organization, and by employing robust experimental methodologies, researchers can rationally design molecules with a higher probability of success. This guide provides the foundational knowledge and practical tools to navigate this critical decision-making process in your pursuit of novel therapeutics.

References

  • Harnessing the cyclization strategy for new drug discovery. Signal Transduction and Targeted Therapy. [Link]

  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]

  • Prodrugs for Amines. Molecules. [Link]

  • The Influence of Polymer Topology on Pharmacokinetics: Differences Between Cyclic and Linear PEGylated Poly(acrylic Acid) Comb Polymers. Bioconjugate Chemistry. [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences. [Link]

  • Harnessing the cyclization strategy for new drug discovery. Signal Transduction and Targeted Therapy. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS One. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. [Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm. [Link]

  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Computational and Mathematical Methods in Medicine. [Link]

  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Molecules. [Link]

  • Bioisosterism - Drug Design Org. [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their precursors) as valuable building blocks for drug discovery. Chemistry – A European Journal. [Link]

  • Cyclization Strategies in Peptide Derived Drug Design. Current Medicinal Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Biomolecules & Therapeutics. [Link]

  • Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. Organic Letters. [Link]

  • QSAR: Quantitative structure–activity relationship PART 1 - YouTube. [Link]

  • The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design - YouTube. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of Medicinal Chemistry. [Link]

  • Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry. [Link]

  • Pharmacodynamic model of slow reversible binding and its applications in pharmacokinetic/pharmacodynamic modeling: review and tutorial. Journal of Pharmacokinetics and Pharmacodynamics. [Link]

Sources

A Comparative Guide to Purity Validation of (S)-(tetrahydrofuran-3-yl)methanamine: Titrimetric and Chromatographic Approaches

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of chiral intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. (S)-(tetrahydrofuran-3-yl)methanamine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its primary amine functional group and chiral center demand rigorous analytical scrutiny to ensure both chemical and enantiomeric purity. This guide provides an in-depth comparison of two principal methods for validating the purity of (S)-(tetrahydrofuran-3-yl)methanamine: the classic, yet robust, non-aqueous potentiometric titration and the high-resolution chiral High-Performance Liquid Chromatography (HPLC).

This document is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a simple listing of protocols to explain the underlying principles, the rationale behind experimental choices, and a data-driven comparison to guide method selection and validation in your laboratory.

The Criticality of Purity for a Chiral Building Block

(S)-(tetrahydrofuran-3-yl)methanamine possesses a stereogenic center. In drug development, it is well-established that enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this principle.[1] Therefore, validating the purity of this intermediate involves two distinct but equally critical assessments:

  • Chemical Purity (Assay): Determining the percentage of the desired chemical entity against potential process-related impurities.

  • Enantiomeric Purity: Quantifying the amount of the desired (S)-enantiomer relative to its unwanted mirror image, the (R)-enantiomer.

An ideal analytical strategy must address both aspects with high accuracy and precision. While titration is a powerful tool for the former, it is blind to stereoisomerism, necessitating a complementary chiral-selective technique.

Method 1: Non-Aqueous Potentiometric Titration for Chemical Purity (Assay)

Potentiometric titration remains a fundamental, cost-effective, and highly accurate method for the assay of basic substances like amines.[2][3] For weakly basic amines such as (S)-(tetrahydrofuran-3-yl)methanamine, which are difficult to titrate in aqueous media due to the leveling effect of water, non-aqueous titration is the method of choice.[4][5][6]

The Principle of Non-Aqueous Titration

The method involves dissolving the amine in an aprotic or differentiating solvent, typically glacial acetic acid, and titrating with a strong acid, most commonly perchloric acid (HClO₄) dissolved in the same solvent.[4][6][7] The glacial acetic acid enhances the basicity of the amine relative to water, resulting in a much sharper and more distinct endpoint.[5][7] The reaction proceeds as follows:

  • Titrant Activation: HClO₄ + CH₃COOH ⇌ CH₃COOH₂⁺ + ClO₄⁻

  • Neutralization: R-NH₂ + CH₃COOH₂⁺ → R-NH₃⁺ + CH₃COOH

The endpoint is detected potentiometrically using a combination electrode, where a sharp inflection in the voltage curve corresponds to the equivalence point.[4][6] This approach is explicitly recognized in pharmacopeias like the USP for the analysis of basic compounds.[8]

Experimental Protocol: Potentiometric Titration

This protocol is a self-validating system, incorporating standardization and system suitability checks to ensure the trustworthiness of the results.

Reagents and Equipment:

  • 0.1 M Perchloric Acid in Glacial Acetic Acid VS (Volumetric Solution)

  • Glacial Acetic Acid, ACS Grade

  • Potassium Hydrogen Phthalate (PHP), primary standard

  • Crystal Violet Indicator Solution (0.5% w/v in glacial acetic acid)

  • (S)-(tetrahydrofuran-3-yl)methanamine sample

  • Autotitrator with a combination glass pH electrode suitable for non-aqueous titrations (e.g., with LiCl in ethanol or acetic acid electrolyte)[7]

  • Analytical Balance (readable to 0.0001 g)

  • Class A glassware

Step 1: Standardization of 0.1 M Perchloric Acid

  • Accurately weigh approximately 0.35 g of previously dried PHP into a 150 mL beaker.

  • Dissolve in 50 mL of glacial acetic acid.

  • Add 2 drops of crystal violet indicator.

  • Titrate with the 0.1 M perchloric acid solution to a sharp endpoint where the color changes from violet to blue-green.

  • Perform the titration in triplicate and calculate the mean molarity. The Relative Standard Deviation (RSD) should be ≤ 0.2%.

Step 2: Purity Assay of (S)-(tetrahydrofuran-3-yl)methanamine

  • Accurately weigh approximately 0.25 g of the (S)-(tetrahydrofuran-3-yl)methanamine sample into a 150 mL beaker.

  • Dissolve the sample in 60 mL of glacial acetic acid.[7]

  • Immerse the electrode in the solution and ensure continuous stirring.

  • Titrate with the standardized 0.1 M perchloric acid solution. Record the titrant volume at the equivalence point (the point of maximum inflection of the titration curve).

  • Perform the analysis in triplicate.

Step 3: Calculation The purity of the amine is calculated as follows:

Purity (%) = (V * M * FW * 100) / (W * 1000)

Where:

  • V = Volume of perchloric acid titrant consumed (mL)

  • M = Molarity of the perchloric acid solution (mol/L)

  • FW = Formula Weight of (S)-(tetrahydrofuran-3-yl)methanamine (101.15 g/mol )

  • W = Weight of the sample (g)

Method 2: Chiral HPLC for Enantiomeric Purity

To address the stereochemical integrity of (S)-(tetrahydrofuran-3-yl)methanamine, a stereoselective method is mandatory. Chiral HPLC is the industry standard for separating and quantifying enantiomers due to its high resolution, sensitivity, and reproducibility.[1][5][9] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and highly effective for separating a broad range of chiral compounds, including amines.[9][10]

The Principle of Chiral HPLC Separation

Enantiomers possess identical physical properties and cannot be separated by conventional chromatography. A CSP creates a chiral environment within the column. The (S)- and (R)-enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector on the stationary phase. These complexes have different interaction energies, causing one enantiomer to be retained longer than the other, thus enabling their separation.[9]

Experimental Protocol: Chiral HPLC

This protocol is designed to be validated according to International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control.[1][5]

Reagents and Equipment:

  • Chiral HPLC Column: e.g., a cellulose tris(3,5-dimethylphenylcarbamate)-based column (often effective for amines)[10]

  • HPLC system with UV detector

  • (S)-(tetrahydrofuran-3-yl)methanamine sample

  • Racemic (RS)-(tetrahydrofuran-3-yl)methanamine for system suitability

  • HPLC-grade Acetonitrile

  • HPLC-grade Isopropanol

  • Diethylamine (DEA), HPLC grade

  • Deionized Water

Step 1: Mobile Phase and Solution Preparation

  • Mobile Phase: A typical starting point would be a mixture of Acetonitrile and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like 0.1% DEA to improve peak shape.

  • System Suitability Solution: Prepare a solution containing approximately 0.1 mg/mL of racemic (RS)-(tetrahydrofuran-3-yl)methanamine in the mobile phase.

  • Sample Solution: Prepare a solution of the (S)-(tetrahydrofuran-3-yl)methanamine sample at approximately 1.0 mg/mL in the mobile phase.

Step 2: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore)

  • Injection Volume: 10 µL

Step 3: System Suitability Test (SST)

  • Inject the System Suitability Solution.

  • The system is deemed suitable if the resolution between the (S)- and (R)-enantiomer peaks is ≥ 2.0.

Step 4: Analysis

  • Inject the Sample Solution.

  • Identify the peaks based on the retention times established with the racemic standard. The major peak will be the (S)-enantiomer.

  • Calculate the percentage of the (R)-enantiomer impurity.

Step 5: Calculation The enantiomeric purity is determined by area normalization:

% (R)-enantiomer = (Area_R / (Area_S + Area_R)) * 100

Enantiomeric Purity (% S) = 100 - % (R)-enantiomer

Where:

  • Area_R = Peak area of the (R)-enantiomer

  • Area_S = Peak area of the (S)-enantiomer

Method Comparison: Titration vs. Chiral HPLC

The choice of analytical method depends on the specific question being asked. Titration answers "how much total amine is present?", while chiral HPLC answers "what is the ratio of the two enantiomers?".

ParameterNon-Aqueous Potentiometric TitrationChiral HPLC
Purpose Assay (Chemical Purity)Enantiomeric Purity, Chemical Purity (if validated for impurities)
Specificity High for basic functional groups. Not stereoselective. Susceptible to interference from other basic impurities.High for both enantiomers and potentially for other impurities. Method can be developed to be stability-indicating.
Accuracy Excellent (typically >99.5%)Very Good (typically 98.0-102.0% recovery)
Precision Excellent (RSD < 0.5%)Excellent (RSD < 1.0%)
Sensitivity Milligram rangeMicrogram to nanogram range (LOD/LOQ can be very low)
Throughput ModerateHigh (with autosampler)
Cost/Complexity Low cost, relatively simple instrumentationHigh cost, complex instrumentation and method development

Table 1: Comparison of performance characteristics for titration and chiral HPLC.

Causality Behind Experimental Choices
  • Why Non-Aqueous? As explained, (S)-(tetrahydrofuran-3-yl)methanamine is a weak base. Water's amphiprotic nature would "level" its basicity, making the titration endpoint indistinct. Glacial acetic acid, a weaker base than water, allows the amine's basicity to be fully expressed, yielding a sharp, accurate endpoint.[5][6]

  • Why Perchloric Acid? In glacial acetic acid, perchloric acid is the strongest possible acid, forming the CH₃COOH₂⁺ ion, which ensures a complete and stoichiometric reaction even with weak bases.[4][7]

  • Why a Polysaccharide CSP? Polysaccharide-based chiral stationary phases offer a wide range of chiral recognition mechanisms (e.g., hydrogen bonding, dipole-dipole, π-π interactions), making them versatile and highly successful for separating a broad array of chiral molecules, including primary amines.[9][10]

  • Why Diethylamine (DEA) in HPLC? The basic amine analyte can interact strongly with residual acidic silanol groups on the silica support of the HPLC column, leading to poor peak shape (tailing). A small amount of a competing base like DEA in the mobile phase masks these sites, resulting in sharp, symmetrical peaks and improved resolution.[10]

Visualizing the Workflows

A clear understanding of the analytical workflow is crucial for implementation and training.

TitrationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Titrant_Std Standardize 0.1M HClO₄ with Primary Standard (PHP) Titrate Potentiometric Titration to Endpoint Titrant_Std->Titrate Standardized Titrant Sample_Prep Accurately Weigh Amine Sample Dissolve Dissolve Sample in Glacial Acetic Acid Sample_Prep->Dissolve Dissolve->Titrate Calculate Calculate Purity (%) Titrate->Calculate

Caption: Workflow for Purity Assay by Potentiometric Titration.

HPLCWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Mobile_Phase Prepare Mobile Phase (e.g., ACN/IPA + DEA) Run_SST Inject SST & Verify Resolution (Rs ≥ 2.0) Mobile_Phase->Run_SST SST_Prep Prepare Racemic Standard (System Suitability) SST_Prep->Run_SST Sample_Prep Prepare Sample Solution Run_Sample Inject Sample Sample_Prep->Run_Sample Run_SST->Run_Sample If SST Passes Integrate Integrate Peak Areas Run_Sample->Integrate Calculate Calculate Enantiomeric Purity (%) Integrate->Calculate

Caption: Workflow for Enantiomeric Purity by Chiral HPLC.

Addressing Specificity: The Importance of Impurity Profiling

A method's trustworthiness is defined by its specificity—its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities.[11] For (S)-(tetrahydrofuran-3-yl)methanamine, potential impurities arise from its synthesis. Common synthetic routes may start from materials like maleic glycol or malic acid and involve intermediates such as 3-formyltetrahydrofuran or 3-cyanotetrahydrofuran, and reagents like ammonia and reducing agents (e.g., Raney Nickel, sodium borohydride).[12][13]

Potential Impurities:

  • Starting Materials: Unreacted precursors.

  • Intermediates: e.g., 3-formyltetrahydrofuran.

  • By-products: From side reactions.

  • (R)-enantiomer: The stereoisomeric impurity.

Specificity Comparison:

  • Titration: This method is specific to the basic amine group. It will not differentiate the target amine from other basic impurities. If non-basic impurities are present, the titration will overestimate purity. Therefore, its specificity is limited.

  • Chiral HPLC: A well-developed HPLC method can separate the (S)-enantiomer from its (R)-enantiomer and from numerous process-related impurities in a single run.[10] This makes it far superior in terms of specificity and a prerequisite for comprehensive quality control as mandated by regulatory bodies.[2]

Conclusion: A Synergistic Approach to Purity Validation

Neither titration nor chiral HPLC alone can fully define the purity of (S)-(tetrahydrofuran-3-yl)methanamine. Instead, they represent a synergistic and comprehensive analytical strategy.

  • Non-aqueous potentiometric titration serves as a reliable, accurate, and cost-effective method for determining the overall chemical assay (total amine content). It is an essential tool for quantifying the active substance as a whole.

  • Chiral HPLC is indispensable for determining enantiomeric purity, a critical quality attribute for any chiral intermediate intended for pharmaceutical use. Furthermore, it can be validated to serve as a comprehensive purity method, capable of detecting and quantifying both enantiomeric and other chemical impurities simultaneously.

For routine quality control in a drug development setting, the recommended approach is to use titration for the bulk assay and a validated, specific chiral HPLC method to control the enantiomeric purity and the profile of other related substances. This dual-methodology ensures that the chemical and stereochemical integrity of this vital building block is unequivocally confirmed, safeguarding the quality of the final drug product.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America. Available at: [Link]

  • Chiral Purity in Drug Analysis. (n.d.). ResearchGate. Available at: [Link]

  • Non Aqueous Acid-Base Titration. (n.d.). Saraswati Institute of Pharmaceutical Sciences. Available at: [Link]

  • Preparation method of 3-aminomethyl tetrahydrofuran. (2021). Google Patents (CN110407776B).
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2019). Research Journal of Pharmacy and Technology. Available at: [Link]

  • No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. (2007). ResearchGate. Available at: [Link]

  • Impurities in Drug Substances and Drug Products <1086>. (2014). U.S. Pharmacopeia. Available at: [Link]

  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. (2013). Journal of Chromatographic Science. Available at: [Link]

  • Titration of Bases with perchloric acid (non-aqueous). (n.d.). Xylem Analytics. Available at: [Link]

  • Titrimetry <541>. (n.d.). USP-NF. Available at: [Link]

  • Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. (2022). Molecules. Available at: [Link]

  • Amine Titration. (n.d.). Scribd. Available at: [Link]

  • Titration Techniques for Accurate Chemical Analysis. (n.d.). LPD Lab Services Ltd. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-(tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (S)-(tetrahydrofuran-3-yl)methanamine (CAS No. 1048962-84-0). The procedures outlined herein are designed for researchers, scientists, and drug development professionals to mitigate risks, ensure regulatory compliance, and foster a culture of safety within the laboratory environment.

Part 1: Core Hazard Assessment and Immediate Safety

(S)-(tetrahydrofuran-3-yl)methanamine is a versatile building block in chemical synthesis, but its handling and disposal require a thorough understanding of its hazard profile.[1][2] Based on available Safety Data Sheets (SDS), this compound is a flammable liquid and vapor that can cause significant harm upon exposure.[3][4][5] The primary directive is to prevent environmental release and protect personnel from exposure.

Hazard Identification Summary

A clear understanding of the risks is the foundation of safe disposal. The following table summarizes the key hazards associated with (S)-(tetrahydrofuran-3-yl)methanamine, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS Hazard CodeDescriptionSource(s)
Flammable LiquidH226Flammable liquid and vapour[3][4]
Acute Toxicity (Oral)H302Harmful if swallowed[3]
Skin Corrosion/IrritationH315Causes skin irritation[3][4]
Serious Eye Damage/IrritationH319Causes serious eye irritation[3][4][5]
Specific Target Organ ToxicityH335May cause respiratory irritation[3]
Essential Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the following PPE is mandatory. This selection is based on mitigating the risks of skin/eye contact, inhalation, and accidental ingestion.[4][6][7]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. For prolonged contact or submersion, consider double-gloving or using heavier-duty gloves.[8] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. When there is a risk of splashing, a face shield must be worn in addition to goggles.[4][8]

  • Body Protection: A flame-resistant lab coat is essential. For larger quantities or in case of a spill, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of (S)-(tetrahydrofuran-3-yl)methanamine waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7]

Part 2: Disposal Workflow and Step-by-Step Protocol

The proper disposal of chemical waste is a regulated process designed to prevent harm to human health and the environment.[9][10] The following workflow provides a logical sequence for managing this specific chemical waste.

Disposal Decision Workflow

The following diagram illustrates the procedural flow for the safe segregation, containment, and disposal of (S)-(tetrahydrofuran-3-yl)methanamine waste.

G cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Disposal A Identify Waste: (S)-(tetrahydrofuran-3-yl)methanamine (Liquid or Contaminated Solids) B Is waste mixed with other chemicals? A->B C YES: Consult EHS for guidance on mixed waste streams. B->C Yes D NO: Proceed with dedicated amine waste container. B->D No E Select appropriate, clean, and compatible waste container (e.g., HDPE). D->E F Transfer waste into container inside a chemical fume hood. E->F G Securely cap the container. Do not overfill (leave >10% headspace). F->G H Affix 'HAZARDOUS WASTE' label. G->H I Complete label with: - Full Chemical Name - CAS Number - Hazard Pictograms (Flammable, Irritant) - Accumulation Start Date H->I J Store container in a designated Satellite Accumulation Area (SAA). I->J K Ensure secondary containment is used. J->K L Store away from incompatible materials (acids, oxidizers). J->L M Arrange for pickup by a licensed hazardous waste disposal company. J->M

Caption: Workflow for the safe disposal of (S)-(tetrahydrofuran-3-yl)methanamine.

Detailed Disposal Protocol

1. Waste Segregation:

  • It is critical to keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[6]

  • Causality: (S)-(tetrahydrofuran-3-yl)methanamine is a base. Mixing it with acidic waste can cause a violent exothermic reaction. Contact with oxidizing agents can create a fire or explosion hazard.[6][7]

  • Collect waste containing (S)-(tetrahydrofuran-3-yl)methanamine in a dedicated container. This includes neat (pure) liquid, solutions, and any contaminated solids like silica gel, filter paper, or absorbent pads.

2. Container Selection and Preparation:

  • Select a container made of a compatible material, such as high-density polyethylene (HDPE). The original container can be used if it is in good condition.[9] Do not use metal containers for amine waste.

  • Ensure the container is clean, dry, and has a secure, vapor-tight screw cap.[9][11]

3. Waste Accumulation:

  • All transfers of liquid waste must be performed in a chemical fume hood.[7]

  • Use a funnel to avoid spills. Ground and bond the container and receiving equipment when transferring larger quantities to prevent static discharge, which could ignite flammable vapors.[7]

  • Fill the container to no more than 90% of its capacity to allow for vapor expansion.

  • Keep the container tightly closed at all times except when adding waste.[9][11]

4. Labeling:

  • As soon as the first drop of waste enters the container, it must be labeled.[9]

  • The label must clearly state "HAZARDOUS WASTE".[9]

  • Include the full chemical name: "(S)-(tetrahydrofuran-3-yl)methanamine" and the CAS number "1048962-84-0". Do not use abbreviations or chemical formulas.[11]

  • List all constituents and their approximate percentages.

  • Indicate the relevant hazards by checking boxes or applying pictograms for "Flammable" and "Irritant/Corrosive".

5. Storage:

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9]

  • The storage area must be cool, well-ventilated, and away from direct sunlight and heat sources.[4][6]

  • Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[11]

  • Crucially, segregate the amine waste container from incompatible materials, especially acids and oxidizing agents.[6]

6. Final Disposal:

  • Do not dispose of (S)-(tetrahydrofuran-3-yl)methanamine down the drain or in regular trash. This is illegal and environmentally harmful.[6]

  • Disposal must be handled by a licensed hazardous waste disposal company.[4][6]

  • Follow your institution's specific procedures for requesting a chemical waste pickup from the Environmental Health & Safety (EHS) department.

Part 3: Spill Management

Preparedness for accidental spills is a critical component of laboratory safety.[6]

For a Small Spill (manageable by lab personnel):

  • Alert personnel in the immediate area.

  • Ensure the fume hood is operational. If the spill is outside a hood, evacuate the area and prevent entry.

  • Wearing the full PPE described in section 1.2, cover the spill with a chemical absorbent material suitable for solvents (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container.

  • Label the container as "HAZARDOUS WASTE: (S)-(tetrahydrofuran-3-yl)methanamine Spill Debris" and dispose of it according to the protocol in Part 2.

  • Clean the spill area with soap and water.

For a Large Spill (beyond the control of lab personnel):

  • Evacuate the laboratory immediately.

  • Alert others by activating the nearest fire alarm.

  • Call your institution's emergency number or 911 and provide the chemical name, location, and approximate quantity of the spill.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Part 4: Regulatory Context

In the United States, the disposal of (S)-(tetrahydrofuran-3-yl)methanamine is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][12] Due to its flammability, it would be classified as an ignitable hazardous waste with the EPA waste code D001 .[13] Generators of this waste are legally responsible for its management from "cradle to grave," underscoring the importance of following the procedures outlined in this guide.[9]

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. StateScape. [Link]

  • Chemical Waste. University of Texas at Austin Environmental Health & Safety. [Link]

  • Chemical Waste. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]

  • EPA HAZARDOUS WASTE CODES. US EPA. [Link]

  • (Tetrahydrofuran-3-yl)methanamine. PubChem. [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Hazardous Waste Listings. US EPA. [Link]

Sources

Navigating the Safe Handling of (S)-(Tetrahydrofuran-3-yl)methanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of specialized chemical reagents is paramount. (S)-(tetrahydrofuran-3-yl)methanamine, a valuable building block in medicinal chemistry, requires a thorough understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational protocols, and disposal plans necessary for the proficient handling of this compound.

Understanding the Hazard Landscape

(S)-(tetrahydrofuran-3-yl)methanamine is a flammable liquid and vapor that can cause skin and serious eye irritation. Furthermore, it may cause respiratory irritation. Due to its amine functionality, it is also prudent to consider its potential as a sensitizer and to handle it with care to avoid inhalation of vapors. The tetrahydrofuran moiety suggests that, like its parent heterocycle, it may be air-sensitive and could potentially form explosive peroxides over time if not stored correctly. Therefore, a multi-faceted approach to safety is essential.

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing specific personal protective equipment, it is crucial to embrace the hierarchy of controls, a systematic approach to mitigating workplace hazards. This framework prioritizes the most effective control measures, with PPE considered the last line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for (S)-(tetrahydrofuran-3-yl)methanamine Elimination Elimination (Not Feasible) Substitution Substitution (Evaluate synthetic route for alternatives) Elimination->Substitution Engineering Engineering Controls (Fume hood, ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, eyewear, lab coat) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes hazard mitigation strategies from most to least effective.

For (S)-(tetrahydrofuran-3-yl)methanamine, elimination is often not feasible as it is the required reagent. Substitution could be considered depending on the specific synthetic application. Therefore, the primary focus for safe handling lies in robust engineering and administrative controls, supplemented by appropriate PPE.

Personal Protective Equipment: Your Essential Barrier

The selection of PPE must be deliberate and informed by the specific hazards of (S)-(tetrahydrofuran-3-yl)methanamine.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for protection against amines and tetrahydrofuran-like structures. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving can provide additional protection, especially during prolonged handling.
Eyes Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes of the liquid, which can cause serious eye irritation.
Face Face shield (in addition to goggles)Recommended when there is a significant risk of splashing, such as during bulk transfers or when working with larger quantities.
Body Flame-resistant laboratory coatA lab coat made of a flame-resistant material like Nomex is advisable due to the flammable nature of the compound. It should be fully buttoned to provide maximum coverage.
Respiratory NIOSH-approved respirator with organic vapor cartridgesWhile working in a certified chemical fume hood is the primary means of respiratory protection, a respirator may be necessary for spill cleanup or in situations where ventilation is inadequate. A formal risk assessment should guide the selection of the appropriate respirator.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and methodical operational plan is critical to minimizing the risk of exposure and accidents.

Preparation and Pre-Handling Checklist:
  • Verify Chemical Integrity: Before use, visually inspect the container for any signs of crystallization or discoloration, which could indicate peroxide formation. If peroxides are suspected, do not handle the container and consult with your institution's environmental health and safety (EHS) office.

  • Work Area Setup: Ensure that the work area, preferably a certified chemical fume hood, is clean and uncluttered. All necessary equipment, including spill cleanup materials, should be readily accessible.

  • Inert Atmosphere: As a precaution against air sensitivity, have a source of inert gas (nitrogen or argon) available.[1]

  • PPE Donning: Put on all required PPE as outlined in the table above.

Handling and Transfer:
  • Inert Gas Blanket: For transfers, especially of larger quantities or for reactions sensitive to air and moisture, it is best practice to use an inert gas blanket.[2] This can be achieved using a Schlenk line or by simply flushing the receiving vessel with an inert gas.

  • Use of Syringes and Cannulas: For precise and contained transfers, use clean, dry syringes or cannulas.

  • Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents, acids, and sources of ignition.[3]

Spill Response:

In the event of a spill, immediate and correct action is crucial.

Spill_Response_Workflow cluster_1 Spill Response for (S)-(tetrahydrofuran-3-yl)methanamine Alert Alert personnel and evacuate the immediate area Assess Assess the spill size and risk Alert->Assess SmallSpill Small Spill: Contain with inert absorbent Assess->SmallSpill Minor LargeSpill Large Spill: Contact EHS immediately Assess->LargeSpill Major Cleanup Collect absorbent material in a sealed container SmallSpill->Cleanup Decontaminate Decontaminate the area with soap and water Cleanup->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose

Caption: A clear workflow for responding to spills of (S)-(tetrahydrofuran-3-yl)methanamine.

  • Small Spills (manageable by trained personnel):

    • Alert colleagues in the immediate area.

    • Ensure the area is well-ventilated, and eliminate all ignition sources.

    • Wearing appropriate PPE, contain the spill with a non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully collect the absorbed material into a sealable container.

    • Clean the spill area with soap and water.

    • Label the container as hazardous waste and arrange for its disposal through your institution's EHS office.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent re-entry into the affected area.

Emergency Procedures for Personnel Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing while under a safety shower. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of (S)-(tetrahydrofuran-3-yl)methanamine and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Collection:

    • Collect all waste containing (S)-(tetrahydrofuran-3-yl)methanamine in a designated, properly labeled, and sealed container.

    • The container should be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.

    • Do not mix this waste with incompatible materials, such as strong oxidizing agents or acids.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "(S)-(tetrahydrofuran-3-yl)methanamine".

    • Store the waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location, away from sources of ignition.

  • Disposal Procedure:

    • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[7] Follow their specific procedures for requesting a waste pickup.

    • Do not pour (S)-(tetrahydrofuran-3-yl)methanamine down the drain.[7]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle (S)-(tetrahydrofuran-3-yl)methanamine, fostering a secure and productive laboratory environment.

References

  • CHEMOS GmbH & Co. KG. (n.d.). Safety Data Sheet: tetrahydrofuran. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hierarchy of Controls. Retrieved from [Link]

  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Tetrahydrofuran. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Tennessee Institute of Agriculture Safety Office. (n.d.). Hazardous Waste Guide. Retrieved from [Link]

  • University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(tetrahydrofuran-3-yl)methanamine
Reactant of Route 2
(S)-(tetrahydrofuran-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.